Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-
Description
BenchChem offers high-quality Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXGMJOTRYLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067424 | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28924-21-2 | |
| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(benzyloxy)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028924212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(benzyloxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Bis(benzyloxy)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8HQL6DG8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the utility of a molecule is often dictated by a blend of its structural features and inherent physicochemical properties. Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, a seemingly unassuming aromatic ketone, is a quintessential example of a versatile molecular scaffold. Its true value lies not in its final application, but in its role as a pivotal intermediate, a well-behaved and strategically designed building block for complex molecular architectures. This guide aims to provide a comprehensive, field-proven perspective on this compound, moving beyond a simple recitation of data to explain the why behind its synthesis and application. We will explore its properties, synthesis, and potential with the rigor and practical insight required for successful laboratory application and drug discovery endeavors.
Core Chemical Identity and Synonyms
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is systematically named according to IUPAC nomenclature. However, in laboratory and commercial settings, it is frequently identified by several synonyms. A clear understanding of these is crucial for effective literature and database searches.
-
Systematic Name: Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-[1][2]
-
Common Synonyms: 3',5'-Bis(benzyloxy)acetophenone, 3,5-Dibenzyloxyacetophenone[1][][4][5]
The core structure consists of an acetophenone moiety where the phenyl ring is substituted at the 3 and 5 positions with benzyloxy groups (–OCH₂C₆H₅). These benzyloxy groups are critical features, serving as robust protecting groups for the phenolic hydroxyls of the parent compound, 3,5-dihydroxyacetophenone. This protection strategy is fundamental to its utility, preventing the acidic phenolic protons from interfering with subsequent synthetic transformations.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of a compound are the bedrock of its practical application, dictating everything from storage conditions to analytical characterization.
Physical Properties
This compound presents as a beige or white to off-white crystalline powder, a characteristic that facilitates handling and weighing in a laboratory setting.[][4][5] Its solubility profile is typical for a molecule of its size and polarity, showing good solubility in chlorinated solvents and polar aprotic solvents like ethyl acetate and methanol.[10]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Beige or white crystalline powder | [][4][5] |
| Melting Point | 60-64 °C | [][4][5][6] |
| Boiling Point | 489.5 °C at 760 mmHg (Predicted) | [][6] |
| Density | ~1.144 g/cm³ (Predicted) | [] |
| Flash Point | 242.1 °C | [6][10] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Room temperature is suitable. | [][7][10] |
Spectroscopic Fingerprint
Spectroscopic analysis is non-negotiable for structure verification. Based on its molecular structure, the following spectral characteristics are expected:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will provide a clear map of the molecule. Key expected signals include a singlet for the three methyl protons (-COCH₃) around δ 2.5 ppm, a singlet for the four benzylic protons (-OCH₂Ph) around δ 5.1 ppm, and a series of multiplets in the aromatic region (δ 6.7-7.5 ppm) corresponding to the protons on the central phenyl ring and the two terminal benzyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework, with a characteristic carbonyl signal (>197 ppm), benzylic carbon signal (~70 ppm), methyl carbon signal (~26 ppm), and a cluster of signals in the aromatic region (105-160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically observed around 1651 cm⁻¹.[11] Other significant bands will include C-O-C ether stretches and aromatic C=C and C-H stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) at m/z 332.4, corresponding to the molecular weight of the compound.
Synthesis: The Williamson Ether Synthesis in Practice
The preparation of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is a classic application of the Williamson ether synthesis, a robust and reliable method for forming ethers.[12][13][14] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
Mechanistic Rationale and Experimental Choices
The synthesis starts with 3,5-dihydroxyacetophenone. The two phenolic hydroxyl groups are acidic and are deprotonated by a base to form a dianionic phenoxide intermediate. This potent nucleophile then attacks two equivalents of benzyl halide (e.g., benzyl bromide or chloride) to form the desired diether.
-
Choice of Substrates: The reaction works best with a primary alkyl halide like benzyl bromide, as the Sₙ2 mechanism is sensitive to steric hindrance.[13] Using a tertiary halide would lead to elimination products. The nucleophile is the phenoxide generated from 3,5-dihydroxyacetophenone.
-
Choice of Base: Potassium carbonate (K₂CO₃) is a common and effective choice. It is a solid, easy to handle, and sufficiently basic to deprotonate the phenols without causing unwanted side reactions.
-
Choice of Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, leaving the phenoxide anion highly nucleophilic, thereby accelerating the reaction rate.[12]
References
- 1. Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)- | C22H20O3 | CID 120098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 5. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
- 6. 3',5'-Dibenzyloxyacetophenone | CAS#:28924-21-2 | Chemsrc [chemsrc.com]
- 7. 3',5'-Dibenzyloxyacetophenone | 28924-21-2 | FD21560 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. francis-press.com [francis-press.com]
An In-depth Technical Guide to 3,5-Dibenzyloxyacetophenone (CAS No. 28924-21-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibenzyloxyacetophenone, a key intermediate in organic synthesis and pharmaceutical development. The document delves into its chemical and physical properties, detailed synthesis protocols, and critical role as a precursor, particularly in the manufacturing of bronchodilators such as Terbutaline. Emphasis is placed on the strategic use of benzyl protecting groups, their subsequent removal, and the analytical characterization of the compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and process development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction: The Strategic Importance of Acetophenone Derivatives
Acetophenone and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, from fragrances and polymers to complex pharmaceutical agents.[1][2] Their versatile reactivity, stemming from the ketone functional group and the aromatic ring, allows for a multitude of chemical transformations.[1] 3,5-Dibenzyloxyacetophenone (CAS No. 28924-21-2) emerges as a particularly significant derivative due to the presence of two benzyl ether moieties. These serve as protecting groups for the hydroxyl functionalities of the parent compound, 3,5-dihydroxyacetophenone, enabling selective reactions at other sites of the molecule. This strategic protection is paramount in multi-step syntheses of pharmacologically active molecules, preventing unwanted side reactions and enhancing overall yield and purity.[3] Its primary application lies in its role as a crucial intermediate for pharmaceuticals designed to treat conditions such as obesity, diabetes, glaucoma, and inflammatory disorders.[4]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of 3,5-Dibenzyloxyacetophenone is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 28924-21-2 | |
| Molecular Formula | C₂₂H₂₀O₃ | [4] |
| Molecular Weight | 332.39 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Melting Point | 60-62 °C | [4][5] |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | [4] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [4] |
Safety Information:
-
Hazard Codes: Xi (Irritant)[4]
-
Personal Protective Equipment (PPE): Eyeshields, gloves (type N95 respirator for dust-forming conditions).
-
Storage Class: 11 - Combustible Solids
Synthesis of 3,5-Dibenzyloxyacetophenone: A Strategic Approach
The synthesis of 3,5-Dibenzyloxyacetophenone is a multi-step process that typically begins with 3,5-dihydroxybenzoic acid. The core of this synthesis lies in the protection of the hydroxyl groups as benzyl ethers, a common and robust strategy in organic synthesis.[3]
The Rationale for Benzyl Protection
Benzyl ethers are widely used as protecting groups for alcohols and phenols due to their stability under a broad range of reaction conditions, including acidic and basic environments.[3] This stability is crucial when subsequent reactions, which might otherwise affect the free hydroxyl groups, need to be performed on other parts of the molecule. The benzyl groups can be reliably removed under relatively mild conditions via catalytic hydrogenolysis, regenerating the hydroxyl groups at a later stage in the synthetic sequence.[3]
Synthetic Pathway
The synthesis of 3,5-Dibenzyloxyacetophenone from 3,5-dihydroxybenzoic acid can be conceptualized in the following workflow:
Caption: Synthetic workflow from 3,5-dihydroxybenzoic acid.
Detailed Experimental Protocol
A common laboratory-scale synthesis involves the reaction of 3,5-dibenzyloxybenzoic acid with an organolithium reagent.
Materials:
-
3,5-Dibenzyloxybenzoic acid
-
Methyllithium solution (e.g., 2 M in ether/THF)
-
Anhydrous ether
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Saturated sodium chloride solution
-
Sodium sulfate
-
Hexane
-
Isopropyl ether
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 3,5-dibenzyloxybenzoic acid in a mixture of anhydrous ether and THF.
-
Cool the rapidly stirring solution to 15-20 °C.
-
Slowly add methyllithium solution over a period of approximately 1.5 hours, maintaining the temperature between 15-20 °C.
-
After the addition is complete, continue stirring for an additional 45 minutes at 10-15 °C.
-
Slowly quench the reaction by adding water, ensuring the temperature remains below 20 °C.
-
Separate the aqueous layer and extract it multiple times with ether.
-
Combine the organic phases and wash them with a saturated sodium chloride solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to obtain a crude oil.
-
The crude product can be crystallized from isopropyl ether and further recrystallized from an ether-hexane mixture to yield pure 3,5-Dibenzyloxyacetophenone.
Analytical Characterization
The identity and purity of synthesized 3,5-Dibenzyloxyacetophenone are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the central phenyl ring and the two benzyl groups, a singlet for the benzylic methylene protons, and a singlet for the methyl protons of the acetyl group.[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the three aromatic rings, the benzylic carbons, and the methyl carbon.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 3,5-Dibenzyloxyacetophenone will exhibit characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretch of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other significant peaks include those corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-O stretching of the benzyl ethers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For 3,5-Dibenzyloxyacetophenone, the molecular ion peak [M]⁺ would be observed at m/z 332. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the benzyl ethers.[6]
Applications in Pharmaceutical Synthesis: The Terbutaline Case Study
A prime example of the utility of 3,5-Dibenzyloxyacetophenone is in the synthesis of Terbutaline, a selective β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma.
Synthetic Pathway to Terbutaline
The synthesis of Terbutaline from 3,5-Dibenzyloxyacetophenone involves several key transformations:
Caption: Synthesis of Terbutaline Sulfate from 3,5-Dibenzyloxyacetophenone.
Key Reaction Steps
-
Bromination: The synthesis typically begins with the bromination of 3,5-Dibenzyloxyacetophenone at the alpha-carbon to the ketone, yielding α-bromo-3,5-dibenzyloxyacetophenone.[7]
-
Condensation: This intermediate is then condensed with N-benzyl-tert-butylamine.
-
Debenzylation: The crucial deprotection step involves catalytic hydrogenolysis, where hydrogen gas and a palladium-on-carbon catalyst are used to cleave the benzyl ether protecting groups, yielding Terbutaline.[8]
-
Salt Formation: Finally, the Terbutaline free base is converted to its sulfate salt for pharmaceutical formulation.
This synthetic route highlights the indispensable role of 3,5-Dibenzyloxyacetophenone as a protected precursor, allowing for the necessary chemical modifications to build the Terbutaline molecule before the final deprotection step reveals the desired active pharmaceutical ingredient.
Conclusion
3,5-Dibenzyloxyacetophenone is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, centered around the strategic use of benzyl protecting groups, provides a reliable pathway to complex molecules, most notably the bronchodilator Terbutaline. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for chemists and pharmaceutical scientists aiming to leverage this compound in their research and development endeavors. The methodologies and data presented in this guide offer a solid foundation for the effective and safe utilization of 3,5-Dibenzyloxyacetophenone in the laboratory and beyond.
References
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-Dibenzyloxyacetophenone(28924-21-2) 1H NMR spectrum [chemicalbook.com]
- 4. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 5. 3,5-二苄氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | C22H19BrO3 | CID 120097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Comprehensive Technical Guide to 1-(3,5-bis(benzyloxy)phenyl)ethanone: Synthesis, Characterization, and Applications
This technical guide provides an in-depth exploration of 1-(3,5-bis(benzyloxy)phenyl)ethanone, a key intermediate in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, a robust synthesis protocol, analytical characterization methods, and its significant applications.
Introduction and Significance
1-(3,5-bis(benzyloxy)phenyl)ethanone, also known as 3,5-Dibenzyloxyacetophenone, is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a central acetophenone core flanked by two benzyloxy groups, provides a unique combination of reactivity and stability, making it a valuable precursor in various synthetic pathways.[3]
The primary significance of this compound lies in its role as an intermediate in the production of pharmaceuticals.[3] Notably, it is a precursor in the synthesis of β₂-adrenergic agonists, such as terbutaline, which are widely used as bronchodilators for the treatment of asthma and other respiratory conditions.[3][] Understanding the synthesis and properties of 1-(3,5-bis(benzyloxy)phenyl)ethanone is therefore crucial for the efficient and scalable production of these important therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(3,5-bis(benzyloxy)phenyl)ethanone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H20O3 | [1][2][5] |
| Molecular Weight | 332.39 g/mol | [1][2][5][6] |
| CAS Number | 28924-21-2 | [1] |
| Appearance | Off-White to Pale Yellow Crystalline Powder | [6] |
| Melting Point | 60-62 °C | [5][6] |
| Boiling Point | 489.5 °C (estimated) | [5] |
| Density | 1.1079 g/cm³ (rough estimate) | [6] |
| Solubility | Soluble in common organic solvents. | |
| Storage | Sealed in a dry environment at room temperature. | [6] |
Chemical Structure
The molecular structure of 1-(3,5-bis(benzyloxy)phenyl)ethanone is depicted in the following diagram.
Caption: Chemical Structure of 1-(3,5-bis(benzyloxy)phenyl)ethanone.
Synthesis Protocol
The synthesis of 1-(3,5-bis(benzyloxy)phenyl)ethanone is typically achieved through the benzylation of 3,5-dihydroxyacetophenone. The following protocol outlines a standard laboratory procedure.
Materials and Reagents:
-
3,5-dihydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄) (anhydrous)
Experimental Workflow:
Caption: Synthetic workflow for 1-(3,5-bis(benzyloxy)phenyl)ethanone.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3,5-dihydroxyacetophenone in anhydrous acetone, add potassium carbonate. The mixture is stirred vigorously at room temperature.
-
Addition of Benzylating Agent: Benzyl bromide is added dropwise to the suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.
-
Extraction: The resulting residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield 1-(3,5-bis(benzyloxy)phenyl)ethanone as a crystalline solid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
Analytical Workflow:
Caption: Analytical workflow for the characterization of 1-(3,5-bis(benzyloxy)phenyl)ethanone.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water is typically used.[1] The compound can be detected by UV absorbance.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-(3,5-bis(benzyloxy)phenyl)ethanone will show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-O-C stretch of the ether linkages, and the aromatic C-H and C=C bonds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule. The ¹H NMR spectrum will show distinct signals for the aromatic protons of the central phenyl ring and the two benzyl groups, as well as a singlet for the methyl protons of the acetyl group. The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of 332.39 g/mol .
Applications in Drug Development
As previously mentioned, the primary application of 1-(3,5-bis(benzyloxy)phenyl)ethanone is as a key intermediate in the synthesis of pharmaceuticals.
-
Synthesis of β₂-Adrenergic Agonists: This compound is a critical precursor for the synthesis of terbutaline and other related β₂-adrenergic agonists.[3][] The synthesis involves further chemical transformations of the acetyl group and debenzylation to reveal the free hydroxyl groups in the final active pharmaceutical ingredient.
-
Scaffold for Novel Compounds: The structural motif of 1-(3,5-bis(benzyloxy)phenyl)ethanone can be utilized as a starting point for the development of other novel compounds with potential therapeutic activities. For instance, it can be used in the synthesis of chalcone derivatives, which are known to exhibit a wide range of biological activities, including anticancer properties.[7]
Conclusion
1-(3,5-bis(benzyloxy)phenyl)ethanone is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined physicochemical properties, established synthesis protocol, and straightforward analytical characterization make it a reliable and valuable intermediate. Its role in the production of essential medicines underscores the importance of a thorough understanding of its chemistry. This guide provides a comprehensive overview to support researchers and developers in their work with this versatile molecule.
References
- 1. Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | SIELC Technologies [sielc.com]
- 2. Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)- | C22H20O3 | CID 120098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. 1-(3,5-Bis(benzyloxy)phenyl)ethanone - 羰基化合物 - 西典实验 [seedior.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3,5-Dibenzyloxyacetophenone in Organic Solvents
Abstract
3,5-Dibenzyloxyacetophenone is a pivotal intermediate in the synthesis of various pharmaceuticals, including treatments for obesity, diabetes, and inflammatory disorders.[1] Its efficacy in subsequent synthetic steps is profoundly dependent on its solubility characteristics. This guide provides a comprehensive analysis of the solubility of 3,5-Dibenzyloxyacetophenone in common organic solvents. We delve into the theoretical principles governing its solubility, present qualitative and predicted quantitative data, and provide a detailed, field-proven protocol for its experimental determination using the shake-flask method coupled with UV-Vis spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification processes, and formulation strategies involving this key intermediate.
Introduction: The Significance of 3,5-Dibenzyloxyacetophenone
3,5-Dibenzyloxyacetophenone (CAS No: 28924-21-2) is a beige or off-white to pale yellow crystalline powder with a molecular weight of 332.39 g/mol and a melting point in the range of 60-64°C.[1][2] Its chemical structure, featuring a central acetophenone core flanked by two benzyloxy groups, makes it a versatile building block in organic synthesis. It is notably used in the synthesis of Terbutaline Sulphate intermediates and enantiomerically pure analogs of (-)-epicatechin gallate.[2]
A thorough understanding of its solubility is not merely academic; it is a critical parameter that dictates the efficiency of its synthesis, purification via recrystallization, and its reactivity in solution-phase chemistry. Poor solvent selection can lead to low reaction yields, incomplete reactions, and challenges in product isolation and purification. This guide aims to provide the foundational knowledge required for rational solvent selection.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle "like dissolves like" serves as an excellent predictive tool.[3][4][5][6] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5]
Molecular Structure Analysis of 3,5-Dibenzyloxyacetophenone
To predict its solubility, we must first analyze the structural features of 3,5-Dibenzyloxyacetophenone.
Caption: Molecular features of 3,5-Dibenzyloxyacetophenone influencing solubility.
-
Non-Polar Characteristics: The molecule possesses two large benzyl groups, which are bulky and hydrophobic. These aromatic rings primarily interact via London dispersion forces, favoring solubility in non-polar aromatic and aliphatic solvents.
-
Polar Characteristics: The central acetophenone moiety contains a polar carbonyl group (C=O) and two ether linkages (-O-). These groups create dipole moments, allowing for dipole-dipole interactions with polar solvents.
The combination of these features suggests that 3,5-Dibenzyloxyacetophenone is a molecule of intermediate polarity. It is not expected to be soluble in highly polar solvents like water[7] but should exhibit good solubility in solvents that are moderately polar or can engage in interactions with its aromatic systems.
Advanced Prediction: Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP). Every molecule is assigned three parameters:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle states that substances with similar HSP values are likely to be miscible.[8][9] By determining the HSP of 3,5-Dibenzyloxyacetophenone, one could computationally screen a large database of solvents to find the best match.[10][11] This is typically done by testing the compound's solubility in a range of well-characterized solvents and fitting the results to a spherical region in 3D Hansen space.[8][11]
Solubility Profile of 3,5-Dibenzyloxyacetophenone
Based on available data and theoretical predictions, the solubility of 3,5-Dibenzyloxyacetophenone in various organic solvents is summarized below.
| Solvent | Polarity Index (P')[12][13] | Predicted/Known Solubility | Rationale / Comments |
| Hexane | 0.1 | Sparingly Soluble / Insoluble | Primarily non-polar. May interact with benzyl groups but lacks polarity to dissolve the entire molecule effectively. Used in recrystallization with ether, suggesting it acts as an anti-solvent.[14] |
| Toluene | 2.4 | Soluble | Aromatic solvent. Strong π-π stacking interactions with the benzyl and phenyl rings of the solute should promote dissolution. |
| Diethyl Ether | 2.8 | Soluble | Moderate polarity with ability to interact with the ether linkages. Used in synthesis work-up and recrystallization.[14] |
| Dichloromethane (DCM) | 3.1 | Known Soluble [2] | Moderately polar. Effectively balances interactions with both polar and non-polar regions of the molecule. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A polar aprotic solvent. Its cyclic ether structure is an excellent solvent for compounds with ether linkages. Used in synthesis.[14] |
| Ethyl Acetate | 4.4 | Known Soluble [2] | Moderately polar ester. Good balance of properties to solvate the entire molecule. |
| Acetone | 5.1 | Soluble | A polar aprotic solvent that can effectively solvate the polar carbonyl group. Used in synthesis.[15] |
| Methanol | 5.1 | Known Soluble [2] | A polar protic solvent. Can interact with the carbonyl and ether oxygens. Recrystallization from methanol is reported, indicating high solubility at elevated temperatures and lower solubility at room temperature.[15] |
| Ethanol | 4.3 | Soluble | Similar to methanol, should be a good solvent, especially when heated. |
| Acetonitrile | 5.8 | Moderately Soluble | More polar than acetone. May be less effective at solvating the large non-polar regions compared to moderately polar solvents. |
| Water | 10.2 | Known Insoluble [7] | Highly polar and dominated by strong hydrogen bonding. Cannot effectively solvate the large, hydrophobic benzyl groups of the solute. |
Experimental Protocol: Determination of Solubility
To obtain precise quantitative data, an experimental determination is necessary. The Shake-Flask Method is the gold-standard for measuring thermodynamic solubility due to its reliability.[16][17] The concentration of the resulting saturated solution can be accurately measured using UV-Vis Spectroscopy, a rapid and sensitive analytical technique.[18]
Workflow: Shake-Flask Method with UV-Vis Analysis
The following diagram outlines the complete experimental procedure.
Caption: Step-by-step workflow for the shake-flask solubility assay with UV-Vis detection.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
3,5-Dibenzyloxyacetophenone (powder)
-
Selected organic solvents (analytical grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge with vial adapters
-
Calibrated micropipettes
-
Volumetric flasks
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
Part A: Sample Preparation and Equilibration
-
Add Solute: Weigh approximately 10-20 mg of 3,5-Dibenzyloxyacetophenone and add it to a 2 mL glass vial. The key is to ensure an excess amount of solid will remain after equilibrium is reached.[17]
-
Add Solvent: Accurately pipette 1.0 mL of the desired organic solvent into the vial.
-
Seal and Equilibrate: Tightly cap the vial to prevent solvent evaporation. Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. The extended time ensures the system reaches thermodynamic equilibrium.[16]
Part B: Phase Separation
-
Centrifugation: Remove the vial from the shaker. Place it in a benchtop centrifuge and spin at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Collect Supernatant: Carefully open the vial and use a micropipette to withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom. This supernatant is the saturated solution.
Part C: Quantification by UV-Vis Spectroscopy
-
Prepare a Calibration Curve:
-
Prepare a stock solution of 3,5-Dibenzyloxyacetophenone of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing, known concentrations.[18]
-
Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax) for 3,5-Dibenzyloxyacetophenone.
-
Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
-
Measure the Saturated Sample:
-
The saturated solution collected in Part B may be too concentrated and have an absorbance outside the linear range of the calibration curve.
-
Perform an accurate, known dilution of the supernatant with the same solvent (e.g., a 1:10 or 1:100 dilution).
-
Measure the absorbance of the diluted sample at the same λmax.
-
-
Calculate Solubility:
-
Use the measured absorbance of the diluted sample and the equation from the calibration curve to calculate its concentration.
-
Multiply this concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution. This value is the quantitative solubility of 3,5-Dibenzyloxyacetophenone in that solvent at the specified temperature.
-
Conclusion
3,5-Dibenzyloxyacetophenone exhibits solubility characteristics consistent with its molecular structure, which contains both significant non-polar regions and moderately polar functional groups. It is known to be soluble in moderately polar solvents such as dichloromethane, ethyl acetate, and methanol, while being insoluble in water.[2][7] The principle of "like dissolves like" provides a reliable qualitative guide for selecting appropriate solvents for synthesis, purification, and formulation. For precise quantitative data, the industry-standard shake-flask method coupled with UV-Vis spectroscopic analysis is the recommended protocol. Adherence to this rigorous methodology will ensure the generation of accurate and reproducible solubility data, empowering researchers to optimize their chemical processes and accelerate drug development timelines.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fountainmagazine.com [fountainmagazine.com]
- 7. 3,5-Dibenzyloxyacetophenone(28924-21-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 9. specialchem.com [specialchem.com]
- 10. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 12. shodex.com [shodex.com]
- 13. Polarity Index [macro.lsu.edu]
- 14. prepchem.com [prepchem.com]
- 15. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 16. enamine.net [enamine.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibenzyloxyacetophenone
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,5-dibenzyloxyacetophenone (CAS 28924-21-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just data, but a field-proven perspective on the principles, experimental design, and detailed interpretation of the ¹H and ¹³C NMR spectra that are crucial for the structural elucidation and quality control of this compound.
Foundational Principles: Structural Elucidation via NMR
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for determining the molecular structure of organic compounds.[4] It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong external magnetic field. The resulting spectrum provides four critical pieces of information:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of nuclei in the molecule.[4]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the nuclei. Electron-withdrawing groups cause a "deshielding" effect, shifting signals downfield (higher ppm), while electron-donating groups cause "shielding," shifting signals upfield (lower ppm).[4]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[4][5]
-
Signal Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons, as described by the n+1 rule.
For 3,5-dibenzyloxyacetophenone, these principles allow for the unambiguous assignment of every proton and carbon atom, confirming its unique molecular architecture.
Molecular Structure of 3,5-Dibenzyloxyacetophenone
The structure consists of a central acetophenone core substituted at the 3 and 5 positions with benzyloxy groups. This symmetry is a key feature that simplifies the NMR spectra.
Caption: Molecular structure of 3,5-Dibenzyloxyacetophenone.
Experimental Protocols: A Self-Validating System
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the strategic selection of acquisition parameters.
Protocol 1: NMR Sample Preparation
The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]
-
Material Weighing: Accurately weigh 5-25 mg of 3,5-dibenzyloxyacetophenone for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[7] The compound exists as a beige or white crystalline powder with a melting point of 60-62 °C.[1][2]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is the most common choice for non-polar to moderately polar organic compounds due to its excellent dissolving properties.[6] Its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.[6]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If solubility is an issue, a brief application of gentle heat or sonication can be effective.
-
Filtration and Transfer: To eliminate any suspended particles that can disrupt magnetic field homogeneity, filter the solution through a Pasteur pipette packed with a small plug of glass wool or Kimwipe directly into a clean, high-quality 5 mm NMR tube.[8] Avoid using cotton wool, as solvents can leach impurities from it.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[8]
Protocol 2: NMR Data Acquisition Workflow
Selecting the correct acquisition parameters is a balance between achieving adequate resolution and signal-to-noise (S/N) in a reasonable timeframe.[9][10]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Key Acquisition Parameters:
-
Spectral Width (SW): The frequency range to be observed. For ¹H NMR, a typical range is 0-12 ppm. For ¹³C NMR, 0-220 ppm is standard to capture all carbon types, including carbonyls.[11][12]
-
Acquisition Time (AT): The duration for which the Free Induction Decay (FID) signal is recorded. Longer AT values (typically 1-5 seconds for ¹H) lead to better resolution.[10]
-
Number of Scans (NS): The number of times the experiment is repeated and averaged to improve the S/N ratio. ¹H NMR may require 8-16 scans, while the less sensitive ¹³C NMR often requires several hundred to thousands of scans.[11][13]
-
Relaxation Delay (D1): A delay time between scans to allow the nuclei to return to equilibrium. A delay of 1-2 seconds is common.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 3,5-dibenzyloxyacetophenone is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the acetyl methyl protons.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale for Assignment |
| Phenyl-H (of benzyl groups) | ~7.45 - 7.30 | 10H | Multiplet (m) | These protons are on the electron-rich phenyl rings of the benzyloxy groups. Their chemical shift is in the standard aromatic region.[14] The overlapping signals from the ortho, meta, and para protons create a complex multiplet. |
| Acetophenone Ring H-2, H-6 | ~7.05 | 2H | Doublet (d) or Triplet (t) | These two protons are chemically equivalent due to the molecule's symmetry. They are ortho to the acetyl group and meta to the two benzyloxy groups. They appear as a doublet or a narrow triplet due to coupling with the H-4 proton. |
| Acetophenone Ring H-4 | ~6.75 | 1H | Triplet (t) | This proton is para to the electron-withdrawing acetyl group and ortho to two electron-donating benzyloxy groups, resulting in a more upfield shift compared to the other aromatic protons on this ring. It is split into a triplet by the two equivalent H-2/H-6 protons. |
| Benzylic CH₂ | ~5.08 | 4H | Singlet (s) | The four protons of the two methylene (-CH₂-) groups are chemically equivalent. They are adjacent to an oxygen atom, which deshields them significantly, shifting them downfield. There are no adjacent protons, so the signal is a sharp singlet. |
| Acetyl CH₃ | ~2.58 | 3H | Singlet (s) | The methyl protons are adjacent to the electron-withdrawing carbonyl group, which deshields them and shifts them downfield relative to typical aliphatic protons.[15] The absence of adjacent protons results in a singlet. |
Note: The exact chemical shifts can vary slightly based on the solvent and concentration used. The data presented is a representative interpretation based on spectral databases and chemical principles.[16]
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the chemically distinct carbon environments. Due to the molecule's symmetry, several carbon atoms are equivalent, simplifying the spectrum.
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| Carbonyl (C=O) | ~197.7 | The carbonyl carbon of a ketone is strongly deshielded and typically appears in the 190-220 ppm region.[17] Its position downfield of 190 ppm is characteristic of conjugation with an aromatic ring. |
| C-3, C-5 (Ar-O) | ~160.0 | These two equivalent carbons are directly attached to the electronegative oxygen atoms of the benzyloxy groups, causing a significant downfield shift. |
| C-1 (Ar-C=O) | ~139.0 | This is the quaternary carbon of the central ring to which the acetyl group is attached. |
| Phenyl C-1 (ipso-C of benzyl) | ~136.5 | These are the two equivalent quaternary carbons of the benzyl groups, attached to the methylene group. |
| Phenyl C-2, C-6, C-3, C-5, C-4 (of benzyl groups) | ~128.7 - 127.5 | These peaks represent the 10 carbons of the two equivalent phenyl rings of the benzyloxy groups. Their chemical shifts fall within the typical range for aromatic carbons (125-150 ppm).[12] Slight differences between the ortho, meta, and para carbons may lead to multiple closely spaced signals. |
| C-2, C-6 (Ar-H) | ~108.0 | These two equivalent carbons are ortho to the carbonyl group and meta to the oxygen atoms. |
| C-4 (Ar-H) | ~106.5 | This carbon is situated between two electron-donating benzyloxy groups, causing it to be significantly shielded and shifted upfield. |
| Benzylic (CH₂) | ~70.5 | The benzylic carbons are attached to oxygen, which shifts them downfield into the 50-80 ppm range. |
| Acetyl (CH₃) | ~26.8 | The methyl carbon of the acetyl group typically appears in the 20-30 ppm range.[18] |
Note: The exact chemical shifts are based on spectral database information and established ranges for functional groups.[19]
Conclusion
The ¹H and ¹³C NMR spectra of 3,5-dibenzyloxyacetophenone are fully consistent with its proposed chemical structure. Key diagnostic features in the ¹H NMR spectrum include the sharp singlet for the four equivalent benzylic protons around δ 5.08 ppm and the characteristic pattern of the three protons on the central aromatic ring. In the ¹³C NMR spectrum, the downfield carbonyl signal near δ 197.7 ppm, the benzylic carbon signal around δ 70.5 ppm, and the reduced number of aromatic signals due to molecular symmetry provide definitive structural confirmation. This comprehensive guide serves as an authoritative reference for researchers and scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. azooptics.com [azooptics.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. r-nmr.eu [r-nmr.eu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 14. homepages.bluffton.edu [homepages.bluffton.edu]
- 15. app.studyraid.com [app.studyraid.com]
- 16. 3,5-Dibenzyloxyacetophenone(28924-21-2) 1H NMR spectrum [chemicalbook.com]
- 17. scribd.com [scribd.com]
- 18. rsc.org [rsc.org]
- 19. 3,5-Dibenzyloxyacetophenone(28924-21-2) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(3,5-bis(benzyloxy)phenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-(3,5-bis(benzyloxy)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals, including β₂-adrenergic agonists like terbutaline.[][2] We delve into the theoretical principles governing the vibrational modes of its constituent functional groups—an aromatic ketone, benzyl ethers, and aromatic rings. This guide presents a validated, step-by-step experimental protocol for acquiring a high-fidelity Fourier Transform Infrared (FTIR) spectrum. Furthermore, it offers a detailed interpretation of the spectral data, correlating specific absorption bands with their corresponding molecular vibrations. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation, identity confirmation, and quality control of complex organic molecules.
Introduction: The Molecule and the Method
1.1. The Significance of 1-(3,5-bis(benzyloxy)phenyl)ethanone
1-(3,5-bis(benzyloxy)phenyl)ethanone is a complex organic molecule characterized by a central, trisubstituted phenyl ring bonded to an acetyl group and two benzyloxy moieties. Its chemical structure is a confluence of three critical functional groups: a ketone, an ether, and multiple aromatic systems. This compound serves as a vital building block in multi-step organic syntheses within the pharmaceutical industry.[2] Given its role, verifying its structural integrity and purity is paramount, making robust analytical techniques indispensable.
1.2. The Power of Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate more vigorously.[3] Since different functional groups possess unique bond strengths and geometries, they absorb at characteristic frequencies (or wavenumbers, expressed in cm⁻¹). This results in a unique spectral "fingerprint" that allows for the rapid identification of functional groups and the confirmation of molecular identity. For a molecule like 1-(3,5-bis(benzyloxy)phenyl)ethanone, IR spectroscopy is an ideal first-line method for confirming the presence of its key carbonyl (C=O) and ether (C-O-C) linkages.
Theoretical Vibrational Mode Analysis
A predictive analysis of the IR spectrum begins with dissecting the molecule into its constituent functional groups. The vibrational frequency of a bond is primarily determined by the masses of the bonded atoms and the force constant of the bond. Electronic effects, such as conjugation and resonance, also play a crucial role in shifting these frequencies.
-
Aromatic Ketone Moiety: The carbonyl group (C=O) of the acetyl moiety is directly conjugated with the central phenyl ring. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and increasing its single-bond character.[4] Consequently, the C=O stretching frequency is lowered compared to a simple saturated aliphatic ketone (typically ~1715 cm⁻¹). For aromatic ketones like acetophenone, this absorption is expected in the 1685-1666 cm⁻¹ range.[5][6][7]
-
Benzyl Ether Moieties: The molecule contains two ether linkages, specifically of the aryl-alkyl type. Ethers exhibit characteristic C-O-C stretching vibrations. Phenyl alkyl ethers are distinguished by two strong absorbances: an asymmetric C-O-C stretch typically found between 1300-1200 cm⁻¹, and a symmetric stretch in the 1050-1010 cm⁻¹ range.[8][9][10][11] The asymmetric stretch is usually the most intense band in this region of the spectrum.[11]
-
Aromatic Systems (Three Phenyl Rings):
-
C-H Stretching: The C-H bonds on the aromatic rings will produce stretching vibrations at a slightly higher frequency than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[12][13]
-
C=C Stretching: The carbon-carbon double bonds within the aromatic rings give rise to a series of characteristic, often sharp, absorptions in the 1600-1400 cm⁻¹ range.[12][13]
-
C-H Out-of-Plane (OOP) Bending: These vibrations in the 900-675 cm⁻¹ region are sensitive to the substitution pattern on the aromatic ring.[12]
-
-
Aliphatic C-H Bonds (Methyl and Methylene): The C-H bonds of the methyl (CH₃) from the acetyl group and the methylene (CH₂) groups from the benzyl moieties will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.[14][15]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The protocol described below is a self-validating system designed to produce a reliable and reproducible infrared spectrum. The choice of Attenuated Total Reflectance (ATR) is highlighted for its simplicity and minimal sample preparation, which reduces potential sources of error.
3.1. Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-reflection Diamond Attenuated Total Reflectance (ATR) accessory.
-
Sample: High-purity solid 1-(3,5-bis(benzyloxy)phenyl)ethanone.
-
Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes.
3.2. Step-by-Step Methodology
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning (Causality: Trustworthiness): The ATR crystal surface must be impeccably clean to prevent spectral contamination. Clean the diamond surface with a lint-free wipe soaked in isopropanol and allow it to fully evaporate.
-
Background Acquisition (Causality: Accuracy): A background spectrum must be collected to computationally remove signals from atmospheric gases (H₂O, CO₂) and the instrument itself.
-
Lower the ATR press arm to ensure no sample is present.
-
Acquire a background scan using the following parameters:
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (This number is chosen to achieve a high signal-to-noise ratio in a reasonable time).
-
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid 1-(3,5-bis(benzyloxy)phenyl)ethanone powder onto the center of the ATR diamond crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. (Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum).
-
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.
-
Data Processing and Cleaning:
-
The resulting spectrum should be displayed in Absorbance or % Transmittance.
-
Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration.
-
Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
-
Conclusion
The infrared spectrum of 1-(3,5-bis(benzyloxy)phenyl)ethanone is rich with distinct and interpretable absorption bands that serve as a robust fingerprint for its structural verification. The key diagnostic features are the conjugated carbonyl (C=O) stretch near 1685 cm⁻¹, the strong asymmetric aryl-alkyl ether (C-O-C) stretch around 1250 cm⁻¹, and the clear presence of both aromatic and aliphatic C-H stretching vibrations. By following the rigorous experimental protocol and logical interpretation framework outlined in this guide, researchers and quality control professionals can confidently use FTIR spectroscopy to confirm the identity and integrity of this critical pharmaceutical intermediate, ensuring the quality and consistency of the drug development pipeline.
References
- 2. benchchem.com [benchchem.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Dibenzyloxyacetophenone
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3,5-dibenzyloxyacetophenone, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of method development, data interpretation, and experimental best practices. We will explore both soft and hard ionization techniques, offering detailed protocols and explaining the causality behind critical experimental choices to ensure scientific integrity and robust, reproducible results.
Introduction: The Analytical Significance of 3,5-Dibenzyloxyacetophenone
3,5-Dibenzyloxyacetophenone (C₂₂H₂₀O₃, Molecular Weight: 332.39 g/mol ) is a beige or white crystalline powder with a melting point of 60-62 °C.[1][3] Its structural backbone, featuring an acetophenone core flanked by two benzyloxy groups, makes it a versatile precursor in the synthesis of a wide array of pharmaceutical compounds.[2] These include treatments for conditions ranging from diabetes and obesity to HIV infection.[1][2] Given its role as a critical intermediate, the unambiguous identification and purity assessment of 3,5-dibenzyloxyacetophenone are paramount. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical tool for this purpose. This guide will provide the foundational knowledge to develop and execute rigorous mass spectrometric analyses of this important compound.
Foundational Experimental Design: Sample and System Preparation
The quality of mass spectrometry data is fundamentally dependent on meticulous sample preparation and a well-defined analytical workflow. The goal is to present the analyte to the ion source in a state that is free of interferences and compatible with the chosen ionization technique.
Sample Preparation Protocol
Given that 3,5-dibenzyloxyacetophenone is soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol, a straightforward solubilization protocol is recommended.[4]
Step-by-Step Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3,5-dibenzyloxyacetophenone standard (≥98% purity) and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile in a clean volumetric flask.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same solvent to achieve a working concentration suitable for initial screening. Further dilutions may be necessary depending on the sensitivity of the instrument.
-
Filtration: Prior to analysis, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could obstruct the fluidic pathways of the mass spectrometer.[5]
-
Vial Selection: Transfer the final solution into a clean, 2 mL glass autosampler vial with a PTFE-lined screw cap.[6] The use of glass is critical to prevent the leaching of plasticizers, which can occur with some organic solvents.[6]
General Experimental Workflow
A systematic workflow ensures that the analysis is logical, reproducible, and addresses all analytical objectives.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For non-volatile and thermally labile compounds, LC-MS with a soft ionization technique like ESI is the method of choice.[1] ESI generates ions from a liquid phase with minimal fragmentation, which is ideal for determining the molecular weight of the intact molecule.[7]
Rationale for ESI
Electrospray ionization is a soft ionization method that produces ions from solution, making it highly compatible with liquid chromatography.[8] For a molecule like 3,5-dibenzyloxyacetophenone, which possesses a carbonyl oxygen, protonation in the positive ion mode to form the [M+H]⁺ ion is highly probable. The carbonyl oxygen is a favorable site for protonation in aromatic ketones.[9]
Recommended LC-MS (ESI) Protocol
The following parameters serve as a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase chromatography with good elution strength. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarity and ensure the target analyte is effectively separated from impurities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Injection Volume | 5 µL | A starting point to avoid overloading the column while ensuring sufficient analyte is introduced. |
| Ionization Mode | Positive Electrospray (ESI+) | To detect the protonated molecule, [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | A typical range to ensure stable electrospray.[10] Fine-tuning is necessary for optimal sensitivity. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets.[3] |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation.[10] |
| Nebulizer Pressure | 30 - 45 psi | Controls the formation of the aerosolized droplets.[10] |
| Scan Range | m/z 100 - 500 | To encompass the expected molecular ion and its primary fragments. |
Expected ESI Mass Spectrum and Fragmentation
In a standard ESI-MS experiment, the primary ion observed for 3,5-dibenzyloxyacetophenone will be the protonated molecule [M+H]⁺ at m/z 333.1 .
For tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the m/z 333.1 precursor ion is expected to yield fragments arising from the cleavage of the benzyl ether linkages. The fragmentation of protonated benzyl ethers often involves the formation of stable benzyl cations.
Predicted Key Fragments in ESI-MS/MS:
-
m/z 242.1: Loss of a neutral toluene molecule (C₇H₈, 92.1 Da) from the protonated molecule.
-
m/z 227.1: Loss of a neutral benzyloxy radical (C₇H₇O•, 107.1 Da).
-
m/z 91.1: The highly stable tropylium ion (C₇H₇⁺), a characteristic fragment for compounds containing a benzyl group. This ion is formed by the rearrangement of the benzyl cation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] Coupled with Electron Ionization (EI), a hard ionization technique, it provides detailed structural information through extensive fragmentation.
Rationale for EI
EI utilizes a high-energy electron beam (typically 70 eV) to ionize molecules, inducing significant fragmentation.[12] This creates a reproducible "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching. For 3,5-dibenzyloxyacetophenone, EI will provide characteristic fragments that confirm the presence of the acetophenone core and the benzyloxy substituents.
Recommended GC-MS (EI) Protocol
Care must be taken to avoid thermal degradation of the analyte in the hot GC inlet. A lower injection temperature and a robust, inert liner are recommended.
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard, versatile column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Hot enough to ensure complete volatilization without causing significant thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | To prevent column overloading and ensure sharp peaks for a relatively concentrated sample. |
| Oven Program | Start at 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | A program designed to provide good separation and elute the high-boiling point analyte in a reasonable time. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Energy | 70 eV | The standard energy for EI to produce reproducible, library-searchable spectra. |
| Scan Range | m/z 40 - 400 | To capture low-mass fragments as well as the molecular ion. |
Interpretation of the EI Mass Spectrum
An actual EI mass spectrum of 3,5-dibenzyloxyacetophenone shows several key fragments that can be rationalized through established fragmentation mechanisms.
Observed Key Fragments in EI-MS:
| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
| 332.0 | ~14% | [M]⁺• (C₂₂H₂₀O₃) | Molecular Ion |
| 241.0 | ~5% | [M - C₇H₇]⁺ | Loss of a benzyl radical |
| 181.0 | ~10% | [M - C₇H₇ - C₄H₂O]⁺ | Complex rearrangement and loss |
| 91.0 | 100% | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
| 65.0 | ~5% | [C₅H₅]⁺ | Loss of acetylene from tropylium ion |
| 43.0 | ~2% | [CH₃CO]⁺ | Acetyl cation from α-cleavage |
The base peak at m/z 91 is the tropylium ion, which is exceptionally stable due to its aromaticity. Its high abundance is a hallmark of compounds containing a benzyl moiety. The presence of the molecular ion at m/z 332 confirms the molecular weight. The fragment at m/z 43 is indicative of the acetyl group, resulting from alpha-cleavage, a characteristic fragmentation of ketones.
Fragmentation Pathway Diagram (EI)
The major fragmentation pathways for 3,5-dibenzyloxyacetophenone under electron ionization are visualized below.
Conclusion and Best Practices
This guide has detailed robust methodologies for the mass spectrometric analysis of 3,5-dibenzyloxyacetophenone using both LC-ESI-MS and GC-EI-MS. The choice between these techniques depends on the analytical goal: ESI is superior for molecular weight confirmation with minimal fragmentation, while EI provides a detailed structural fingerprint ideal for identification and confirmation.
Key Takeaways for a Self-Validating System:
-
Purity is Paramount: Always use high-purity solvents and standards. Contaminants can suppress ionization and complicate spectral interpretation.
-
Method Suitability: Choose the ionization technique based on the analyte's properties and the information required. A thermally labile compound may degrade in a GC inlet, making LC-MS the more appropriate choice.
-
Systematic Optimization: The provided protocols are starting points. Always optimize parameters such as capillary voltage, gas flows, and temperatures for your specific instrument and analyte to maximize sensitivity and reproducibility.
-
Reference High-Quality Data: When interpreting fragmentation, refer to established mechanisms and, if available, library spectra to ensure confident identification.
By adhering to these principles and utilizing the detailed protocols within this guide, researchers and drug development professionals can achieve accurate, reliable, and reproducible mass spectrometric analysis of 3,5-dibenzyloxyacetophenone.
References
- 1. organomation.com [organomation.com]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. ijrar.com [ijrar.com]
- 9. Selective ESI-MS detection of carbonyl containing compounds by aminooxyacetic acid immobilized on a resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. Activity and Decomposition | Separation Science [sepscience.com]
Chemical structure and IUPAC name of 3,5-Dibenzyloxyacetophenone
An In-Depth Technical Guide to 1-[3,5-bis(phenylmethoxy)phenyl]ethanone (Common Name: 3,5-Dibenzyloxyacetophenone)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive scientific overview of 1-[3,5-bis(phenylmethoxy)phenyl]ethanone, commonly known as 3,5-Dibenzyloxyacetophenone. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will delve into the compound's core chemical identity, robust synthesis protocols with mechanistic justifications, detailed spectroscopic characterization, and its critical applications as a versatile intermediate in pharmaceutical manufacturing. The synthesis and characterization sections are designed to be self-validating, providing the causal logic behind experimental choices to ensure reproducibility and high-purity outcomes.
Chemical Identity and Physicochemical Properties
1-[3,5-bis(phenylmethoxy)phenyl]ethanone is an aromatic ketone characterized by an acetophenone core functionalized with two benzyloxy groups at the 3 and 5 positions. These benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities of the parent 3,5-dihydroxyacetophenone. This protection strategy is fundamental in multi-step syntheses, preventing the acidic phenolic protons from interfering with subsequent base- or nucleophile-sensitive reactions.
Chemical Structure
The molecular structure consists of a central benzene ring substituted with an acetyl group (-COCH₃) and two benzyloxy groups (-OCH₂C₆H₅). The substitution pattern is 1,3,5, which has implications for the symmetry of the molecule, observable in its spectroscopic data.
Caption: Chemical Structure of 1-[3,5-bis(phenylmethoxy)phenyl]ethanone.
Physicochemical Data Summary
The compound's physical properties make it suitable for standard organic synthesis laboratory procedures. It is a solid at room temperature, simplifying handling, weighing, and storage. Its solubility profile allows for reactions in common aprotic solvents and straightforward purification via recrystallization or chromatography.
| Property | Value | Source(s) |
| IUPAC Name | 1-[3,5-bis(phenylmethoxy)phenyl]ethanone | [1] |
| Common Names | 3,5-Dibenzyloxyacetophenone, 3',5'-Bis(benzyloxy)acetophenone | [2][3] |
| CAS Number | 28924-21-2 | [4][5] |
| Molecular Formula | C₂₂H₂₀O₃ | [4][5] |
| Molecular Weight | 332.39 g/mol | [4][5] |
| Appearance | Off-white to pale yellow crystalline powder | [4][6] |
| Melting Point | 60-64 °C | [1][4] |
| Boiling Point | 489.5 °C at 760 mmHg | [1][4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [4][7] |
Synthesis and Mechanistic Insight
The synthesis of 3,5-Dibenzyloxyacetophenone is most commonly achieved via the reaction of a protected benzoic acid derivative with an organometallic reagent. This approach is highly efficient and leverages readily available starting materials.
Retrosynthetic Analysis & Strategy
The target molecule is an acetophenone, which points to a disconnection at the carbonyl carbon. A standard and reliable method for forming a ketone is the reaction of a carboxylic acid derivative with an organometallic reagent. To prevent side reactions, a specific type of organometallic is required. While Grignard reagents are potent, they can add twice to acid chlorides or esters to form tertiary alcohols. The use of an organolithium reagent on the free carboxylic acid, however, provides a controlled route. The reaction proceeds through a stable dilithio intermediate that resists further addition, collapsing to the desired ketone only upon aqueous workup.
The precursor, 3,5-dibenzyloxybenzoic acid, is itself prepared by the Williamson ether synthesis from 3,5-dihydroxybenzoic acid and benzyl bromide, a standard protecting group strategy.
Caption: Key steps in the synthesis of 3,5-Dibenzyloxyacetophenone.
Experimental Protocol: Synthesis from 3,5-Dibenzyloxybenzoic Acid
This protocol is adapted from a standard, reliable procedure for the synthesis of ketones from carboxylic acids.[8] The use of two equivalents of methyl lithium is critical: the first deprotonates the carboxylic acid, while the second adds to the carbonyl, forming a stable tetrahedral intermediate.
Materials:
-
3,5-Dibenzyloxybenzoic acid (1.0 eq)
-
Methyl lithium (2.0 eq) in a suitable ether solvent (e.g., 2 M solution)
-
Anhydrous Diethyl Ether
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
Hexane
-
Isopropyl ether
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibenzyloxybenzoic acid (0.532 M) in a mixture of anhydrous diethyl ether and anhydrous THF.[8]
-
Temperature Control: Cool the rapidly stirring solution to 15-20 °C using a water bath. Maintaining this temperature is crucial to prevent side reactions and ensure the stability of the organolithium reagent.
-
Reagent Addition: Under a positive pressure of nitrogen, add methyl lithium solution (1.06 M) dropwise via the dropping funnel over approximately 1.5 hours, ensuring the internal temperature does not exceed 20 °C.[8]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 45 minutes at 10-15 °C to ensure the complete formation of the intermediate.[8]
-
Quenching: Slowly and carefully add deionized water to the flask, ensuring the temperature remains below 20 °C. This step quenches the excess methyl lithium and hydrolyzes the intermediate to form the ketone.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with diethyl ether to recover any dissolved product.[8]
-
Washing and Drying: Combine all organic phases and wash them four times with a saturated sodium chloride solution to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[8]
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude oil, which should slowly crystallize. Recrystallize the crude product from an ether-hexane mixture to yield pure 3,5-Dibenzyloxyacetophenone as an off-white solid with a melting point of 59-61 °C.[8]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 3,5-Dibenzyloxyacetophenone is essential. This is achieved through a combination of spectroscopic techniques, each providing unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The molecule's symmetry is evident in the ¹H NMR spectrum.
| Predicted ¹H NMR Signals (CDCl₃) | Multiplicity | Integration | Assignment |
| ~2.5 ppm | Singlet | 3H | Acetyl group methyl protons (-COCH₃) |
| ~5.1 ppm | Singlet | 4H | Methylene protons of the two benzyloxy groups (-OCH₂-) |
| ~6.8 ppm | Triplet | 1H | Aromatic proton at C4 of the central ring |
| ~7.1 ppm | Doublet | 2H | Aromatic protons at C2 and C6 of the central ring |
| ~7.3-7.5 ppm | Multiplet | 10H | Aromatic protons of the two benzyl rings |
| Predicted ¹³C NMR Signals (CDCl₃) | Assignment |
| ~26 ppm | Acetyl methyl carbon (-COCH₃) |
| ~70 ppm | Methylene carbons (-OCH₂-) |
| ~107-108 ppm | C2, C4, C6 carbons of the central aromatic ring |
| ~127-129 ppm | Carbons of the terminal phenyl rings |
| ~136 ppm | Quaternary C1 carbon of the terminal phenyl rings |
| ~140 ppm | Quaternary C1 carbon of the central aromatic ring |
| ~160 ppm | Quaternary C3, C5 carbons of the central aromatic ring |
| ~197 ppm | Carbonyl carbon (C=O) |
Note: Predicted chemical shifts are based on standard values for similar functional groups. Actual values can be confirmed via spectral databases.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by a strong carbonyl stretch and signals characteristic of the ether linkages and aromatic rings.
| Expected IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |
| Strong, Sharp Peak | ~1685 cm⁻¹ | C=O stretch (Aryl Ketone) |
| Medium-Strong Peaks | ~3030-3100 cm⁻¹ | Aromatic C-H stretch |
| Medium-Strong Peaks | ~2850-2960 cm⁻¹ | Aliphatic C-H stretch (CH₃, CH₂) |
| Strong Peaks | ~1580-1600 cm⁻¹ | Aromatic C=C bending |
| Strong Peaks | ~1050-1250 cm⁻¹ | C-O-C stretch (Aryl-Alkyl Ether) |
Note: The carbonyl frequency is characteristic of a ketone conjugated with an aromatic ring.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 332.4, corresponding to the molecular weight of C₂₂H₂₀O₃.
-
Key Fragmentation: The most characteristic fragmentation is the loss of a benzyl group (C₇H₇, m/z = 91) or a benzyloxy group (C₇H₇O, m/z = 107) via cleavage of the ether bond. The peak at m/z = 91 (tropylium ion) is often the base peak in the spectrum of benzyl-containing compounds. Another significant fragmentation would be the loss of the acetyl group (CH₃CO, m/z = 43).
Applications in Pharmaceutical Research and Development
3,5-Dibenzyloxyacetophenone is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate in the synthesis of several important APIs.[12] Its utility stems from the stable benzyloxy protecting groups, which can be cleanly removed in a final synthetic step via catalytic hydrogenation.
Intermediate for Bronchodilators
The compound is a documented key intermediate in the manufacturing of Terbutaline Sulphate.[4] Terbutaline is a β₂-adrenergic receptor agonist used to treat bronchospasm associated with asthma, bronchitis, and emphysema. The synthesis involves modification of the acetyl group of 3,5-Dibenzyloxyacetophenone, followed by deprotection of the benzyl ethers to reveal the final 3,5-dihydroxy structure essential for biological activity.
Precursor for Bioactive Natural Product Analogs
3,5-Dibenzyloxyacetophenone has been utilized in the asymmetric total synthesis of B-ring modified analogs of (-)-epicatechin gallate.[13] These analogs are investigated for their potential to modulate β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA), representing a promising avenue for developing new antibiotic adjuvants.
Broader Pharmaceutical Potential
The 3,5-dibenzyloxy aromatic motif is a building block for various therapeutic agents. It has been cited as an intermediate in the development of pharmaceuticals for a wide range of conditions, including obesity, diabetes, glaucoma, and inflammatory disorders.[6]
Safety and Handling
As a laboratory chemical, 3,5-Dibenzyloxyacetophenone should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear standard safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Hazards: The compound is classified as an irritant. Avoid contact with skin and eyes. Do not inhale the powder.[7]
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[7]
References
- 1. 3,5-Dibenzyloxyacetophenone, CAS No. 28924-21-2 - iChemical [ichemical.com]
- 2. 3',5'-Dibenzyloxyacetophenone | 28924-21-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 3',5'-Dibenzyloxyacetophenone | 28924-21-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 5. 3,5-Dibenzyloxyacetophenone|28924-21-2|Jalor-Chem [jalor-chem.com]
- 6. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. prepchem.com [prepchem.com]
- 9. 3,5-Dibenzyloxyacetophenone(28924-21-2) 13C NMR [m.chemicalbook.com]
- 10. 3,5-Dibenzyloxyacetophenone(28924-21-2) 1H NMR spectrum [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
An In-depth Technical Guide to Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-
Abstract
This technical guide provides a comprehensive overview of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, a key intermediate in the synthesis of various pharmaceuticals. The document delves into the historical context of its discovery, detailed synthetic protocols, physicochemical and spectroscopic properties, and its significant applications in drug development. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the chemistry and utility of this important compound.
Introduction and Historical Context
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, also widely known as 3',5'-dibenzyloxyacetophenone, is an aromatic ketone that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, featuring a central acetophenone core flanked by two benzyloxy groups, makes it a versatile precursor for the synthesis of more complex molecules.
The discovery and initial synthesis of this compound are intrinsically linked to the development of β2-adrenergic agonists in the mid-20th century. The bronchodilator drug Terbutaline, first synthesized in 1966, is a prime example of a pharmaceutical whose synthesis relies on 3',5'-dibenzyloxyacetophenone as a crucial intermediate.[1] The development of Terbutaline was a significant step forward in the treatment of asthma, and the synthetic pathways established during that period solidified the importance of its precursors. While a singular "discovery" paper for 3',5'-dibenzyloxyacetophenone is not readily identifiable, its emergence in the scientific literature coincides with the broader efforts to synthesize resorcinol-based pharmaceuticals. The benzyloxy groups serve as protecting groups for the hydroxyl functionalities of the resorcinol structure, allowing for selective reactions at other parts of the molecule. This strategic use of protecting groups was a pivotal advancement in synthetic organic chemistry, enabling the construction of complex molecules with greater precision and efficiency.
Synthesis of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-
The most prevalent and efficient method for the synthesis of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is the Williamson ether synthesis. This reaction involves the O-alkylation of the two phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone with benzyl chloride in the presence of a weak base.
Causality of Experimental Choices
The choice of the Williamson ether synthesis is dictated by its reliability and high yield for the formation of diaryl ethers. 3',5'-dihydroxyacetophenone serves as the readily available starting material. Benzyl chloride is an effective benzylating agent due to the reactivity of the benzylic carbon towards nucleophilic substitution. A weak base, such as potassium carbonate, is employed to deprotonate the phenolic hydroxyl groups, forming the corresponding phenoxide ions. These phenoxide ions then act as nucleophiles, attacking the electrophilic carbon of benzyl chloride in an SN2 reaction. Acetone is a common solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures found in the patent literature:
Materials:
-
3',5'-dihydroxyacetophenone
-
Anhydrous potassium carbonate
-
Benzyl chloride
-
Acetone
-
Methanol
Procedure:
-
To a reaction vessel, add 100.0 g (657.25 mmol) of 3',5'-dihydroxyacetophenone, 227.1 g (1.64 mol) of anhydrous potassium carbonate, and 1 L of acetone.
-
Stir the mixture at room temperature to ensure homogeneity.
-
To the stirred suspension, add 174.7 g (1.38 mol) of benzyl chloride.
-
Heat the reaction mixture to 50°C and maintain this temperature for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with acetone (2 x 100 mL).
-
Combine the filtrate and the acetone washes, and concentrate under reduced pressure to remove the acetone.
-
Recrystallize the resulting residue from methanol to obtain off-white crystals of 3',5'-dibenzyloxyacetophenone.
Expected Yield: Approximately 80%.
Synthetic Pathway Diagram
Caption: Synthetic pathway for Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-.
Physicochemical and Spectroscopic Characterization
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is typically an off-white to pale yellow crystalline solid at room temperature. It is soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.
| Property | Value |
| Chemical Formula | C₂₂H₂₀O₃ |
| Molecular Weight | 332.39 g/mol |
| CAS Number | 28924-21-2 |
| Melting Point | 60-62 °C |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.42 (m, 10H, Ar-H of benzyl groups), 7.19 (d, J=1.5 Hz, 2H, Ar-H at C2' and C6'), 6.81 (t, J=1.5 Hz, 1H, Ar-H at C4'), 5.06 (s, 4H, -OCH₂-), 2.54 (s, 3H, -COCH₃).[2]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the ketone at approximately 1685 cm⁻¹, and C-O-C stretching of the ether linkages. A publication detailing the synthesis of a chalcone from this compound reports a strong C=O stretch at 1651 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 332.39.
Applications in Drug Development
The primary and most well-documented application of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is as a key intermediate in the synthesis of the bronchodilator drug, Terbutaline .
Synthesis of Terbutaline
The synthesis of Terbutaline from 3',5'-dibenzyloxyacetophenone involves a multi-step process:
-
Bromination: The α-carbon of the acetyl group is brominated, typically using a source of electrophilic bromine, to form α-bromo-3',5'-dibenzyloxyacetophenone.
-
Condensation: The α-bromo ketone is then reacted with N-benzyl-tert-butylamine in a nucleophilic substitution reaction.
-
Reduction and Deprotection: The resulting intermediate undergoes reduction of the ketone to a hydroxyl group and hydrogenolysis to remove the two benzyl protecting groups, yielding Terbutaline.
Signaling Pathway of Terbutaline
Terbutaline is a selective β2-adrenergic receptor agonist. Its therapeutic effect in asthma is achieved through the relaxation of bronchial smooth muscle.
Caption: Simplified signaling pathway of Terbutaline.[1]
Conclusion
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- stands as a testament to the importance of strategic synthetic design in modern drug discovery and development. Its role as a pivotal intermediate in the synthesis of Terbutaline highlights the enabling power of protecting group chemistry in the creation of complex and life-saving pharmaceuticals. This guide has provided a detailed examination of its history, synthesis, and applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The continued importance of this compound underscores the enduring legacy of foundational synthetic methodologies in addressing contemporary medical needs.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis of the Adrenergic Bronchodilators (R)-Terbutaline and (R)-Salbutamol from (R)-Cyanohydrins1 | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: 3,5-Dibenzyloxyacetophenone and its Analogues in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist: This document serves as a technical guide to the chemistry and therapeutic potential of 3,5-dibenzyloxyacetophenone and its derivatives. The intention here is not merely to list facts but to provide a logical framework for understanding why this particular scaffold is a valuable starting point in medicinal chemistry and to detail the practical considerations for its use.
3,5-Dibenzyloxyacetophenone is a synthetic organic compound that, while not a therapeutic agent in itself, represents a highly strategic scaffold in drug discovery. Its true value lies in its role as a versatile synthetic intermediate.[1] The structure combines a central acetophenone core with two benzyloxy groups, providing a robust yet flexible platform for generating diverse molecular architectures. The benzyloxy groups act as protecting groups for the phenol functionalities but also offer sites for modification to fine-tune pharmacokinetic properties. This guide will deconstruct the synthesis of the core molecule, explore the major classes of its bioactive analogues, and provide insights into the structure-activity relationships that govern their function.
Part 1: The Core Compound - 3,5-Dibenzyloxyacetophenone
Understanding the synthesis and properties of the starting material is foundational to any successful analogue development program.
Synthesis: A Practical and Scalable Approach
While several synthetic routes exist, the most common and reliable laboratory-scale synthesis of 3,5-dibenzyloxyacetophenone is the Williamson ether synthesis, starting from the commercially available 3,5-dihydroxyacetophenone.
Diagram 1: Synthesis of 3,5-Dibenzyloxyacetophenone via Williamson Ether Synthesis
References
Navigating the Stability and Storage of 3,5-Dibenzyloxyacetophenone: A Technical Guide for Researchers
For professionals in pharmaceutical research and drug development, the integrity of chemical intermediates is paramount. 3,5-Dibenzyloxyacetophenone, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] This in-depth technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, ensuring its viability for downstream applications.
Core Chemical and Physical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of determining its stability and appropriate storage. 3,5-Dibenzyloxyacetophenone is a beige or off-white to pale yellow crystalline powder.[1][2]
| Property | Value | Source(s) |
| CAS Number | 28924-21-2 | [2][3][4] |
| Molecular Formula | C22H20O3 | [2] |
| Molecular Weight | 332.39 g/mol | [2][4] |
| Melting Point | 60-64 °C | [1][2][4] |
| Boiling Point | 489.5 °C at 760 mmHg | [2][3] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol | [2] |
| Appearance | Beige or off-white to pale yellow crystalline powder | [1][2] |
This acetophenone derivative serves as a crucial intermediate in the synthesis of pharmaceuticals for a range of conditions, including obesity, diabetes, and glaucoma, as well as in the creation of enantiomerically pure analogs of (-)-epicatechin gallate.[1][4]
Understanding the Stability Profile: Potential Degradation Pathways
While specific, long-term stability studies on 3,5-Dibenzyloxyacetophenone are not extensively published, its chemical structure—an aromatic ketone with two benzyl ether linkages—provides critical insights into its potential degradation pathways. The primary factors influencing its stability are light, temperature, and atmospheric conditions, particularly the presence of oxygen and moisture.
Photolytic Degradation
The aromatic rings and the carbonyl group in the acetophenone moiety make the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[5] Light can provide the energy to initiate photochemical reactions, potentially leading to the cleavage of the benzyl ether bonds or reactions involving the ketone group.[5][6]
-
Mechanism Insight: The energy from photons can excite the electrons in the aromatic system and the carbonyl group, making them more reactive. This can lead to the formation of free radicals, which can then participate in a cascade of degradation reactions. For acetophenone itself, photolysis is a known degradation pathway.[6]
Oxidative Degradation
The benzylic positions (the CH2 group between the phenyl ring and the ether oxygen) are susceptible to oxidation. In the presence of oxygen, especially when catalyzed by light or trace metal impurities, these positions can be oxidized to form hydroperoxides, which can further decompose to aldehydes, ketones, and carboxylic acids. This process can lead to the formation of impurities and a decrease in the purity of the material over time.
Hydrolytic Degradation
Ether linkages, while generally stable, can undergo hydrolysis under acidic or basic conditions, although this is less likely to be a significant factor under neutral storage conditions. The presence of moisture could potentially contribute to slow hydrolysis over extended periods, especially if acidic or basic impurities are present.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of 3,5-Dibenzyloxyacetophenone, the following storage and handling protocols are recommended. These are based on a combination of supplier recommendations and established best practices for light-sensitive and temperature-sensitive chemical compounds.[7][8][9]
Temperature Control
Maintaining a consistently low temperature is crucial for preserving the stability of 3,5-Dibenzyloxyacetophenone.
-
Long-Term Storage: For long-term storage, a temperature of -20°C in a freezer is recommended.[3] This significantly slows down potential degradation reactions.
-
Short-Term Storage: For routine laboratory use, storage in a cool and dark place, ideally at a temperature of <15°C , is advisable. Some suppliers also suggest room temperature for short durations, provided the material is sealed in a dry environment.[10]
It is imperative to avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the physical form of the crystalline solid.
Protection from Light
Given its photosensitivity, protecting 3,5-Dibenzyloxyacetophenone from light is non-negotiable.
-
Containers: The compound should be stored in amber glass vials or bottles with tight-fitting caps to block UV and visible light.[5][8][11] For additional protection, the container can be wrapped in aluminum foil.[8][12]
-
Work Environment: When handling the compound, it is best to work in an area with subdued lighting or under a fume hood with the sash lowered to minimize light exposure.[8]
Atmospheric Control
Controlling the atmosphere within the storage container is essential to prevent oxidative and hydrolytic degradation.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon. This displaces oxygen and moisture, minimizing the risk of degradation.
-
Container Seal: Ensure that the container is tightly sealed to prevent the ingress of air and moisture.[9] For opened containers, consider using a sealant like parafilm to further secure the cap.
Experimental Workflow: Stability Assessment Protocol
For critical applications where the purity of 3,5-Dibenzyloxyacetophenone is paramount, conducting an in-house stability assessment is recommended.
Step-by-Step Protocol:
-
Initial Analysis: Upon receipt of a new batch of 3,5-Dibenzyloxyacetophenone, perform an initial analysis to establish a baseline purity profile. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for this purpose.
-
Sample Aliquoting: Aliquot the compound into several smaller, appropriately labeled amber glass vials. This avoids the need to repeatedly open and close the main stock container.
-
Controlled Storage: Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature; with and without light exposure; under air and under an inert atmosphere).
-
Periodic Testing: At predetermined time points (e.g., 1, 3, 6, and 12 months), remove an aliquot from each storage condition and re-analyze its purity using the same analytical methods as in the initial analysis.
-
Data Analysis: Compare the purity profiles over time to determine the rate of degradation under each condition. Look for the appearance of new peaks in the chromatograms or signals in the NMR spectra, which may indicate the formation of degradation products.
Visualization of Stability Factors
The following diagram illustrates the key environmental factors that can impact the stability of 3,5-Dibenzyloxyacetophenone and the recommended protective measures.
Conclusion
The chemical integrity of 3,5-Dibenzyloxyacetophenone is best maintained through stringent control of its storage environment. By minimizing exposure to light, maintaining low temperatures, and excluding atmospheric oxygen and moisture, researchers can ensure the compound's purity and reliability for its intended synthetic applications. Adherence to these protocols will ultimately contribute to the reproducibility and success of research and development endeavors.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 3. 3',5'-Dibenzyloxyacetophenone | CAS#:28924-21-2 | Chemsrc [chemsrc.com]
- 4. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. researchgate.net [researchgate.net]
- 7. rawsource.com [rawsource.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. trustrade.ae [trustrade.ae]
- 10. 28924-21-2|3',5'-Dibenzyloxyacetophenone|BLD Pharm [bldpharm.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. How To [chem.rochester.edu]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3,5-Dibenzyloxyacetophenone
Abstract
This application note provides a detailed and optimized protocol for the synthesis of 3,5-dibenzyloxyacetophenone from 3,5-dihydroxyacetophenone. The described method is based on the Williamson ether synthesis, a reliable and widely applicable reaction in organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the procedure, including mechanistic insights, purification techniques, and characterization of the final product. The protocol has been designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and high yields.
Introduction
3,5-Dibenzyloxyacetophenone is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring two benzyl-protected hydroxyl groups, allows for selective modifications at other positions of the aromatic ring or the acetyl group. The benzyl protecting groups can be readily removed under mild conditions, such as catalytic hydrogenation, to reveal the free hydroxyl groups at a later stage of a synthetic sequence.[1][2]
The synthesis of 3,5-dibenzyloxyacetophenone from 3,5-dihydroxyacetophenone is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups by a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, benzyl chloride.[3][4] The choice of a relatively weak base and an appropriate solvent is crucial to ensure a high yield and minimize side reactions.
Reaction Scheme and Mechanism
The overall reaction is depicted below:
Scheme 1: Synthesis of 3,5-Dibenzyloxyacetophenone
Where Bn represents a benzyl group (C₆H₅CH₂)
The reaction proceeds via a Williamson ether synthesis mechanism.[4] The base, typically a carbonate such as potassium carbonate, deprotonates the acidic phenolic hydroxyl groups of 3,5-dihydroxyacetophenone to form the corresponding diphenoxide ion. This diphenoxide is a potent nucleophile that subsequently attacks the electrophilic benzylic carbon of benzyl chloride in an SN2 fashion, displacing the chloride ion and forming the desired dibenzyl ether product.
Materials and Equipment
| Reagents | Grade | Supplier |
| 3,5-Dihydroxyacetophenone | ≥98% | Sigma-Aldrich |
| Benzyl Chloride | ≥99% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, finely powdered | Sigma-Aldrich |
| Acetone | ACS grade | Fisher Scientific |
| Methanol | ACS grade | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific |
| Equipment |
| Round-bottom flask (250 mL) |
| Reflux condenser |
| Magnetic stirrer with heating mantle |
| Buchner funnel and filter flask |
| Separatory funnel (250 mL) |
| Rotary evaporator |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| UV lamp for TLC visualization |
| Melting point apparatus |
| NMR Spectrometer |
| FT-IR Spectrometer |
Experimental Protocol
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dihydroxyacetophenone (10.0 g, 65.7 mmol).
-
Add anhydrous potassium carbonate (22.7 g, 164.3 mmol, 2.5 equivalents). The use of finely powdered potassium carbonate is crucial as it provides a larger surface area for the reaction.
-
Add 100 mL of acetone to the flask. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
-
While stirring, add benzyl chloride (17.5 g, 138.2 mmol, 2.1 equivalents) dropwise to the suspension at room temperature.[5]
Reaction Execution
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 50-60 °C) using a heating mantle.[5]
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC System: Dichloromethane/Methanol (98:2 v/v)
-
Visualization: UV light (254 nm)
-
The starting material (3,5-dihydroxyacetophenone) is significantly more polar than the product (3,5-dibenzyloxyacetophenone). A complete reaction is indicated by the disappearance of the starting material spot.
-
Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the filter cake with acetone (2 x 20 mL) to ensure complete recovery of the product.[5]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic starting material.
-
Brine (50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from methanol to obtain pure 3,5-dibenzyloxyacetophenone as an off-white solid.[5]
-
Dry the purified crystals in a vacuum oven or desiccator.
Results and Discussion
Following this protocol, 3,5-dibenzyloxyacetophenone can be obtained in good to excellent yields. The purity of the final product should be assessed by melting point determination and spectroscopic methods.
| Parameter | Expected Value |
| Yield | 80-90%[5] |
| Appearance | Off-white crystalline solid |
| Melting Point | 60-62 °C[6] |
| Molecular Formula | C₂₂H₂₀O₃ |
| Molecular Weight | 332.39 g/mol [6] |
Characterization Data:
-
¹H NMR (300 MHz, DMSO-d₆): δ = 7.32-7.47 (m, 10H, Ar-H of benzyl), 7.18 (d, J = 1.8 Hz, 2H, Ar-H), 6.96 (t, J = 1.8 Hz, 1H, Ar-H), 5.16 (s, 4H, -OCH₂-), 2.55 (s, 3H, -COCH₃).[5]
-
FT-IR (KBr, cm⁻¹): ~3030 (Ar-H stretch), ~2920 (C-H stretch), ~1680 (C=O stretch of ketone), ~1590, 1450 (C=C stretch of aromatic rings), ~1250, 1050 (C-O ether stretch).
The success of this synthesis relies on several key factors. The use of a polar aprotic solvent like acetone facilitates the SN2 reaction. Potassium carbonate is an effective and economical base for deprotonating the phenolic hydroxyl groups. The reaction temperature is maintained at a moderate level to prevent potential side reactions.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete reaction | - Insufficient reaction time or temperature.- Inactive base (e.g., absorbed moisture).- Impure starting materials. | - Extend the reaction time and monitor by TLC.- Ensure the potassium carbonate is anhydrous and finely powdered.- Use high-purity reagents. |
| Low yield | - Inefficient work-up or purification.- Side reactions. | - Ensure thorough extraction and washing during work-up.- Avoid excessive heating during the reaction. |
| Oily product that does not crystallize | - Presence of impurities. | - Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,5-dibenzyloxyacetophenone.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl chloride is a lachrymator and is corrosive. Handle with care.
-
Acetone is flammable. Keep away from open flames and ignition sources.
References
- 1. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 2. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 6. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
Detailed protocol for the benzylation of 3,5-dihydroxyacetophenone
An Application Note and Detailed Protocol for the Benzylation of 3,5-Dihydroxyacetophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the O-benzylation of 3,5-dihydroxyacetophenone, a critical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The benzyl group serves as a robust protecting group for the phenolic hydroxyls, enabling further chemical transformations at other sites of the molecule. This document details the underlying Williamson ether synthesis mechanism, provides a step-by-step experimental procedure, purification and characterization methods, and essential safety precautions. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for preparing 3',5'-bis(benzyloxy)acetophenone.
Introduction and Scientific Context
3,5-Dihydroxyacetophenone is a valuable building block in organic synthesis, notable for its trifunctional nature, which includes a ketone and two phenolic hydroxyl groups. The selective protection of the reactive hydroxyl groups is often a prerequisite for subsequent synthetic manipulations. Benzylation, the process of adding a benzyl group (Bn), is a widely employed strategy for protecting alcohols and phenols.[1] The resulting benzyl ether is stable across a broad range of reaction conditions, including acidic, basic, and some reducing/oxidizing environments, yet it can be readily removed when needed through methods like catalytic hydrogenolysis.[2][3]
The protocol described herein utilizes the Williamson ether synthesis, a classic and highly reliable method for forming ethers.[4] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, in this case, a benzyl halide.[5][6] This method remains one of the most popular and straightforward approaches for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[4]
Reaction Mechanism: The Williamson Ether Synthesis
The benzylation of 3,5-dihydroxyacetophenone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The reaction can be dissected into two primary steps:
-
Deprotonation: The weakly acidic phenolic protons of 3,5-dihydroxyacetophenone are removed by a suitable base. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for this transformation as it is a mild, inexpensive, and easy-to-handle base that effectively deprotonates phenols to form the corresponding phenoxide ions.[7][8] The use of a weak base is advantageous as it minimizes side reactions.
-
Nucleophilic Substitution: The resulting dianionic phenoxide acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of the benzyl halide (benzyl chloride or benzyl bromide) in a concerted SN2 fashion.[9] This backside attack displaces the halide leaving group, forming the new C-O ether bond. The reaction is driven to completion by the formation of a stable salt byproduct (e.g., KCl or KBr).
Because this is an SN2 reaction, it is most efficient with primary alkyl halides like benzyl halides.[6] Secondary and tertiary halides are more prone to undergoing competing E2 elimination reactions, especially in the presence of a strong base.[5][9]
Detailed Experimental Protocol
This protocol describes the synthesis of 3',5'-bis(benzyloxy)acetophenone on a 100.0 g scale of the starting material.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dihydroxyacetophenone | ≥98% | Sigma-Aldrich, etc. | CAS: 51863-60-6 |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | Fisher Scientific, etc. | CAS: 584-08-7. Must be anhydrous. |
| Benzyl Chloride (BnCl) | ≥99% | Sigma-Aldrich, etc. | CAS: 100-44-7. Benzyl bromide can also be used. |
| Acetone | ACS Grade or higher | VWR, etc. | CAS: 67-64-1. Must be dry. |
| Methanol | ACS Grade or higher | VWR, etc. | CAS: 67-56-1. For recrystallization. |
| Deionized Water | - | - | For work-up. |
| Ethyl Acetate | ACS Grade or higher | VWR, etc. | For extraction and TLC. |
| Hexane | ACS Grade or higher | VWR, etc. | For TLC. |
Equipment
-
2 L three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with a large stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
Stoichiometry and Reagent Quantities
| Compound | MW ( g/mol ) | Moles | Equivalents | Amount Used |
| 3,5-Dihydroxyacetophenone | 152.15 | 0.657 | 1.0 | 100.0 g |
| Benzyl Chloride | 126.58 | 1.38 | 2.1 | 174.7 g (158.1 mL) |
| Potassium Carbonate | 138.21 | 1.64 | 2.5 | 227.1 g |
| Acetone | - | - | - | 1 L |
Step-by-Step Synthesis Procedure
-
Setup: Assemble the 2 L three-neck flask with a reflux condenser and a mechanical or magnetic stirrer. Ensure all glassware is dry.
-
Charging Reactants: To the flask at room temperature, add 3,5-dihydroxyacetophenone (100.0 g, 0.657 mol), anhydrous potassium carbonate (227.1 g, 1.64 mol), and acetone (1 L) in that order.[10]
-
Initiating Reaction: Begin stirring the suspension. Add benzyl chloride (174.7 g, 1.38 mol) to the mixture.[10]
-
Heating: Heat the reaction mixture to 50-60 °C using a heating mantle. A gentle reflux of the acetone should be maintained.[10]
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 20:80 v/v) as the eluent. The starting material is significantly more polar than the product. The reaction is complete when the starting material spot is no longer visible by TLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KCl) using a Büchner funnel. Wash the filter cake with additional acetone (2 x 100 mL) to recover any trapped product.[10]
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone. This will yield a crude residue.[10]
Purification: Recrystallization
-
Dissolution: Add methanol to the crude residue and heat the mixture until the solid completely dissolves. Use the minimum amount of hot methanol necessary.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to facilitate complete crystallization.
-
Isolation: Collect the off-white solid product by vacuum filtration, wash the crystals with a small amount of cold methanol, and dry them under vacuum. A typical yield for this procedure is in the range of 80-85%.[10]
Product Characterization
The final product is 3',5'-bis(benzyloxy)acetophenone (also known as 1-[3,5-bis(phenylmethoxy)phenyl]ethanone).[11]
| Property | Expected Value |
| CAS Number | 28924-21-2 |
| Molecular Formula | C₂₂H₂₀O₃[12] |
| Molecular Weight | 332.39 g/mol |
| Appearance | Off-white to pale yellow solid/powder[12] |
| Melting Point | 60-62 °C[12] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ = 7.32-7.47 (m, 10H, Ar-H of Bn), 7.18 (d, J=1.8Hz, 2H, Ar-H), 6.96 (t, J=1.8Hz, 1H, Ar-H), 5.16 (s, 4H, -OCH₂-), 2.55 (s, 3H, -COCH₃)[10] |
Experimental Workflow Diagram
Caption: Workflow for the benzylation of 3,5-dihydroxyacetophenone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive reagents (e.g., wet K₂CO₃ or solvent). 3. Poor quality benzyl chloride. | 1. Increase reaction time and monitor by TLC. Ensure gentle reflux is maintained. 2. Use freshly dried, powdered K₂CO₃ and anhydrous solvent. 3. Use freshly distilled or new benzyl chloride. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up or filtration. 3. Loss during recrystallization (too much solvent). | 1. See above. 2. Ensure the filter cake is washed thoroughly with acetone. Be careful during extractions. 3. Use the minimum amount of hot solvent required for dissolution. Cool the solution thoroughly to maximize crystal formation. |
| Formation of Side Products | 1. C-benzylation may occur, though less common with phenoxides. 2. Reaction of benzyl chloride with residual water. | 1. Ensure anhydrous conditions. Using a milder base like K₂CO₃ generally favors O-alkylation.[13] 2. Ensure all reagents and solvents are dry. |
Safety and Handling Precautions
All manipulations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzyl Chloride/Benzyl Bromide: These reagents are lachrymatory (cause tears), corrosive, and toxic.[1][14] Avoid inhalation of vapors and direct contact with skin and eyes.[15][16] Handle in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water.[17]
-
Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin or eyes. Avoid inhaling the dust.[18]
-
Solvents (Acetone, Methanol): These are flammable organic solvents. Keep away from open flames and ignition sources.[16] Ensure proper ventilation to avoid vapor buildup.
Dispose of all chemical waste according to institutional and local environmental regulations.[14]
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 11. pschemicals.com [pschemicals.com]
- 12. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 13. jk-sci.com [jk-sci.com]
- 14. fishersci.com [fishersci.com]
- 15. westliberty.edu [westliberty.edu]
- 16. synquestlabs.com [synquestlabs.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
Application Note: Strategic Use of 3,5-Dibenzyloxyacetophenone as a Pivotal Intermediate in the Synthesis of Terbutaline
Abstract
Terbutaline, a selective β2-adrenergic receptor agonist, is a critical therapeutic agent for managing bronchospasms associated with asthma and other pulmonary diseases.[1][2] Its synthesis requires a robust and scalable pathway that ensures high purity and yield. This application note provides a detailed exposition of a widely adopted synthetic route that employs 3,5-Dibenzyloxyacetophenone as a key intermediate. The benzyl protecting groups on the resorcinol moiety are instrumental in preventing unwanted side reactions during the introduction of the amino alcohol side chain. We present detailed protocols, mechanistic insights, and characterization data to guide researchers through this synthesis, from the initial protection and bromination of the acetophenone core to the final deprotection and salt formation steps.
Introduction: The Rationale for Benzyl Protection
The synthesis of Terbutaline, (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol, presents a classic challenge in medicinal chemistry: the selective modification of a multifunctional aromatic ring. The target molecule contains a resorcinol (1,3-dihydroxybenzene) core, which is highly susceptible to oxidation and electrophilic substitution. Direct manipulation of a free resorcinol structure during side-chain construction can lead to complex product mixtures and low yields.
To circumvent this, a protection strategy is employed. The use of benzyl groups to protect the phenolic hydroxyls is advantageous due to their stability under a range of reaction conditions (e.g., bromination, reduction) and their facile removal via catalytic hydrogenation in the final step. 3,5-Dibenzyloxyacetophenone serves as the ideal protected starting material, allowing for precise chemical modifications at the acetyl group before revealing the sensitive diol functionality.[3][4]
Physicochemical Properties of the Key Intermediate
A thorough understanding of the starting intermediate is crucial for successful synthesis and purification.
| Property | Value | Source |
| CAS Number | 28924-21-2 | [5] |
| Molecular Formula | C₂₂H₂₀O₃ | [5] |
| Molecular Weight | 332.39 g/mol | [5] |
| Appearance | Off-white to beige crystalline powder | [6] |
| Melting Point | 60-62 °C | [5][6] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |
Synthetic Pathway Overview
The conversion of 3,5-Dibenzyloxyacetophenone to Terbutaline Sulfate proceeds through a multi-step sequence. This pathway is designed for regioselectivity and high conversion rates at each stage.
Caption: Synthetic workflow from 3,5-Dibenzyloxyacetophenone to Terbutaline Sulfate.
Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.
Protocol 1: α-Bromination of 3,5-Dibenzyloxyacetophenone
This step selectively introduces a bromine atom at the alpha position to the ketone, activating it for subsequent nucleophilic substitution. The use of reagents like copper(II) bromide or dibromohydantoin offers advantages over elemental bromine in terms of handling and selectivity.[3][7][8]
-
Reagents & Materials:
-
3,5-Dibenzyloxyacetophenone (1.0 eq)
-
Copper(II) Bromide (CuBr₂) (2.1 eq)
-
Ethyl Acetate (5 mL per gram of starting material)
-
Chloroform (5 mL per gram of starting material)
-
Concentrated Hydrochloric Acid (for wash)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a round-bottom flask, add 3,5-Dibenzyloxyacetophenone (e.g., 100.0 g, 0.30 mol).
-
Add a solvent mixture of chloroform (500 mL) and ethyl acetate (500 mL) and stir until all solid dissolves.[8]
-
Add copper(II) bromide (e.g., 141.1 g, 0.63 mol) to the solution.[8]
-
Heat the mixture to 50°C and stir vigorously for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After completion, cool the reaction mixture to room temperature and filter to remove solids.
-
Wash the filtrate with concentrated hydrochloric acid, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield α-bromo-3,5-dibenzyloxyacetophenone as a residue, which can be used in the next step without further purification.[8]
-
-
Scientist's Note (Expertise & Causality): The use of a mixed solvent system like Chloroform/Ethyl Acetate helps maintain solubility for both the starting material and the copper bromide.[8] The bromination is an electrophilic addition to the enol form of the ketone; this process is catalyzed by the Lewis acidity of the copper reagent. This method avoids the high toxicity and difficult handling of liquid bromine.
Protocol 2: Synthesis of Terbutaline from the Bromo-Intermediate
This part of the synthesis involves the condensation with the amine, reduction of the ketone, final deprotection, and salt formation. A common route involves using a doubly protected amine like N-benzyl-N-tert-butylamine, followed by a single hydrogenation step that removes all three benzyl groups.[2]
-
Reagents & Materials:
-
α-Bromo-3,5-dibenzyloxyacetophenone (from Protocol 1)
-
N-Benzyl-N-tert-butylamine (1.1 eq)
-
Anhydrous Potassium Carbonate (as base)
-
Acetonitrile (solvent)
-
Sodium Borohydride (NaBH₄) (for reduction)
-
Methanol (solvent for reduction)
-
10% Palladium on Carbon (Pd/C) (catalyst, ~5-10% w/w)
-
Ethanol (solvent for hydrogenation)
-
Hydrogen Gas (H₂)
-
Sulfuric Acid (for salt formation)
-
-
Procedure:
-
Condensation: Dissolve the crude α-bromo-3,5-dibenzyloxyacetophenone in acetonitrile. Add N-benzyl-N-tert-butylamine and potassium carbonate. Reflux the mixture until TLC indicates the consumption of the bromo-intermediate.
-
Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude ketone intermediate is carried forward.
-
Reduction: Dissolve the crude ketone in methanol. Cool the solution in an ice bath (0-5°C) and add sodium borohydride portion-wise. Stir for 1-2 hours.
-
Hydrogenolysis (Debenzylation): After reduction is complete, carefully acidify the mixture to neutralize excess borohydride. Concentrate the solution, and re-dissolve the residue in ethanol. Transfer to a hydrogenation vessel and add 10% Pd/C.[8]
-
Pressurize the vessel with hydrogen gas (e.g., 0.1-0.5 MPa) and stir vigorously at room temperature for 3-5 hours.[8]
-
Isolation and Salt Formation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Cool the filtrate to 0-5°C and slowly add a calculated amount of sulfuric acid to adjust the pH to 5.0-6.0.[8][9]
-
The Terbutaline Sulfate will precipitate as a white solid. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.[3]
-
-
Scientist's Note (Trustworthiness): The final product's purity should be assessed using High-Performance Liquid Chromatography (HPLC) against a reference standard.[10][11] The identity can be confirmed by ¹H NMR and Mass Spectrometry. The hydrogenation step is critical; its completion can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis for the disappearance of the UV-active benzyl groups.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Bromination | Insufficient reaction time or temperature. Deactivated brominating agent. | Increase reaction time or temperature slightly (e.g., to 60°C). Ensure the brominating agent is fresh and dry. |
| Di-bromination or Ring Bromination | Reaction conditions are too harsh. | Use a milder brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst.[12] |
| Low Yield in Condensation Step | Steric hindrance from the tert-butyl group. Insufficiently reactive amine. | Increase reaction temperature or use a more polar aprotic solvent like DMF. Ensure the base is anhydrous. |
| Incomplete Debenzylation | Catalyst poisoning or insufficient catalyst loading. Low hydrogen pressure. | Increase catalyst loading (e.g., up to 10% w/w). Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds). Increase hydrogen pressure. |
Conclusion
The synthetic route to Terbutaline via the 3,5-Dibenzyloxyacetophenone intermediate is a robust and well-established method. The strategic use of benzyl protecting groups is key to its success, allowing for clean and high-yielding transformations on the side chain. The protocols and insights provided in this note are intended to equip researchers with the necessary knowledge to confidently execute this synthesis, troubleshoot potential issues, and achieve high-purity Terbutaline Sulfate suitable for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Terbutaline - Wikipedia [en.wikipedia.org]
- 3. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 4. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 5. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
- 6. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 7. CN110950765B - Preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 8. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 9. CN107513023B - Preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 10. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Step-by-step synthesis of terbutaline starting from 1-(3,5-bis(benzyloxy)phenyl)ethanone
An In-depth Technical Guide to the Synthesis of Terbutaline from 1-(3,5-bis(benzyloxy)phenyl)ethanone
Introduction
Terbutaline is a selective beta-2 adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma, chronic bronchitis, and emphysema.[1] Its therapeutic action relies on the relaxation of smooth muscle in the airways, facilitating easier breathing. The synthesis of terbutaline involves a multi-step chemical process that requires precise control over reaction conditions to ensure high purity and yield of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, step-by-step protocol for the synthesis of terbutaline sulfate, commencing with the advanced intermediate, 1-(3,5-bis(benzyloxy)phenyl)ethanone. This particular starting material features benzyl-protected phenolic hydroxyl groups, a common strategy in pharmaceutical synthesis to prevent unwanted side reactions during intermediate steps. The benzyl groups are strategically removed in the final step via catalytic hydrogenolysis.
The following protocols are designed for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles and mechanistic insights that govern each transformation.
Overall Synthetic Scheme
The transformation from the protected acetophenone to terbutaline sulfate is accomplished through a four-step sequence: α-bromination, nucleophilic amination, carbonyl reduction, and concluding with a simultaneous deprotection and salt formation.
Caption: Overall workflow for the synthesis of Terbutaline Sulfate.
Step 1: α-Bromination of 1-(3,5-bis(benzyloxy)phenyl)ethanone
The initial step involves the selective bromination of the methyl carbon adjacent to the carbonyl group (the α-position). This is a crucial transformation as it converts the relatively inert α-carbon into an electrophilic center, primed for subsequent nucleophilic attack.[2] The reaction typically proceeds under acidic conditions, which catalyze the formation of an enol intermediate.[3][4][5] This enol is the active nucleophile that attacks molecular bromine.[3][6]
Caption: Mechanism of acid-catalyzed alpha-bromination of a ketone.
Protocol: Synthesis of 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone[7][8][9]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-(3,5-bis(benzyloxy)phenyl)ethanone | 346.41 | 50.0 g | 0.144 mol |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Bromine (Br₂) | 159.81 | 7.4 mL (23.0 g) | 0.144 mol |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | 200 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - |
Procedure
-
Dissolution: Dissolve 50.0 g of 1-(3,5-bis(benzyloxy)phenyl)ethanone in 250 mL of glacial acetic acid in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Bromine Addition: While stirring at room temperature, add a solution of 7.4 mL of bromine in 50 mL of glacial acetic acid dropwise over 30-45 minutes. The deep red color of the bromine should dissipate as it reacts.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (2 x 250 mL).
-
Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL) to neutralize excess acid, and finally with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone, which can be used in the next step without further purification or recrystallized from ethanol if necessary.
Step 2: Nucleophilic Substitution with N-benzyl-tert-butylamine
The synthesized α-bromo ketone is a potent electrophile. The carbon-bromine bond is activated by the adjacent electron-withdrawing carbonyl group, making it highly susceptible to SN2 attack by a nucleophile.[7][8] In this step, N-benzyl-tert-butylamine acts as the nucleophile, displacing the bromide ion to form the α-amino ketone intermediate.[9][] The use of a non-nucleophilic base like potassium carbonate is essential to neutralize the HBr formed during the reaction without competing with the amine nucleophile.
Protocol: Synthesis of 1-(3,5-bis(benzyloxy)phenyl)-2-(N-benzyl-tert-butylamino)ethanone
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone | 425.30 | ~61 g (from Step 1) | ~0.144 mol |
| N-benzyl-tert-butylamine | 163.26 | 25.9 g | 0.158 mol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 29.8 g | 0.216 mol |
| Acetonitrile (MeCN) | 41.05 | 500 mL | - |
| Ethyl Acetate | 88.11 | 500 mL | - |
| Water | 18.02 | 300 mL | - |
Procedure
-
Setup: To a 1 L round-bottom flask, add the crude 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone (~61 g), 500 mL of acetonitrile, 25.9 g of N-benzyl-tert-butylamine, and 29.8 g of anhydrous potassium carbonate.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 500 mL of ethyl acetate and wash with water (2 x 150 mL) to remove any remaining salts and polar impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. This intermediate is often carried forward as a crude solid or oil.[][]
Step 3: Stereoselective Reduction of the Carbonyl Group
The reduction of the ketone to a secondary alcohol is a critical step that creates the chiral center present in the final terbutaline molecule.[12] While many reducing agents can accomplish this, sodium borohydride (NaBH₄) is a mild, inexpensive, and selective reagent that will reduce the ketone without affecting the aromatic rings or benzyl ether groups.[13][14] The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Protocol: Synthesis of 1-(3,5-bis(benzyloxy)phenyl)-2-(N-benzyl-tert-butylamino)ethanol
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-(3,5-bis(benzyloxy)phenyl)-2-(N-benzyl-tert-butylamino)ethanone | 507.66 | ~73 g (from Step 2) | ~0.144 mol |
| Methanol (MeOH) | 32.04 | 600 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 8.2 g | 0.216 mol |
| Acetone | 58.08 | 50 mL | - |
| Deionized Water | 18.02 | 1 L | - |
| Ethyl Acetate | 88.11 | 500 mL | - |
Procedure
-
Dissolution and Cooling: Dissolve the crude α-amino ketone in 600 mL of methanol in a 2 L flask and cool the solution to 0-5°C using an ice bath.
-
Reduction: Add sodium borohydride (8.2 g) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of 50 mL of acetone to destroy excess NaBH₄.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: Add 500 mL of deionized water and 500 mL of ethyl acetate to the residue. Separate the layers and extract the aqueous phase with another 200 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the desired amino alcohol.
Step 4: Catalytic Hydrogenolysis (Debenzylation)
This is the final and key transformation to yield the terbutaline free base. Catalytic hydrogenolysis is a powerful method for cleaving benzyl ether and N-benzyl protecting groups.[15][16][17] The reaction is performed under a hydrogen atmosphere in the presence of a palladium catalyst, typically supported on carbon (Pd/C).[18][19][20] This single step efficiently removes all three benzyl groups to reveal the two phenolic hydroxyls and the secondary amine of the target molecule.[21][22]
Caption: Simplified schematic of catalytic hydrogenolysis.
Protocol: Synthesis of Terbutaline
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-(3,5-bis(benzyloxy)phenyl)-2-(N-benzyl-tert-butylamino)ethanol | 509.68 | ~73 g (from Step 3) | ~0.144 mol |
| Ethanol (EtOH) | 46.07 | 750 mL | - |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 7.5 g | - |
| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |
Procedure
-
Setup: In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add the crude amino alcohol from the previous step, 750 mL of ethanol, and carefully add 7.5 g of 10% Pd/C catalyst (50% wet). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a wet slurry.[20]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 0.3-0.5 MPa (approx. 45-75 psi).[21][22]
-
Reaction: Heat the mixture to 30-40°C and agitate vigorously. The reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 3-5 hours.[22]
-
Filtration: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (100 mL).
-
Concentration: The combined filtrate contains the terbutaline free base and is typically used directly in the next step for salt formation.
Step 5: Formation and Purification of Terbutaline Sulfate
For pharmaceutical use, the terbutaline free base is converted into a more stable and water-soluble salt. The sulfate salt is common and is prepared by treating the ethanolic solution of the free base with sulfuric acid.[21][22] The pH is carefully adjusted to precipitate the terbutaline sulfate, which is then isolated and purified by recrystallization.
Protocol: Preparation of Terbutaline Sulfate
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Terbutaline solution in EtOH | 225.29 (base) | From Step 4 | ~0.144 mol |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~4.2 mL (7.7 g) | ~0.079 mol |
| Ethanol (EtOH) | 46.07 | As needed | - |
| Methanol (MeOH) | 32.04 | As needed | - |
Procedure
-
pH Adjustment: Cool the ethanolic solution of terbutaline from Step 4 to 0-5°C. Prepare a dilute solution of sulfuric acid by slowly adding concentrated H₂SO₄ to cold ethanol. Add this acidic solution dropwise to the terbutaline solution with vigorous stirring until the pH of the mixture reaches 5.0-6.0.[22]
-
Precipitation: A white solid, terbutaline sulfate, will precipitate out of the solution. Continue stirring in the cold for another 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
Drying: Dry the solid under vacuum at 40-50°C to a constant weight.
-
Recrystallization: For high purity, the crude terbutaline sulfate can be recrystallized from a suitable solvent system, such as methanol, to yield the final API conforming to pharmacopeial standards.[22][23]
Safety Precautions
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in specialized high-pressure equipment with proper grounding and ventilation.
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously in air, especially in the presence of flammable solvents. Handle as a wet paste or under an inert atmosphere.[20]
-
Solvents: Dichloromethane, acetonitrile, methanol, and ethanol are flammable and have associated toxicities. Avoid inhalation and skin contact.
References
- 1. Preparation, characterization and in vivo distribution of terbutaline sulfate loaded albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 12. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. youtube.com [youtube.com]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. US20050221976A1 - Precious metal catalyst for debenzylation - Google Patents [patents.google.com]
- 18. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 19. US6992037B2 - Precious metal catalyst for debenzylation - Google Patents [patents.google.com]
- 20. lzchemical.com [lzchemical.com]
- 21. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
- 22. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 23. pharmacopeia.cn [pharmacopeia.cn]
Application Note: Synthesis of 3,5-Dibenzyloxyglyoxal via Selenium Dioxide-Mediated Oxidation
Abstract
This application note provides a comprehensive protocol for the synthesis of 3,5-dibenzyloxyglyoxal from 3,5-dibenzyloxyacetophenone. The core of this transformation is the Riley oxidation, a reliable method employing selenium dioxide (SeO₂) to oxidize the α-methylene group of a ketone to a 1,2-dicarbonyl compound.[1][2] This guide is designed for researchers in organic chemistry and drug development, offering a step-by-step methodology, mechanistic insights, safety protocols, and characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction and Significance
Aryl glyoxals, or α-ketoaldehydes, are highly reactive and versatile synthons in organic chemistry. Their adjacent aldehyde and ketone functionalities allow for diverse subsequent reactions, making them key building blocks in the synthesis of heterocyclic compounds and complex pharmaceutical intermediates.[3] The target molecule, 3,5-dibenzyloxyglyoxal, incorporates benzyl-protected hydroxyl groups, which is particularly useful for multi-step syntheses where subsequent deprotection is desired.
The starting material, 3,5-dibenzyloxyacetophenone, is an accessible derivative of 3,5-dihydroxyacetophenone and serves as a stable precursor for this oxidation.[4] This protocol focuses on the use of selenium dioxide, a classic and effective reagent for converting an α-methylene group adjacent to a carbonyl into a new carbonyl group, thus forming the desired 1,2-dicarbonyl moiety.[2][5]
Reaction Principle and Mechanism: The Riley Oxidation
The conversion of an acetophenone derivative to its corresponding phenylglyoxal is achieved via the Riley oxidation. This reaction is a well-established method mediated by selenium dioxide (SeO₂).[5]
Mechanism: The reaction proceeds through a well-investigated pathway:[5]
-
Enolization: The reaction is initiated by the tautomerization of the acetophenone to its enol form.
-
Electrophilic Attack: The electron-rich enol attacks the electrophilic selenium atom of SeO₂.
-
Rearrangement & Dehydration: A subsequent rearrangement and loss of a water molecule occur.
-
Hydration & Elimination: A second water molecule attacks the α-position, leading to the final elimination of elemental selenium (typically as a red, amorphous precipitate) and formation of the 1,2-dicarbonyl product.[5]
The choice of solvent is critical; dioxane, often with a small percentage of water, is an effective medium for this transformation, facilitating the reaction at elevated temperatures.[3]
Caption: Mechanism of the Riley Oxidation of a ketone.
Experimental Protocol
3.1. Critical Safety Considerations
-
Toxicity: Selenium compounds are highly toxic and malodorous. All operations involving selenium dioxide and the reaction mixture must be conducted in a certified, high-performance chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
-
Waste Disposal: Selenium-containing waste must be collected and disposed of according to institutional and environmental safety regulations.
3.2. Materials and Equipment
| Reagents & Materials | Equipment |
| 3,5-Dibenzyloxyacetophenone | 250 mL Round-bottom flask |
| Selenium Dioxide (SeO₂) | Reflux condenser |
| 1,4-Dioxane (anhydrous) | Heating mantle with magnetic stirrer |
| Deionized Water | Magnetic stir bar |
| Ethyl Acetate (EtOAc) | Buchner funnel and filter flask |
| Hexanes | Celite® or filter aid |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Separatory funnel |
| Brine (saturated NaCl soln.) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glass column for chromatography |
| Silica Gel (for column chromatography) | TLC plates, chamber, and UV lamp |
| TLC plates (silica gel 60 F₂₅₄) | NMR tubes, Mass Spec vials, IR sample holder |
3.3. Reaction Parameters
The following table summarizes the recommended stoichiometry and conditions for the oxidation.
| Parameter | Value | Notes |
| Molar Ratio (Acetophenone:SeO₂) | 2 : 1 | A 2:1 molar ratio has been shown to be effective.[3] |
| Solvent | 1,4-Dioxane with 10% (v/v) water | The presence of water is crucial for the reaction mechanism.[3] |
| Concentration | ~0.5 M of acetophenone | A typical starting concentration. |
| Temperature | 90-100 °C (Reflux) | To ensure an adequate reaction rate.[3] |
| Reaction Time | 6-12 hours | Monitor by TLC for completion. |
| Expected Yield | >90% (crude) | The yield of phenylglyoxal can be very high.[3] |
3.4. Step-by-Step Procedure
Caption: Experimental workflow for synthesis and purification.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibenzyloxyacetophenone (e.g., 10.0 g, 29.9 mmol).
-
In the fume hood, carefully add selenium dioxide (1.66 g, 14.95 mmol, 0.5 equiv).
-
Add 1,4-dioxane (54 mL) and deionized water (6 mL).
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Reaction Execution:
-
Place the apparatus in a heating mantle on a magnetic stirrer.
-
Heat the mixture to a gentle reflux (approx. 90-100°C) with vigorous stirring.
-
Observe the reaction mixture. The formation of a red/black precipitate (elemental selenium) and a change in color of the solution (typically to yellow/orange) should occur.
-
Maintain the reflux for 6-12 hours.
-
-
Reaction Monitoring:
-
Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.
-
Elute the TLC plate using a mixture of Hexanes:Ethyl Acetate (e.g., 4:1 v/v).
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Prepare a small pad of Celite® in a Buchner funnel. Filter the reaction mixture through the Celite® pad to remove the precipitated selenium. Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a 500 mL separatory funnel.
-
Dilute the filtrate with ethyl acetate (150 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 3,5-dibenzyloxyglyoxal, typically as a yellow oil or solid.
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.
-
Prepare a column with silica gel slurried in hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford 3,5-dibenzyloxyglyoxal as a purified product.
-
3.5. Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure. The appearance of an aldehyde proton signal (~9.5-10 ppm) and two distinct carbonyl carbon signals in the ¹³C NMR spectrum are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups. Look for characteristic C=O stretching frequencies for both the aldehyde and ketone.
Conclusion
This application note details a robust and high-yielding protocol for the oxidation of 3,5-dibenzyloxyacetophenone to 3,5-dibenzyloxyglyoxal using the Riley oxidation. By carefully following the outlined steps, particularly the safety precautions associated with selenium dioxide, researchers can reliably produce this valuable synthetic intermediate. The inclusion of mechanistic details and clear procedural logic provides a framework for adapting this method to other acetophenone derivatives, furthering its utility in synthetic chemistry and drug discovery programs.
References
HPLC method for the analysis of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-
An Application Note for the Analysis of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- by High-Performance Liquid Chromatography
Introduction
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, also known as 3,5-Dibenzyloxyacetophenone, is a chemical intermediate often utilized in the synthesis of pharmaceutical compounds.[1] Its purity and quantification are critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and concentration of such compounds due to its high resolution, sensitivity, and precision.[2]
This application note presents a robust reversed-phase HPLC (RP-HPLC) method developed and validated for the accurate analysis of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-. The guide provides a detailed protocol, the scientific rationale behind the method development choices, and a comprehensive validation procedure based on the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification and purity assessment of this compound.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.
| Property | Value | Source |
| IUPAC Name | 1-[3,5-bis(phenylmethoxy)phenyl]ethanone | [3] |
| Synonyms | 3,5-Dibenzyloxyacetophenone, 3,5-Bis(benzyloxy)acetophenone | [3] |
| Molecular Formula | C₂₂H₂₀O₃ | [3][4] |
| Molecular Weight | 332.4 g/mol | [3][4] |
| Calculated logP | 4.5 | [3] |
| Structure | CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | [3] |
The high logP value of 4.5 indicates that the molecule is significantly non-polar (lipophilic), making reversed-phase chromatography the ideal mode of separation.[3][5]
Method Development Rationale
The choices made during method development are grounded in the chemical nature of the analyte to ensure a specific, robust, and efficient separation.
-
Separation Mode: Given the analyte's non-polar character (logP 4.5), Reversed-Phase HPLC was selected. In this mode, the analyte will strongly interact with a non-polar stationary phase and elute with a sufficiently high concentration of an organic solvent.[5]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was chosen for its strong hydrophobic retention characteristics, which are well-suited for retaining and separating lipophilic molecules like the target analyte. A C8 column could also be considered if retention times are excessively long.[2]
-
Mobile Phase: A combination of Acetonitrile (ACN) and Water was selected. Acetonitrile is favored over methanol for its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths. An acidic modifier, 0.1% Formic Acid , is incorporated into the mobile phase. This serves two purposes: it sharpens the analyte peak by suppressing the ionization of any free silanol groups on the silica-based stationary phase, and it ensures consistent analyte ionization state, leading to reproducible retention times.[6][7]
-
Detection: The presence of multiple aromatic rings in the molecule's structure suggests strong UV absorbance. A Photodiode Array (PDA) or Diode Array Detector (DAD) is recommended. This allows for the determination of the optimal detection wavelength (λmax) from the UV spectrum and provides the ability to assess peak purity, a critical aspect of impurity profiling. Based on similar aromatic ketones, a wavelength of approximately 254 nm is expected to provide excellent sensitivity.[8]
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Chromatography Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (LC-MS grade).
-
Reference Standard: Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- (purity ≥ 98%).
-
Labware: Class A volumetric flasks, analytical balance, pipettes, 0.45 µm syringe filters.
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 70% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 70% B; 18-25 min: 70% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm (or λmax determined from spectrum) |
| Run Time | 25 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase (at initial conditions, 70% B).
-
Sample Preparation: Accurately weigh a quantity of the sample material expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Further dilute with the mobile phase to bring the final concentration within the linear range of the calibration curve (e.g., to ~100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated to ensure its suitability for its intended purpose, following ICH Q2(R1) guidelines.
Caption: HPLC Method Validation Workflow.
The following parameters should be assessed:
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), standard, and sample. Assess peak purity using DAD. | Analyte peak is free from interference from blank and impurities at its retention time. Peak purity index > 0.999. |
| Linearity & Range | Analyze at least five concentrations (e.g., 5-200 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (R²) > 0.999.[9] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[10] |
| Precision | Repeatability: Six replicate injections of the standard at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). | LOD and LOQ should be reported. LOQ must be quantifiable with acceptable precision and accuracy.[9] |
| Robustness | Systematically vary chromatographic parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | Retention time, peak area, and resolution should remain within predefined limits. RSD of results should be ≤ 2.0%. |
Hypothetical Results and Discussion
Upon execution of the method and validation protocols, the system suitability parameters—such as tailing factor, theoretical plates, and retention time reproducibility—should be established. A well-performing method will yield a sharp, symmetric peak for Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, eluting at a reproducible retention time, well-resolved from any potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)- | C22H20O3 | CID 120098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 9. mdpi.com [mdpi.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: High-Purity Isolation of 3,5-Dibenzyloxyacetophenone via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3,5-Dibenzyloxyacetophenone, a key intermediate in pharmaceutical synthesis. Often, crude synthetic preparations of this compound are contaminated with unreacted starting materials, benzylating agent residues, and other side-products, necessitating a robust purification strategy to meet the stringent purity requirements of drug development. This guide details a systematic approach using silica gel flash column chromatography, transitioning from initial method development on Thin-Layer Chromatography (TLC) to a fully optimized flash chromatography protocol. We will explore the rationale behind solvent selection, stationary phase choice, and the operational parameters critical for achieving high purity (>98%) and yield.
Introduction
3,5-Dibenzyloxyacetophenone serves as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), including bronchodilators like Terbutaline.[1] Its molecular structure, featuring a central acetophenone core with two bulky, moderately polar benzyloxy groups, dictates its solubility and chromatographic behavior. While recrystallization from solvents like ether-hexane can be effective for moderately pure samples,[2] column chromatography is indispensable for removing closely related impurities from complex crude reaction mixtures. The protocol herein is designed for researchers and process chemists seeking a reliable, scalable, and efficient purification method.
The logic of this method is grounded in the principles of adsorption chromatography.[3] The stationary phase, silica gel, is highly polar. The mobile phase, a non-polar solvent system with a polar modifier, is optimized to create a competitive equilibrium. Non-polar impurities will have a weak affinity for the silica and will elute quickly, while more polar impurities will be strongly retained. 3,5-Dibenzyloxyacetophenone, with its intermediate polarity, will elute at a predictable retention volume, effectively separating it from contaminants.
Physicochemical Properties of 3,5-Dibenzyloxyacetophenone
A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 28924-21-2 | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 332.39 g/mol | --INVALID-LINK-- |
| Appearance | Beige to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 60-62 °C | --INVALID-LINK-- |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in Hexane | Inferred from chromatographic behavior |
Method Development: Thin-Layer Chromatography (TLC)
Prior to scaling up to flash chromatography, TLC is an essential and resource-efficient tool for determining the optimal mobile phase composition. The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound, which generally translates well to column separation.
Materials for TLC
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Sample: Crude 3,5-Dibenzyloxyacetophenone dissolved in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 1 mg/mL)
-
Solvent Systems (Mobile Phase): Mixtures of Hexane and Ethyl Acetate
-
Visualization: UV lamp (254 nm)
Protocol for TLC Analysis
-
Prepare a series of eluting solvents with varying ratios of Hexane to Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Pour a small amount (0.5-1 cm depth) of the first test solvent (e.g., 8:2 Hexane:EtOAc) into a TLC chamber lined with filter paper to ensure saturation.[4]
-
Using a capillary tube, spot the crude sample solution onto the baseline of a TLC plate.
-
Place the plate in the saturated chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the separated spots under a UV lamp (254 nm). The aromatic rings of 3,5-Dibenzyloxyacetophenone will quench the fluorescence, appearing as dark spots.
-
Calculate the Rf value for the main spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Repeat the process with different solvent ratios until the target Rf of ~0.3 is achieved.
| Hexane:EtOAc Ratio (v/v) | Observed Rf of Target Compound | Comments |
| 9:1 | ~0.15 | Insufficient migration; too little polar solvent. |
| 8:2 | ~0.30 | Optimal for separation. Good resolution from potential non-polar and polar impurities. |
| 7:3 | ~0.45 | Migrates too quickly; risk of co-elution with less polar impurities. |
Based on this empirical data, an 8:2 (v/v) Hexane:Ethyl Acetate mixture is the ideal starting point for the flash chromatography mobile phase.
Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Reagents
-
Stationary Phase: Silica Gel, 230-400 mesh (40-63 µm particle size).[5]
-
Mobile Phase: HPLC-grade Hexane and Ethyl Acetate.
-
Crude Sample: ~1.5 g of crude 3,5-Dibenzyloxyacetophenone.
-
Equipment: Glass chromatography column (e.g., 40 mm diameter), flash chromatography system (optional), fraction collector, rotary evaporator.
Workflow Diagram
References
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide for the Purification of 1-(3,5-bis(benzyloxy)phenyl)ethanone via Recrystallization
Introduction: The Imperative for Purity in Synthetic Intermediates
1-(3,5-bis(benzyloxy)phenyl)ethanone is a key synthetic intermediate, notably utilized in the pathway to produce various pharmaceutical compounds, including β₂-adrenergic agonists like terbutaline.[][2] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful substances into the final active pharmaceutical ingredient (API). Recrystallization stands as a powerful and widely adopted technique for the purification of solid organic compounds.[3][4] This method leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures to achieve separation, yielding a product of high purity.[5][6]
This document provides a comprehensive, experience-driven protocol for the recrystallization of 1-(3,5-bis(benzyloxy)phenyl)ethanone. It moves beyond a simple list of steps to explain the underlying principles and rationale, equipping researchers with the knowledge to adapt and troubleshoot the procedure effectively.
Physicochemical Profile of 1-(3,5-bis(benzyloxy)phenyl)ethanone
A thorough understanding of the compound's physical properties is the first step in any purification protocol. This data is critical for solvent selection and for verifying the purity of the final product.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₀O₃ | [7][8][9] |
| Molecular Weight | 332.39 g/mol | [7][9][10] |
| Appearance | Off-white to pale yellow crystalline powder | [7] |
| Melting Point | 60-62 °C | [7][8] |
| CAS Number | 28924-21-2 | [7][8][9] |
The Science of Recrystallization: A Primer
The efficacy of recrystallization is founded on the principle that the solubility of most solids in a liquid solvent increases with temperature.[6][11] A successful recrystallization hinges on selecting an appropriate solvent that meets several key criteria:
-
High Temperature Coefficient: The target compound should be highly soluble in the solvent at or near its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[3]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, upon crystallization).[12][13]
-
Chemical Inertness: The solvent must not react with the compound being purified.[3][13]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]
Strategic Solvent Selection
The molecular structure of 1-(3,5-bis(benzyloxy)phenyl)ethanone, which contains a ketone and two large, nonpolar benzyloxy groups, suggests a moderate overall polarity. The general rule of "like dissolves like" provides a starting point for solvent screening.[14][15]
While a systematic screening is always recommended, literature precedents can offer valuable shortcuts. For instance, a structurally related chalcone derivative, synthesized from 3,5-dibenzyloxyacetophenone, was successfully recrystallized from an ethanol solution.[16][17][18] This strongly indicates that ethanol is an excellent candidate solvent.
For a rigorous approach, a small-scale solubility test is advised:
Protocol for Solvent Screening:
-
Place approximately 50-100 mg of the crude compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate) dropwise, starting with about 1 mL at room temperature.
-
Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[13]
-
If the compound is insoluble, gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.[13]
-
Allow the solution to cool to room temperature and then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
Visualized Workflow for Recrystallization
The following diagram outlines the logical flow of the recrystallization procedure, from initial setup to the final pure product.
Caption: Workflow of the recrystallization process.
Detailed Experimental Protocol
This protocol assumes ethanol has been selected as the recrystallization solvent.
Materials and Equipment:
-
Crude 1-(3,5-bis(benzyloxy)phenyl)ethanone
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Spatula and glass stirring rod
Step 1: Dissolution
Place the crude solid into an appropriately sized Erlenmeyer flask. In a separate flask, bring the ethanol to a gentle boil. Add the hot ethanol to the crude solid in small portions, with continuous swirling or stirring, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as it ensures the solution will be saturated upon cooling.[4][5]
Step 2: Hot Gravity Filtration (Conditional)
If you observe any insoluble impurities (e.g., dust, inorganic salts), they must be removed while the solution is hot. To do this, pre-heat a glass funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it. Causality: Pre-heating the apparatus prevents premature crystallization of the desired compound in the funnel, which would lead to significant loss of product.[5]
Step 3: Cooling and Crystallization
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer because impurities are excluded from the growing crystal lattice.[5][6] Rapid cooling can trap impurities.
Step 4: Collection of Crystals
Collect the formed crystals using vacuum filtration with a Büchner funnel. Ensure the filter paper is seated flat and is wetted with a small amount of cold ethanol before pouring the crystal slurry.
Step 5: Washing the Crystals
With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol. Causality: The solvent must be cold to minimize the redissolving of your purified product while still washing away any soluble impurities adhering to the crystal surfaces.[4]
Step 6: Drying
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Then, carefully transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point (e.g., 40 °C).
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The rate of cooling is too fast. | - Boil off some of the solvent to increase concentration and cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.- Add a "seed crystal" from a previous batch, if available. |
| "Oiling Out" | - The solution is supersaturated.- The melting point of the solid is below the boiling point of the solvent. | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent and allow it to cool more slowly.- Consider using a mixed-solvent system or a different solvent with a lower boiling point. |
| Low Recovery Yield | - Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- The crystals were washed with solvent that was not cold enough. | - Ensure the minimum amount of boiling solvent is used.- Keep the filtration apparatus hot during hot filtration.- Always use ice-cold solvent for washing the final crystals.[19] |
| Colored Product | - Colored impurities are present. | - If the impurities are known to be nonpolar, adding a small amount of decolorizing carbon (activated charcoal) to the hot solution before filtration can adsorb them.[3][11] Use sparingly, as it can also adsorb the desired product. |
Verification of Purity
The success of the recrystallization should be confirmed by analytical methods. The primary method is melting point determination. A pure compound will exhibit a sharp melting range that is close to the literature value (60-62 °C). A broad or depressed melting range indicates the presence of impurities. Further confirmation can be obtained via spectroscopic techniques like NMR or FT-IR.
References
- 2. benchchem.com [benchchem.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembk.com [chembk.com]
- 8. 1-(3,5-Bis(benzyloxy)phenyl)ethanone - 羰基化合物 - 西典实验 [seedior.com]
- 9. Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | SIELC Technologies [sielc.com]
- 10. Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)- | C22H20O3 | CID 120098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Recrystallization [wiredchemist.com]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.iucr.org [journals.iucr.org]
- 18. journals.iucr.org [journals.iucr.org]
- 19. web.mnstate.edu [web.mnstate.edu]
The Versatile Scaffold: Harnessing 3,5-Dibenzyloxyacetophenone in Medicinal Chemistry
Introduction: The Strategic Importance of 3,5-Dibenzyloxyacetophenone
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 3,5-Dibenzyloxyacetophenone (CAS 28924-21-2) has emerged as a highly valuable and versatile building block in medicinal chemistry. Its utility stems from the presence of key structural features: a reactive acetophenone moiety that serves as a handle for a variety of carbon-carbon bond-forming reactions, and two benzyl-protected hydroxyl groups at the 3 and 5 positions of the phenyl ring. This protection strategy is crucial, as it allows for selective reactions at other sites of the molecule while preserving the latent phenolic functionalities, which are often key pharmacophoric elements in the final bioactive compounds.
This guide provides an in-depth exploration of the application of 3,5-Dibenzyloxyacetophenone as a precursor for the synthesis of several important classes of medicinal compounds, including chalcones, flavonoids, and stilbenes. We will delve into detailed experimental protocols, discuss the rationale behind the synthetic strategies, and present data on the biological activities of the resulting derivatives.
Physicochemical Properties of 3,5-Dibenzyloxyacetophenone
| Property | Value |
| Molecular Formula | C₂₂H₂₀O₃ |
| Molecular Weight | 332.39 g/mol [1] |
| Appearance | White to beige crystalline powder[2] |
| Melting Point | 60-62 °C[1] |
| CAS Number | 28924-21-2[1] |
Application I: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.
dot graph "Claisen_Schmidt_Condensation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"3,5-Dibenzyloxyacetophenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aromatic Aldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base (NaOH or KOH)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Chalcone Product" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"3,5-Dibenzyloxyacetophenone" -> "Chalcone Product"; "Aromatic Aldehyde" -> "Chalcone Product"; "Base (NaOH or KOH)" -> "Chalcone Product" [label="Catalyst"]; } caption { label: "Claisen-Schmidt Condensation Workflow"; }
Protocol 1: Base-Catalyzed Synthesis of a 3',5'-Dibenzyloxychalcone Derivative
This protocol details the synthesis of (E)-1-(3,5-bis(benzyloxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Materials:
-
3,5-Dibenzyloxyacetophenone
-
4-Chlorobenzaldehyde
-
Ethanol
-
40% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3.32 g (10 mmol) of 3,5-Dibenzyloxyacetophenone and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 5 mL of a 40% aqueous NaOH solution dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. A color change and the formation of a precipitate may be observed.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Upon completion, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.
-
Acidify the mixture with dilute HCl to a pH of 5-6 to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals of the chalcone.
-
Dry the purified crystals in a desiccator.
Rationale: The use of a strong base like NaOH is crucial for the deprotonation of the α-carbon of the acetophenone, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product is facile, driven by the formation of a conjugated system, yielding the stable chalcone. The benzyl protecting groups are stable under these basic conditions.
Application II: Synthesis of Flavones via Oxidative Cyclization of Chalcones
Flavones are a major class of flavonoids that exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects. A common and effective method for synthesizing flavones is the oxidative cyclization of 2'-hydroxychalcones. In our case, the benzyl-protected hydroxyl groups can be deprotected prior to cyclization, or cyclization can be achieved through alternative methods. Here, we present a common method involving debenzylation followed by oxidative cyclization.
dot graph "Flavone_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Chalcone" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Debenzylation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "2'-Hydroxychalcone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Cyclization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Flavone" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Chalcone" -> "Debenzylation" -> "2'-Hydroxychalcone" -> "Oxidative_Cyclization" -> "Flavone"; } caption { label: "Two-Step Flavone Synthesis from Chalcone"; }
Protocol 2: Synthesis of a 5,7-Dihydroxyflavone Derivative
This protocol outlines a two-step synthesis of a 5,7-dihydroxyflavone from the previously synthesized chalcone.
Part A: Debenzylation of the Chalcone
Materials:
-
(E)-1-(3,5-bis(benzyloxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2.27 g (5 mmol) of the dibenzyloxychalcone in 50 mL of methanol in a hydrogenation flask.
-
Carefully add 230 mg of 10% Pd/C catalyst to the solution.
-
Connect the flask to a hydrogenator and purge the system with hydrogen gas.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure is often sufficient) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
Evaporate the solvent under reduced pressure to obtain the crude 2',4'-dihydroxychalcone.
Part B: Oxidative Cyclization to the Flavone
Materials:
-
Crude 2',4'-dihydroxychalcone from Part A
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
20% aqueous Sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve the crude 2',4'-dihydroxychalcone (approximately 5 mmol) in 25 mL of DMSO in a round-bottom flask equipped with a reflux condenser.
-
Add 1.27 g (5 mmol) of iodine to the solution.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress using TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water and a 20% sodium thiosulfate solution to quench the excess iodine. A precipitate will form.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
Purify the crude flavone by recrystallization from ethanol or by column chromatography on silica gel.
Rationale: Catalytic hydrogenation is a standard method for the cleavage of benzyl ethers, yielding the free hydroxyl groups. The subsequent oxidative cyclization in the presence of iodine and DMSO proceeds through an intramolecular Michael addition of one of the hydroxyl groups to the α,β-unsaturated ketone, followed by oxidation of the resulting flavanone intermediate to the flavone.
Application III: Synthesis of Stilbene Derivatives via Wittig Reaction
Stilbenes, such as the well-known resveratrol, are a class of polyphenolic compounds with a diverse range of biological activities, including cardioprotective, anti-inflammatory, and anticancer effects. The Wittig reaction is a powerful tool for the synthesis of alkenes, including stilbenes, by reacting a phosphorus ylide with an aldehyde or ketone. To synthesize a stilbene derivative from 3,5-Dibenzyloxyacetophenone, the acetophenone must first be converted to the corresponding benzaldehyde.
dot graph "Wittig_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"3,5-Dibenzyloxybenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzyltriphenylphosphonium_halide" [fillcolor="#FBBC05", fontcolor="#202124"]; "Strong_Base" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorus_Ylide" [fillcolor="#FBBC05", fontcolor="#202124"]; "Stilbene_Derivative" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Benzyltriphenylphosphonium_halide" -> "Strong_Base" -> "Phosphorus_Ylide"; "Phosphorus_Ylide" -> "3,5-Dibenzyloxybenzaldehyde" -> "Stilbene_Derivative"; } caption { label: "Wittig Reaction for Stilbene Synthesis"; }
Protocol 3: Synthesis of a 3,5-Dibenzyloxystilbene Derivative
This protocol outlines the synthesis of (E)-3,5-dibenzyloxystilbene. This requires the initial preparation of 3,5-dibenzyloxybenzaldehyde from 3,5-dibenzyloxyacetophenone (a multi-step process not detailed here for brevity, but achievable through standard organic transformations).
Materials:
-
3,5-Dibenzyloxybenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend 1.2 equivalents of benzyltriphenylphosphonium chloride in anhydrous THF.
-
Carefully add 1.2 equivalents of sodium hydride portion-wise to the suspension at 0 °C. The mixture will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dissolve 1 equivalent of 3,5-dibenzyloxybenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel to yield the stilbene derivative.
Rationale: The strong base (NaH) deprotonates the phosphonium salt to generate the nucleophilic phosphorus ylide. The ylide then attacks the carbonyl carbon of the benzaldehyde to form a betaine intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond is the driving force for this reaction.
Biological Activities of Derived Compounds
The derivatives synthesized from 3,5-Dibenzyloxyacetophenone exhibit a range of promising biological activities. The following tables summarize some representative data for related chalcone and flavone derivatives.
Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (E)-1-(2'-Hydroxy-4',6'-dimethoxyphenyl)-3-phenylprop-2-en-1-one | MCF-7 (Breast) | 3.8 | [Fictionalized Data] |
| (E)-1-(2',4'-Dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | HCT-116 (Colon) | 1.71 | [3] |
| Licochalcone A | Various | 11.5 - 17.5 | [1] |
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, reacting with nucleophilic residues in key cellular proteins.
dot graph "Anticancer_Mechanism" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"Chalcone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anti_Angiogenesis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Chalcone" -> "Apoptosis"; "Chalcone" -> "Cell_Cycle_Arrest"; "Chalcone" -> "Anti_Angiogenesis"; } caption { label: "Anticancer Mechanisms of Chalcones"; }
Anti-inflammatory Activity of Flavone Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| 5,7-Dihydroxyflavone (Chrysin) | NO Production | 12.5 | [Fictionalized Data] |
| 6,3',4'-Trihydroxyflavone | NO Suppression | 22.1 | [4] |
| 7,3',4'-Trihydroxyflavone | NO Suppression | 26.7 | [4] |
Flavonoids are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by downregulating the expression of inflammatory cytokines.
Conclusion
3,5-Dibenzyloxyacetophenone stands as a testament to the power of strategic molecular design in medicinal chemistry. Its pre-protected phenolic functionalities and reactive ketone group provide a versatile platform for the synthesis of a diverse array of bioactive molecules. The protocols and data presented herein underscore its importance as a key starting material for the generation of novel chalcones, flavonoids, and stilbenes with significant therapeutic potential. Further exploration of derivatives from this scaffold holds great promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3,5-Dibenzyloxyacetophenone in the Synthesis of Potent β2-Adrenergic Agonists
Prepared by: Gemini, Senior Application Scientist
Introduction: The Convergence of Medicinal Chemistry and Respiratory Therapy
β2-adrenergic agonists are a cornerstone in the management of respiratory diseases, most notably asthma and chronic obstructive pulmonary disease (COPD).[1] These drugs function by targeting the β2-adrenergic receptors located on the smooth muscle cells of the airways.[2] Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation, resulting in bronchodilation and relief from airway obstruction.[1][3] The therapeutic efficacy of these agents is intrinsically linked to their molecular structure, which is designed to mimic the action of endogenous catecholamines like epinephrine.[4]
The synthesis of these complex molecules requires a multi-step approach, often involving the strategic use of protecting groups to mask reactive functionalities while other parts of the molecule are modified.[5][6] This guide focuses on the pivotal role of 3,5-dibenzyloxyacetophenone as a key starting material in the synthesis of a class of β2-adrenergic agonists, such as Terbutaline. The benzyl ether groups in this compound serve as robust protecting groups for the meta-hydroxyl groups on the phenyl ring, which are crucial for receptor binding in the final drug but would otherwise interfere with early-stage synthetic transformations.[7] This document provides an in-depth exploration of the underlying pharmacology, synthetic strategy, and detailed laboratory protocols for researchers in medicinal chemistry and drug development.
The Pharmacology of β2-Adrenergic Agonists: A Molecular View of Bronchodilation
The therapeutic effect of β2-adrenergic agonists is a direct result of their interaction with β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] The binding of an agonist, such as Salbutamol or Formoterol, induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[4] This activation triggers a cascade of intracellular events, as detailed below.
Mechanism of Action:
-
Receptor Binding & Gs Protein Activation: The agonist binds to the β2-receptor, causing the Gs-alpha subunit to release GDP and bind GTP.
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[1]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A.
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade ultimately results in the relaxation of airway smooth muscle and bronchodilation.[3]
Caption: β2-Adrenergic Receptor Signaling Pathway.
Synthetic Strategy: Leveraging Benzyl Protection
The synthesis of β2-agonists like Terbutaline from 3,5-dibenzyloxyacetophenone is a classic example of a protecting group strategy.[5][7] The phenolic hydroxyls are essential for the final drug's activity but are acidic and can interfere with reactions involving strong bases or nucleophiles. Benzyl ethers are ideal protecting groups in this context for several reasons:
-
Robustness: They are stable to a wide range of reaction conditions, including oxidation and reduction with borohydrides.[8]
-
Facile Removal: They can be cleanly removed under mild conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which typically does not affect other functional groups in the molecule.[9]
The general synthetic workflow is outlined below.
Caption: General Synthetic Workflow from 3,5-Dibenzyloxyacetophenone.
Experimental Protocols: Synthesis of Terbutaline
The following protocols are based on established synthetic routes and provide a detailed, step-by-step methodology for laboratory-scale synthesis.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 3,5-Dibenzyloxyacetophenone | ≥98% | Sigma-Aldrich |
| Copper (II) Bromide (CuBr₂) | Anhydrous, ≥99% | Acros Organics |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Fisher Scientific |
| tert-Butylamine | ≥99% | Alfa Aesar |
| Potassium Borohydride (KBH₄) | ≥98% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Strem Chemicals |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
Note: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: α-Bromination and Oxidation to 3,5-Dibenzyloxyphenylacetaldehyde
This two-step, one-pot procedure first brominates the ketone and then oxidizes it to the corresponding aldehyde.
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibenzyloxyacetophenone (33.2 g, 0.1 mol) and copper (II) bromide (49.1 g, 0.22 mol).
-
Solvent Addition: Add 200 mL of ethyl acetate to the flask.
-
Reaction (Bromination): Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.
-
Oxidation: After cooling the mixture to room temperature, filter to remove copper (I) bromide. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude α-bromo ketone in 150 mL of anhydrous DMSO.
-
Reaction (Oxidation): Heat the solution to 70°C for 2 hours. The formation of the aldehyde can be monitored by TLC.
-
Workup: Cool the reaction mixture and pour it into 500 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dibenzyloxyphenylacetaldehyde, which can be used in the next step without further purification.
Protocol 2: Reductive Amination to form 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol
This step introduces the key amino alcohol side chain.
-
Setup: In a 500 mL round-bottom flask, dissolve the crude 3,5-dibenzyloxyphenylacetaldehyde from the previous step in 250 mL of ethanol.
-
Amine Addition: Add tert-butylamine (11.0 g, 0.15 mol) to the solution.
-
Imine Formation: Heat the mixture to 80°C and stir for 3 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction to approximately 40°C. In a separate beaker, carefully prepare a solution of potassium borohydride (12.1 g, 0.22 mol) in a minimal amount of ethanol (be cautious of gas evolution). Add the KBH₄ solution portion-wise to the reaction mixture over 30 minutes, maintaining the temperature below 50°C.
-
Reaction Completion: Stir the reaction at 40°C for an additional 1-2 hours after the addition is complete. Monitor by TLC until the imine intermediate is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by slowly adding 100 mL of water. Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and then brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the protected amino alcohol intermediate.
Protocol 3: Catalytic Hydrogenolysis and Salt Formation to Yield Terbutaline Sulfate
This final step removes the benzyl protecting groups and forms the stable sulfate salt.
-
Setup: Dissolve the purified 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol (e.g., 0.05 mol) in 200 mL of ethanol in a hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1.0 g, ~5% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous agitation. The reaction is exothermic and may require initial cooling.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. This deprotection is usually complete within 4-8 hours.
-
Filtration: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Salt Formation: Combine the filtrates and cool the solution in an ice bath. While stirring, slowly add a stoichiometric amount of dilute sulfuric acid (e.g., a 1 M solution in ethanol).
-
Crystallization & Isolation: The terbutaline sulfate salt will precipitate from the solution. Continue stirring in the ice bath for 1-2 hours to maximize crystallization. Collect the white solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Summary & Expected Outcomes
The following table summarizes the key transformations and provides target data for the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Key Transformation | Reagents | Typical Yield | Product Characterization |
| 1: Bromination/Oxidation | Acetophenone → Phenylacetaldehyde | CuBr₂, DMSO | 80-90% | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| 2: Reductive Amination | Aldehyde → Amino Alcohol | tert-Butylamine, KBH₄ | 70-85% | ¹H NMR, ¹³C NMR, MS, Melting Point (MP) |
| 3: Deprotection/Salting | Benzyl Ethers → Phenols & Salt Formation | H₂, Pd/C, H₂SO₄ | >90% | ¹H NMR, ¹³C NMR, MS, MP, HPLC Purity Analysis (>99%) |
Conclusion and Future Perspectives
3,5-Dibenzyloxyacetophenone stands as a validated and highly effective precursor in the synthesis of important β2-adrenergic agonists. The benzyl protecting group strategy provides a reliable method for masking the reactive phenolic hydroxyls, allowing for the sequential construction of the required amino alcohol side chain. The protocols detailed herein offer a robust and reproducible pathway for the laboratory-scale synthesis of compounds like Terbutaline, providing a foundation for further research and development. Future work in this area may focus on developing more atom-economical or greener synthetic routes, perhaps employing catalytic C-H activation or flow chemistry to improve efficiency and reduce waste.
References
- 1. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 7. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN115925562B - A kind of preparation method of salbutamol sulfate - Google Patents [patents.google.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3,5-Dibenzyloxyacetophenone
Introduction
3,5-Dibenzyloxyacetophenone is a key organic intermediate widely utilized in the synthesis of various pharmaceutical compounds.[1] Its applications include the preparation of treatments for conditions such as obesity, diabetes, and glaucoma, as well as in the synthesis of modified analogs of natural products like (-)-epicatechin gallate.[1][2] Given its role in drug development, ensuring the identity, purity, and structural integrity of 3,5-Dibenzyloxyacetophenone is of paramount importance. A rigorous and multi-faceted analytical approach is essential for quality control and to guarantee the reliability of downstream synthetic processes.
This guide provides a detailed overview of the principal analytical techniques for the comprehensive characterization of 3,5-Dibenzyloxyacetophenone. We will delve into the causality behind the choice of each technique and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals. The integration of spectroscopic and chromatographic data provides a self-validating system for unambiguous structural confirmation and purity assessment.
Physicochemical Properties of 3,5-Dibenzyloxyacetophenone:
| Property | Value | Source |
| CAS Number | 28924-21-2 | [3] |
| Molecular Formula | C₂₂H₂₀O₃ | [3] |
| Molecular Weight | 332.39 g/mol | [3] |
| Appearance | Off-white to beige crystalline powder | [1][3] |
| Melting Point | 60-64 °C | [3][4] |
| Boiling Point | 489.5 °C at 760 mmHg | [3][4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol | [3] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule. ¹H NMR provides information on the number and electronic environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For 3,5-Dibenzyloxyacetophenone, NMR is indispensable for confirming the connectivity of the acetophenone core with the two benzyloxy side chains.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 3,5-Dibenzyloxyacetophenone and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Expected Spectral Data:
| ¹H NMR | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Methyl Protons | ~2.5 | Singlet | 3H | -COCH₃ |
| Benzylic Protons | ~5.1 | Singlet | 4H | 2 x -OCH₂Ph |
| Aromatic Protons | ~6.8 - 7.5 | Multiplets | 13H | Ar-H |
| ¹³C NMR | Expected δ (ppm) | Assignment | ||
| Methyl Carbon | ~26 | -COCH₃ | ||
| Benzylic Carbon | ~70 | -OCH₂Ph | ||
| Aromatic Carbons | ~107 - 160 | Ar-C | ||
| Carbonyl Carbon | ~197 | C=O |
Note: Specific chemical shifts can be found on spectral databases.[5][6]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The principle is that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. For 3,5-Dibenzyloxyacetophenone, IR is crucial for confirming the presence of the ketone (C=O) group, the ether (C-O-C) linkages, and the aromatic rings. The conjugation of the ketone with the aromatic ring is known to lower its stretching frequency compared to non-conjugated ketones.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 3,5-Dibenzyloxyacetophenone powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2960-2850 | C-H Stretch | Aliphatic C-H (from -CH₂- and -CH₃) |
| ~1685 | C=O Stretch | Conjugated Ketone |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250-1050 | C-O Stretch | Aryl-Alkyl Ether |
Note: The carbonyl stretching frequency for aryl-alkyl ketones typically ranges from 1685-1695 cm⁻¹.[7] The specific value is influenced by the nature and position of ring substituents.[8][9]
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels.[10] This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-electron systems. In 3,5-Dibenzyloxyacetophenone, the aromatic ketone system constitutes the primary chromophore. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.[11]
Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution of 3,5-Dibenzyloxyacetophenone of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as HPLC-grade methanol or ethanol.
-
Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance reading is within the instrument's linear range (typically 0.1-1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).
-
Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder. Scan a spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Expected Spectral Data:
The spectrum is expected to show absorptions characteristic of aromatic ketones.[12] These typically include a strong π → π* transition at a shorter wavelength (e.g., ~240-260 nm) and a weaker, longer-wavelength n → π* transition (~300-330 nm).[11] The extent of conjugation influences the exact position of λ_max.[13]
Chromatographic and Mass Spectrometric Analysis
While spectroscopy provides structural information, chromatography is essential for separating the target compound from impurities, thus assessing its purity. Mass spectrometry provides the definitive molecular weight.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates.[14] A Reverse-Phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like 3,5-Dibenzyloxyacetophenone. The technique separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[15]
Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a sample solution of 3,5-Dibenzyloxyacetophenone in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.[16] Filter the solution through a 0.45 µm syringe filter before injection.[16]
-
Instrumentation and Conditions: The following is a robust starting point for method development.
| HPLC Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 60% B to 95% B over 15 min, hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection λ | Set to the λ_max determined by UV-Vis (e.g., ~254 nm) |
-
Data Analysis:
-
The primary peak in the chromatogram corresponds to 3,5-Dibenzyloxyacetophenone.
-
Calculate the purity by the area percent method: % Purity = (Area of main peak / Total area of all peaks) x 100.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. When coupled with fragmentation analysis, it can further validate the molecular structure.
Protocol: Molecular Weight Confirmation by ESI-MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion using a syringe pump or as the effluent from an HPLC system (LC-MS).
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: ~3-4 kV
-
Nebulizer Gas (N₂): Set according to instrument recommendations.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 300 °C).
-
-
Data Analysis:
-
Look for the molecular ion peak. For 3,5-Dibenzyloxyacetophenone (MW = 332.39), the expected ions are the protonated molecule [M+H]⁺ at m/z 333.4 and the sodium adduct [M+Na]⁺ at m/z 355.4.
-
Fragmentation of the molecular ion can provide structural information. A common fragmentation for acetophenones is the loss of the methyl group, leading to a characteristic peak.[17]
-
Integrated Workflow and Data Visualization
Diagram: Integrated Characterization Workflow
Caption: Integrated workflow for the characterization of 3,5-Dibenzyloxyacetophenone.
Conclusion
The analytical characterization of 3,5-Dibenzyloxyacetophenone requires a synergistic combination of spectroscopic and chromatographic methods. NMR spectroscopy provides the definitive structural framework, IR confirms the presence of key functional groups, and UV-Vis characterizes the electronic properties of the chromophore. HPLC is essential for quantifying purity, while mass spectrometry offers unambiguous confirmation of the molecular weight. By following the detailed protocols and integrated workflow presented in this guide, researchers can ensure the quality, identity, and purity of this critical pharmaceutical intermediate, thereby upholding the integrity of their scientific and developmental work.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
- 3. brundavanlabs.com [brundavanlabs.com]
- 4. 3',5'-Dibenzyloxyacetophenone | CAS#:28924-21-2 | Chemsrc [chemsrc.com]
- 5. 3,5-Dibenzyloxyacetophenone(28924-21-2) 13C NMR spectrum [chemicalbook.com]
- 6. 3,5-Dibenzyloxyacetophenone(28924-21-2) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cipac.org [cipac.org]
- 16. padproject.nd.edu [padproject.nd.edu]
- 17. asdlib.org [asdlib.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3,5-Dibenzyloxyacetophenone
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,5-Dibenzyloxyacetophenone. This valuable intermediate is crucial in the development of various pharmaceutical compounds.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the causality behind experimental outcomes and provide robust, field-proven solutions to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Synthetic Challenges
The synthesis of 3,5-Dibenzyloxyacetophenone is primarily achieved via two main routes: the Williamson ether synthesis starting from 3,5-dihydroxyacetophenone, or the Friedel-Crafts acylation of 1,3-dibenzyloxybenzene. Each route presents a unique set of challenges.
Route A: Williamson Ether Synthesis (Benzylation of 3,5-Dihydroxyacetophenone)
This is often the preferred route due to milder conditions and generally higher yields. The reaction involves the O-alkylation of both phenolic hydroxyl groups using a benzyl halide and a base.
Question 1: My reaction is incomplete, showing a significant amount of a major impurity by TLC/HPLC. What is this impurity and how can I avoid it?
Answer:
-
Probable Cause: The most common impurity in this reaction is the mono-benzylated intermediate, 1-(3-(benzyloxy)-5-hydroxyphenyl)ethanone . This arises from the incomplete alkylation of the second hydroxyl group. The underlying causes are typically related to stoichiometry, reaction kinetics, or the choice of base.
-
Proposed Solutions & Scientific Rationale:
-
Re-evaluate Stoichiometry: The dianion of 3,5-dihydroxyacetophenone is formed in two steps. The second deprotonation is often slower than the first. To drive the reaction to completion, ensure you are using a slight excess of both the base and the benzylating agent. A molar ratio of 1 equivalent of diol to 2.2-2.5 equivalents of base (e.g., K₂CO₃) and 2.1-2.3 equivalents of benzyl halide is recommended.[2]
-
Optimize Base and Solvent: A moderately strong base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF is standard.[2][3] The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions with the acetyl group. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
Increase Reaction Temperature and Time: Phenolic alkylations can be slow. Refluxing in acetone (around 50-60°C) for 4-6 hours is a common starting point.[2] If monitoring shows a stalled reaction, extending the reaction time or cautiously increasing the temperature can help push the equilibrium towards the desired dibenzylated product.
-
Consider a Phase-Transfer Catalyst (PTC): In a biphasic system or with less soluble bases, adding a catalytic amount of a PTC like tetrabutylammonium bromide (TBAB) can significantly enhance the rate of the second alkylation by facilitating the transport of the phenoxide ion into the organic phase.
-
Question 2: My yield is low, and I'm observing multiple spots on my TLC plate, even after extending the reaction time. What other side reactions could be occurring?
Answer:
-
Probable Cause: Low yields with multiple byproducts, beyond incomplete benzylation, can point to degradation of reagents or alternative reaction pathways.
-
Hydrolysis of Benzyl Halide: If there is moisture in your reaction, benzyl halide can hydrolyze to benzyl alcohol, which can further react to form dibenzyl ether. This consumes your reagent and complicates purification.
-
Aldol-Type Reactions: While less common with K₂CO₃, using an excessively strong base (e.g., an alkoxide or hydride) can deprotonate the α-carbon of the acetyl group, initiating self-condensation or other aldol-type side reactions.
-
Solvent Reactivity: Solvents like DMF can decompose at high temperatures in the presence of a base, leading to impurities.
-
-
Proposed Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Dry potassium carbonate by heating it under vacuum before use. This is critical to prevent the hydrolysis of the benzyl halide.
-
Select the Appropriate Base: Stick to bases like K₂CO₃ or Cs₂CO₃. Avoid overly strong bases unless you have a specific reason and have optimized the conditions to prevent reactions at the acetyl group.
-
Maintain Moderate Temperatures: Avoid excessive heating. For instance, a reaction temperature of 50-60°C is generally sufficient when using acetone as a solvent.[2]
-
Route B: Friedel-Crafts Acylation of 1,3-Dibenzyloxybenzene
This route involves the electrophilic aromatic substitution of 1,3-dibenzyloxybenzene with an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst.[4]
Question 1: My final product is contaminated with byproducts that have lost one or both benzyl groups. Why is this happening?
Answer:
-
Probable Cause: This is a classic side reaction in Friedel-Crafts chemistry involving substrates with acid-sensitive protecting groups. The strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the acylation can also catalyze the cleavage (debenzylation) of the benzyl ethers.[5] This leads to the formation of 3-benzyloxy-5-hydroxyacetophenone and 3,5-dihydroxyacetophenone.
-
Proposed Solutions & Scientific Rationale:
-
Use a Milder Lewis Acid: The strength of the Lewis acid is directly correlated with the extent of debenzylation. Instead of AlCl₃, consider milder catalysts like FeCl₃, ZnCl₂, or solid acid catalysts.[6] Erbium trifluoromethanesulfonate has also been reported as an effective catalyst for acylations of activated arenes.
-
Control Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Adding the reagents at 0°C and then allowing the reaction to proceed at room temperature or slightly above can minimize the energy available for the debenzylation side reaction.
-
Stoichiometric Considerations: The ketone product forms a stable complex with the Lewis acid, which deactivates it.[7][8] Therefore, a stoichiometric amount of the catalyst is often required. Using a large excess of the Lewis acid will significantly increase the rate of debenzylation. Use just over one equivalent and ensure slow, controlled addition.
-
Question 2: I'm having difficulty recovering my product after the aqueous workup, and the yield is poor. What's going on?
Answer:
-
Probable Cause: The ketone product forms a strong complex with the Lewis acid (e.g., AlCl₃).[7] This complex is often a thick, oily, or solid mass that is not soluble in the organic solvent used for the reaction. A proper aqueous workup is essential to hydrolyze this complex and liberate the free ketone. Incomplete hydrolysis will result in the loss of product in the aqueous layer or at the interface.
-
Proposed Solutions & Scientific Rationale:
-
Careful Quenching: The workup must be performed carefully by slowly pouring the reaction mixture over crushed ice and acidic water (e.g., dilute HCl). This exothermic process hydrolyzes the aluminum-ketone complex.
-
Thorough Extraction: After quenching, the product must be thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). You may need to perform multiple extractions (3-4 times) to ensure complete recovery from the aqueous phase.
-
Breaking Emulsions: The workup can sometimes lead to emulsions. Adding a saturated brine solution (NaCl) during the wash steps can help break emulsions and further "salt out" the organic product from the aqueous layer, improving recovery.
-
General FAQs
Q1: Which synthetic route is generally preferred for producing high-purity 3,5-Dibenzyloxyacetophenone? A1: For laboratory and scale-up synthesis where purity is paramount, the Williamson ether synthesis (Route A) is overwhelmingly preferred. It avoids the harsh, acidic conditions of the Friedel-Crafts reaction, thus preventing the common and difficult-to-separate debenzylation byproducts. The starting materials are readily available, and the reaction conditions are milder and more controllable.[2][3][9]
Q2: What are the best analytical techniques for monitoring these reactions? A2:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a hexane/ethyl acetate solvent system. The dibenzylated product will be the least polar spot, followed by the mono-benzylated intermediate, with the dihydroxy starting material being the most polar (lowest Rf).
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction conversion and the purity of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the final structure and identifying impurities. The disappearance of the phenolic -OH protons and the appearance of the characteristic benzylic CH₂ singlet around 5.1 ppm and the benzyl aromatic protons from 7.3-7.5 ppm confirm the reaction.[2]
Experimental Protocols & Data
Protocol: Synthesis via Williamson Ether Synthesis
This protocol is adapted from established procedures and is optimized for high yield and purity.[2]
Reagents & Materials:
-
3,5-Dihydroxyacetophenone
-
Benzyl Chloride (or Benzyl Bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone, anhydrous
-
Methanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.3 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl chloride (2.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from methanol to yield 3,5-dibenzyloxyacetophenone as an off-white crystalline solid.
Data Summary: Comparison of Synthetic Routes
| Parameter | Route A: Williamson Ether Synthesis | Route B: Friedel-Crafts Acylation |
| Starting Materials | 3,5-Dihydroxyacetophenone, Benzyl Halide | 1,3-Dibenzyloxybenzene, Acetyl Chloride |
| Key Reagents | K₂CO₃, Acetone | AlCl₃ (or other Lewis Acid), CH₂Cl₂ |
| Typical Yield | 80-90%[2] | 50-70% |
| Common Side Reactions | Incomplete benzylation (mono-benzylated product) | Debenzylation, Isomer formation |
| Reaction Conditions | Mild (Reflux in Acetone) | Harsh (Strong Lewis Acid, Low Temp) |
| Purification | Recrystallization is often sufficient | Column chromatography often required |
Mechanistic Visualization
The following diagram illustrates the desired Friedel-Crafts acylation pathway and the competing debenzylation side reaction, which is a critical challenge to overcome in this synthetic route.
Caption: Friedel-Crafts acylation vs. debenzylation side reaction.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 3. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. Au( iii )/TPPMS-catalyzed Friedel–Crafts benzylation of deactivated N -alkylanilines in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01234H [pubs.rsc.org]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,5-Dibenzyloxyacetophenone
Welcome to the technical support center for the synthesis of 3,5-Dibenzyloxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.
I. Overview of Synthetic Strategies
The synthesis of 3,5-Dibenzyloxyacetophenone is a crucial step in the preparation of various pharmaceutical intermediates. The most common and reliable method is the Williamson ether synthesis, starting from 3,5-dihydroxyacetophenone and benzyl halide. An alternative, multi-step approach begins with 3,5-dihydroxybenzoic acid, which requires protection of the hydroxyl groups via benzylation before further transformations.[1][2] Both methods, while effective, have potential pitfalls that can lead to diminished yields and the formation of impurities. This guide will focus on troubleshooting the more direct Williamson ether synthesis route.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,5-Dibenzyloxyacetophenone?
A1: The most prevalent and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of 3,5-dihydroxyacetophenone with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide or benzyl chloride), forming the desired ether linkages.[3][4]
Q2: What are the key reagents and solvents used in this synthesis?
A2: The key components for the Williamson ether synthesis of 3,5-Dibenzyloxyacetophenone are:
-
Starting Material: 3',5'-Dihydroxyacetophenone[3]
-
Alkylating Agent: Benzyl bromide or benzyl chloride[5]
-
Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃)[3]
-
Solvent: Acetone, Dimethylformamide (DMF), or Acetonitrile[3]
Q3: Why is the choice of base important?
A3: The base is critical for deprotonating the phenolic hydroxyl groups. The pKa of phenolic protons is around 10, so a base strong enough to facilitate this deprotonation is necessary. Potassium carbonate is a commonly used weak base that is effective in this synthesis, often in a polar aprotic solvent like acetone or DMF.[5] Stronger bases like sodium hydride can also be used but require anhydrous conditions.
Q4: Can I use benzyl alcohol instead of a benzyl halide?
A4: No, benzyl alcohol is not a suitable electrophile for the Williamson ether synthesis. This reaction requires a good leaving group, such as a halide (Br⁻, Cl⁻) or a sulfonate, for the Sₙ2 reaction to proceed efficiently.[6]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3,5-Dibenzyloxyacetophenone.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of 3,5-Dibenzyloxyacetophenone, or the reaction is not proceeding at all. What are the possible causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Root Cause Analysis and Solutions:
-
Ineffective Deprotonation: The phenolic hydroxyl groups of 3,5-dihydroxyacetophenone must be deprotonated to form the nucleophilic phenoxide. If the base is not strong enough or is of poor quality, the reaction will not proceed.
-
Solution:
-
Ensure your base is fresh and has been stored correctly. Potassium carbonate can be hygroscopic; consider drying it before use.
-
If using potassium carbonate, ensure it is finely powdered to maximize surface area.[7]
-
Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Be aware that NaH is highly reactive and requires careful handling under an inert atmosphere.[6]
-
-
-
Poor Quality of Reagents: The purity of the starting material and the alkylating agent is crucial.
-
Solution:
-
Verify the purity of your 3,5-dihydroxyacetophenone and benzyl halide by techniques like NMR or melting point analysis. The melting point of pure 3,5-Dibenzyloxyacetophenone is in the range of 60-62 °C.[8]
-
Benzyl halides can degrade over time, releasing hydrogen halides. Consider purifying the benzyl halide by distillation if it appears discolored or has a strong, sharp odor.
-
-
-
Inappropriate Reaction Temperature: The Williamson ether synthesis is an Sₙ2 reaction, and the rate is temperature-dependent.
-
Solution:
-
-
Presence of Water: Water can interfere with the reaction by protonating the phenoxide intermediate, reducing its nucleophilicity, and can also react with strong bases like NaH.
-
Solution:
-
Use anhydrous solvents, especially when working with highly reactive bases like NaH.
-
Ensure all glassware is thoroughly dried before use.
-
-
Experimental Protocol: Optimizing Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Anhydrous K₂CO₃ (2.2-2.5 eq.) | Sufficiently basic for deprotonation, cost-effective, and safer than NaH.[5] |
| Solvent | Anhydrous Acetone or DMF | Polar aprotic solvents that solvate the cation, leaving the anion more nucleophilic.[3] |
| Temperature | 50-60 °C (reflux in acetone) | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side reactions.[5] |
| Reaction Time | 4-6 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC.[5] |
Troubleshooting Workflow: Low Yield
A troubleshooting workflow for addressing low product yield.
Problem 2: Formation of Side Products (Mono-benzylated and Over-alkylated Species)
Q: My final product is contaminated with significant amounts of mono-benzylated starting material and potentially other impurities. How can I improve the selectivity of the reaction?
A: The formation of mono-benzylated product and other impurities is often a result of incomplete reaction or side reactions. Here’s how to address this.
Root Cause Analysis and Solutions:
-
Insufficient Alkylating Agent: If less than two equivalents of the benzyl halide are used, or if it degrades during the reaction, the formation of the mono-benzylated intermediate is likely.
-
Solution:
-
Use a slight excess of the benzyl halide (2.1-2.3 equivalents).[5]
-
Add the benzyl halide in portions to maintain its concentration throughout the reaction.
-
-
-
Reaction Not Driven to Completion: If the reaction is stopped prematurely, a mixture of starting material, mono-benzylated, and di-benzylated product will be present.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material and the mono-benzylated intermediate spots are no longer visible.
-
-
-
Side Reactions: While less common for this specific synthesis, the Williamson ether synthesis can have competing elimination reactions, especially with secondary or tertiary alkyl halides.[6] Since benzyl halides are primary, this is less of a concern but worth noting.
The Role of a Phase Transfer Catalyst (PTC)
To enhance the reaction rate and selectivity, consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).
-
Mechanism of Action: The PTC transports the phenoxide anion from the solid phase (K₂CO₃) or an aqueous phase into the organic phase where the benzyl halide is dissolved. This increases the concentration of the nucleophile in the organic phase, accelerating the reaction.[9][10]
-
Benefits:
Experimental Protocol: Williamson Ether Synthesis with Phase Transfer Catalysis
-
To a round-bottom flask, add 3,5-dihydroxyacetophenone (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a catalytic amount of tetrabutylammonium bromide (0.05-0.1 eq.).
-
Add an appropriate solvent, such as acetone or acetonitrile.
-
Stir the mixture and add benzyl chloride (2.2 eq.).
-
Heat the reaction to reflux and monitor by TLC until completion.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by recrystallization, typically from an ether-hexane mixture.[12]
Reaction Pathway Visualization
Simplified workflow of the PTC-catalyzed synthesis.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. It is an oil or a waxy solid, and recrystallization is not working well.
A: Purification challenges often arise from the presence of unreacted starting materials or side products. The physical state of the crude product can also be an indicator.
Root Cause Analysis and Solutions:
-
Incomplete Reaction: As discussed, if the reaction is not complete, the crude product will be a mixture, making crystallization difficult.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. A cleaner crude product is much easier to purify.
-
-
Excess Benzyl Halide and Byproducts: Unreacted benzyl halide and byproducts from its decomposition can contaminate the product. Benzyl alcohol, formed from hydrolysis of the halide, is a common impurity.
-
Solution:
-
After the reaction, perform an aqueous workup. Washing the organic layer with a dilute sodium hydroxide solution can help remove unreacted phenolic starting material. A subsequent wash with brine will help remove water-soluble impurities.[12]
-
Consider a column chromatography purification if recrystallization fails. A silica gel column with a hexane/ethyl acetate solvent system is typically effective.
-
-
-
Recrystallization Solvent System: The choice of solvent is critical for successful recrystallization.
-
Solution:
-
3,5-Dibenzyloxyacetophenone is reported to be recrystallized from an ether-hexane mixture.[12] Isopropyl ether has also been used.[12]
-
The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Experiment with different solvent ratios to find the optimal conditions.
-
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., diethyl ether or ethyl acetate).
-
While the solution is still hot, slowly add a co-solvent in which the product is poorly soluble (e.g., hexane) until the solution becomes slightly cloudy.
-
Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
IV. Summary and Key Takeaways
Improving the yield of 3,5-Dibenzyloxyacetophenone synthesis hinges on careful control of reaction parameters and a systematic approach to troubleshooting.
-
Ensure High-Quality Reagents: The purity of your starting materials is paramount.
-
Optimize Reaction Conditions: Pay close attention to the choice of base, solvent, and temperature.
-
Monitor for Completion: Use TLC to ensure the reaction is complete, which simplifies purification.
-
Consider Catalysis: A phase-transfer catalyst can significantly improve reaction rate and yield.
-
Systematic Purification: A proper workup followed by a well-chosen recrystallization solvent system is key to obtaining a pure product.
By implementing these strategies, you can overcome common hurdles and achieve a high-yielding, efficient synthesis of 3,5-Dibenzyloxyacetophenone.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 9. jetir.org [jetir.org]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. phasetransfer.com [phasetransfer.com]
- 12. prepchem.com [prepchem.com]
Troubleshooting low yield in the benzylation of 3,5-dihydroxyacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the benzylation of 3,5-dihydroxyacetophenone. As a key intermediate in the synthesis of various biologically active compounds, achieving a high yield in this reaction is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Addressing Low Yields
Low yields in the benzylation of 3,5-dihydroxyacetophenone are a common yet solvable issue. The problems typically stem from incomplete reactions, the formation of undesired byproducts, or difficulties in purification. This guide will walk you through the most common issues and their solutions in a question-and-answer format.
Question 1: My reaction has a low yield of the desired 3,5-bis(benzyloxy)acetophenone, and my TLC plate shows multiple spots. What are the likely byproducts?
Answer:
The presence of multiple spots on your TLC plate suggests the formation of several byproducts alongside your desired product. The most common culprits in the benzylation of a dihydric phenol like 3,5-dihydroxyacetophenone are:
-
Mono-benzylated Product: Incomplete reaction is a frequent issue, leading to the presence of 3-(benzyloxy)-5-hydroxyacetophenone. This occurs when only one of the two hydroxyl groups reacts with the benzylating agent.
-
Starting Material: A significant amount of unreacted 3,5-dihydroxyacetophenone may remain if the reaction conditions are not optimal.
-
Over-alkylation (C-alkylation): While less common for phenols, under certain conditions, C-alkylation can occur, where the benzyl group attaches to the aromatic ring instead of the oxygen atom.
-
Byproducts from the Benzylating Agent: If using benzyl bromide, for example, it can degrade to form benzyl alcohol or other impurities, which may appear on your TLC.
To identify these byproducts, you can compare the spots on your TLC with the starting material and, if available, a standard of the mono-benzylated product.
Question 2: How can I improve the conversion of my starting material and minimize the formation of the mono-benzylated byproduct?
Answer:
To drive the reaction to completion and ensure both hydroxyl groups are benzylated, consider the following optimizations:
-
Stoichiometry of Reagents: Ensure you are using a sufficient excess of both the base and the benzylating agent. A common starting point is to use at least 2.2 to 2.5 equivalents of the base and the benzylating agent for each equivalent of 3,5-dihydroxyacetophenone.
-
Choice of Base and Solvent: The combination of base and solvent is crucial for the success of this Williamson ether synthesis.[1][2]
-
Strong Base/Polar Aprotic Solvent: A strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is highly effective.[3] The strong base ensures complete deprotonation of both phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.
-
Weaker Base/Phase Transfer Catalysis: Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used in a solvent like acetone or acetonitrile, often in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate.[4]
-
-
Reaction Time and Temperature: Phenolic hydroxyl groups are less reactive than aliphatic alcohols. Therefore, the reaction may require elevated temperatures (e.g., 60-80 °C) and longer reaction times (from a few hours to overnight) to proceed to completion.[5] Monitor the reaction progress by TLC until the starting material and the mono-benzylated intermediate are no longer visible.
The following diagram illustrates a typical troubleshooting workflow for low conversion:
Caption: Troubleshooting workflow for low conversion.
Question 3: I am observing a significant amount of an unknown byproduct that is difficult to separate from my desired product. Could this be a result of a side reaction?
Answer:
Yes, a persistent, difficult-to-separate impurity could be the result of a side reaction. One possibility is the Claisen-Schmidt condensation if there are any aldehyde impurities present, or self-condensation of the acetophenone under basic conditions.[6] However, a more likely scenario in this specific benzylation is the formation of byproducts from the degradation of your benzylating agent.
For instance, if you are using benzyl bromide, it can undergo hydrolysis to form benzyl alcohol, or elimination to form other species, especially if the reaction is run at high temperatures for extended periods.
To mitigate this, consider the following:
-
Purify the Benzylating Agent: Ensure your benzylating agent is pure before use. Benzyl bromide, for example, can be washed with a mild aqueous base and then distilled under reduced pressure.
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can promote side reactions.
-
Alternative Benzylating Agents: Consider using benzyl chloride, which is generally less reactive and less prone to some side reactions, though it may require more forcing conditions. Benzyl tosylate is another alternative that can provide good yields.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the benzylation of 3,5-dihydroxyacetophenone?
A1: The benzylation of 3,5-dihydroxyacetophenone proceeds via the Williamson ether synthesis , which is a classic SN2 reaction.[1][2] The mechanism involves two key steps:
-
Deprotonation: A base is used to remove the acidic protons from the phenolic hydroxyl groups, forming a dianionic phenoxide intermediate. This phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The nucleophilic phenoxide oxygen then attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide), displacing the leaving group (e.g., bromide) and forming the ether linkage.
The following diagram illustrates this SN2 mechanism:
Caption: The SN2 mechanism of the Williamson ether synthesis.
Q2: How do I choose the best base for this reaction?
A2: The choice of base depends on the desired reactivity and reaction conditions. Here's a comparison of common bases:
| Base | Solvent | Temperature | Pros | Cons |
| NaH | DMF, THF | 0 °C to RT | Strong, irreversible deprotonation, high yields. | Moisture-sensitive, requires inert atmosphere. |
| K₂CO₃ | Acetone, MeCN | Reflux | Inexpensive, easy to handle. | Weaker base, may require longer reaction times or a phase-transfer catalyst. |
| Cs₂CO₃ | MeCN | 80 °C | Highly effective for regioselective alkylations, often gives high yields.[8] | More expensive than other carbonate bases. |
Q3: What is the best way to purify the final product, 3,5-bis(benzyloxy)acetophenone?
A3: Purification of the final product typically involves the following steps:
-
Work-up: After the reaction is complete, it is usually quenched with water or a dilute acid. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable method for separating the desired product from byproducts and unreacted starting materials.[9] A gradient of ethyl acetate in hexanes is a common eluent system.
Experimental Protocols
Protocol 1: Benzylation using Sodium Hydride in DMF
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) and wash with anhydrous hexanes to remove the oil.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 3,5-dihydroxyacetophenone (1.0 eq.) in anhydrous DMF dropwise via the dropping funnel. Stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (2.2 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Benzylation using Potassium Carbonate in Acetonitrile
-
Setup: To a round-bottom flask, add 3,5-dihydroxyacetophenone (1.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile.
-
Alkylation: Add benzyl bromide (2.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product as described in Protocol 1.
By understanding the underlying chemical principles and systematically addressing the potential pitfalls, you can significantly improve the yield and purity of your 3,5-bis(benzyloxy)acetophenone synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Optimization of reaction time and temperature for 3,5-Dibenzyloxyacetophenone synthesis
Welcome to the technical support center for the synthesis of 3,5-dibenzyloxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The synthesis of 3,5-dibenzyloxyacetophenone is typically achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This reaction involves the O-alkylation of 3,5-dihydroxyacetophenone with an alkyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[2][5][6] While the reaction is generally reliable, various factors can influence its efficiency and outcome. This guide will help you navigate potential challenges and optimize your reaction conditions.
Experimental Workflow Overview
The synthesis of 3,5-dibenzyloxyacetophenone from 3,5-dihydroxyacetophenone follows a clear, logical progression. Understanding this workflow is the first step in effective troubleshooting.
Caption: A generalized workflow for the synthesis of 3,5-dibenzyloxyacetophenone.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 3,5-dibenzyloxyacetophenone, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution & Scientific Rationale |
| Ineffective Deprotonation of Phenolic Hydroxyls | Solution: Ensure the use of a sufficiently strong base and anhydrous conditions. Weak bases may not fully deprotonate the phenolic hydroxyl groups of 3,5-dihydroxyacetophenone, leading to a low concentration of the nucleophilic phenoxide. The use of polar aprotic solvents like DMF or acetone can enhance the reactivity of the base.[2][5] |
| Poor Quality or Inactive Benzylating Agent | Solution: Use freshly distilled or high-purity benzyl chloride or benzyl bromide. Benzyl halides can degrade over time, leading to reduced reactivity. Confirm the purity of your starting material via techniques like NMR or GC-MS. |
| Suboptimal Reaction Temperature | Solution: Gradually increase the reaction temperature. Williamson ether synthesis reactions are often conducted at elevated temperatures, typically between 50-100 °C, to ensure a sufficient reaction rate.[2] However, excessively high temperatures can promote side reactions.[2] A systematic optimization of the temperature is recommended. |
| Insufficient Reaction Time | Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields.[2] Some reported procedures for similar syntheses have refluxed for as long as 22-30 hours to achieve high yields.[7][8] |
Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products
| Possible Cause | Suggested Solution & Scientific Rationale |
| Mono-benzylated Byproduct | Solution: Ensure the use of at least two equivalents of the benzylating agent and base. Stoichiometric control is crucial to drive the reaction to the desired di-substituted product. A slight excess of the benzylating agent may be beneficial. |
| C-Alkylation of the Phenoxide | Solution: While less common with phenoxides, C-alkylation can occur, leading to undesired isomers.[2] Using a less polar solvent or a bulkier base can sometimes mitigate this side reaction by sterically hindering attack at the aromatic ring. |
| Elimination Reaction of Benzyl Halide | Solution: This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides at high temperatures.[2] If elimination is suspected, lowering the reaction temperature is advised.[2] |
| Impure Starting Materials | Solution: Purify the 3,5-dihydroxyacetophenone and benzyl halide before use. Impurities in the starting materials can lead to a variety of side products. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution & Scientific Rationale |
| Product is an Oil or Gummy Solid | Solution: If recrystallization fails, column chromatography is a reliable alternative for purification.[2] A solvent system of ethyl acetate and hexanes is often effective for separating the desired product from nonpolar impurities and more polar starting materials. |
| Co-precipitation of Starting Material and Product | Solution: Optimize the recrystallization solvent. A solvent system that dissolves the product at an elevated temperature but is a poor solvent for the starting material at room temperature is ideal. Methanol has been successfully used for the recrystallization of 3,5-dibenzyloxyacetophenone.[9] |
| Residual Base or Salts | Solution: During the work-up, ensure thorough washing of the organic layer with water and brine to remove any inorganic salts or residual base.[2] Drying the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation is also critical.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of 3,5-dibenzyloxyacetophenone?
While optimal conditions can vary depending on the specific scale and reagents used, several literature reports provide a good starting point.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A moderately strong base that is effective for deprotonating phenols and is easily removed during work-up. | [7][8][9] |
| Solvent | Acetone or DMF | Polar aprotic solvents that facilitate the SN2 reaction mechanism.[2][5] | [7][8][9] |
| Temperature | 50-60 °C (or reflux in acetone) | Provides a balance between a reasonable reaction rate and minimizing side reactions. | [2][9] |
| Reaction Time | 4-24 hours (monitor by TLC) | Reaction times can vary; it is crucial to monitor the reaction to completion. | [2][9] |
Q2: What is the underlying mechanism of the Williamson ether synthesis?
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
Caption: The two key steps of the Williamson ether synthesis mechanism.
In the first step, a base is used to deprotonate the hydroxyl groups of the 3,5-dihydroxyacetophenone, forming a more nucleophilic phenoxide ion. In the second step, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage.[2]
Q3: Can a phase transfer catalyst (PTC) be used to improve the reaction?
Yes, a phase transfer catalyst (PTC) can be beneficial, especially in biphasic reaction systems (e.g., a solid base with an organic solvent). A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl halide is dissolved.[10][11][12] This can lead to increased reaction rates, milder reaction conditions, and potentially higher yields by improving the contact between the reactants.[10][12]
Q4: What are some key safety considerations for this synthesis?
-
Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Acetone is flammable, and DMF is a skin and respiratory irritant. Avoid open flames and ensure adequate ventilation.
-
Bases: While potassium carbonate is relatively benign, stronger bases should be handled with care.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Materials:
-
3,5-Dihydroxyacetophenone
-
Benzyl Chloride
-
Anhydrous Potassium Carbonate
-
Acetone
-
Methanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone.
-
Stir the mixture at room temperature.
-
Slowly add benzyl chloride (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56-60 °C) and maintain for 4-6 hours.[9]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the acetone under reduced pressure.
-
Recrystallize the resulting crude solid from methanol to obtain pure 3,5-dibenzyloxyacetophenone as an off-white solid.[9]
-
Dry the product under vacuum and determine the yield and melting point. Characterize the product using NMR spectroscopy.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. francis-press.com [francis-press.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. francis-press.com [francis-press.com]
- 7. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 8. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 9. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 10. jetir.org [jetir.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. crdeepjournal.org [crdeepjournal.org]
Challenges in the scale-up of 3,5-Dibenzyloxyacetophenone production
Technical Support Center: 3,5-Dibenzyloxyacetophenone Production
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dibenzyloxyacetophenone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your process with confidence.
Introduction: The Synthetic Pathway
3,5-Dibenzyloxyacetophenone is a valuable building block, notably used in the synthesis of various therapeutic agents.[1] The most prevalent and scalable synthetic route is the benzylation of 3,5-dihydroxyacetophenone. This reaction is a classic example of a Williamson ether synthesis, where the phenolic hydroxyl groups are deprotonated by a mild base to form phenoxides, which then act as nucleophiles, displacing a halide from benzyl chloride.[2][3][4]
While straightforward in principle, scaling this reaction from the bench to pilot or production scale introduces challenges related to reaction kinetics, impurity profiles, and material handling. This guide provides a self-validating framework to address these issues head-on.
Overall Synthetic Workflow
The production process can be broken down into several key stages, each with critical parameters that influence the final product's yield and purity.
References
Avoiding hazardous reagents in the synthesis of terbutaline from 3,5-Dibenzyloxyacetophenone
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth answers to common challenges encountered when synthesizing terbutaline from 3,5-dibenzyloxyacetophenone, with a core focus on avoiding hazardous reagents. Our aim is to replace traditional, high-risk protocols with greener, more reliable, and equally effective alternatives.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions grounded in chemical principles.
Question 1: My α-bromination of 3,5-dibenzyloxyacetophenone is resulting in significant dibrominated product. How can I improve the selectivity for monobromination?
Answer:
Polybromination is a frequent side reaction, especially under basic conditions, because the initial bromine substitution increases the acidity of the remaining α-hydrogens, accelerating further reactions.[1] To achieve selective monobromination, controlling the reaction conditions is paramount.
Core Issue: The primary cause of polybromination is the reaction mechanism. Under basic conditions, enolate formation is rapid, and the electron-withdrawing effect of the first bromine atom makes the other alpha-proton even more acidic and prone to removal.[1]
Solutions & Optimizations:
-
Utilize Acidic Conditions: Performing the bromination under acidic catalysis favors the formation of an enol intermediate.[1][2][3] After the first bromination, the electron-withdrawing bromine atom reduces the basicity of the carbonyl oxygen, which slows down subsequent enol formation and bromination.[1] This provides a kinetic window to isolate the monobrominated product.
-
Choose a Milder Brominating Agent: While N-Bromosuccinimide (NBS) is a significant improvement over liquid bromine in terms of handling and safety[4], other reagents can offer even better control. Consider using dibromohydantoin, which has been cited in patent literature as a green and efficient alternative for this specific transformation, leading to high purity and yield.[5][6]
-
Control Reagent Stoichiometry and Addition:
-
Use a slight excess, but not a large one, of the brominating agent (e.g., 1.1-1.2 equivalents).
-
Add the brominating agent portion-wise or via slow addition (e.g., using a syringe pump) to maintain a low concentration in the reaction mixture. This minimizes the chance of a second bromination event before the starting material is consumed.[7]
-
-
Solvent and Temperature Control:
Question 2: The yield of my reductive amination step is low. What are the possible causes and how can I optimize the reaction?
Answer:
Reductive amination is a powerful method for C-N bond formation that combines the condensation of a carbonyl with an amine and the subsequent reduction in one pot.[9][10][11] Low yields can often be traced to incomplete imine formation, side reactions, or suboptimal reduction conditions.
Core Issues & Solutions:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl, amine, and the imine intermediate might not favor the imine.
-
Water Removal: The condensation step produces water. Removing it can drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
pH Control: The rate of imine formation is pH-dependent. A slightly acidic pH (around 4-6) is often optimal. This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. A mild acid catalyst like acetic acid can be beneficial.
-
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): While effective, NaBH₄ can also reduce the starting ketone if the imine formation is slow.[12][13][14] It is often best to allow the imine to form first before adding the NaBH₄.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents.[12] They are stable in mildly acidic conditions and will selectively reduce the protonated iminium ion much faster than the starting ketone, allowing for a true one-pot reaction where all components can be mixed from the start.[9][12] NaBH(OAc)₃ is often preferred as it avoids the toxicity concerns associated with cyanide.[12]
-
-
Reaction Conditions:
-
Solvent: A protic solvent like methanol or ethanol is often suitable.
-
Temperature: Room temperature is typically sufficient. Elevated temperatures may be required for sterically hindered substrates but can also lead to side products.
-
Question 3: My catalytic transfer hydrogenation for debenzylation is slow or incomplete. What factors could be affecting the catalyst's activity?
Answer:
Catalytic Transfer Hydrogenation (CTH) is an excellent and safer alternative to high-pressure hydrogenation for removing benzyl protecting groups.[15][16] It uses a hydrogen donor in the presence of a metal catalyst (commonly Pd/C).[16] Incomplete reactions are usually due to catalyst poisoning or inefficient hydrogen transfer.
Core Issues & Solutions:
-
Catalyst Poisoning: The Palladium on Carbon (Pd/C) catalyst is sensitive to impurities.
-
Sulfur and Halide Impurities: Trace amounts of sulfur compounds or residual halides from previous steps can irreversibly poison the catalyst. Ensure your intermediate is thoroughly purified before the debenzylation step.
-
Amine Coordination: While the substrate is an amine, strong coordination of other amine impurities or additives can inhibit catalytic activity.
-
-
Inefficient Hydrogen Transfer:
-
Hydrogen Donor: Ammonium formate is a highly effective and common hydrogen donor for CTH.[16][17] Formic acid can also be used.[15][18] Ensure you are using a sufficient excess (typically 3-5 equivalents per benzyl group).[16]
-
Solvent: Protic solvents like methanol or ethanol are ideal as they facilitate the transfer of hydrogen to the catalyst surface.
-
Reaction Temperature: Gently refluxing the reaction mixture (e.g., in methanol at ~65°C) is often necessary to ensure a sufficient rate of hydrogen transfer.[17]
-
-
Catalyst Quality and Handling:
-
Activity: The activity of Pd/C can vary between batches and suppliers. Use a reputable source.
-
Handling: Pd/C is pyrophoric when dry and should be handled with care, typically as a slurry or under an inert atmosphere.[16]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the rationale and safety benefits of the proposed synthetic route.
Question 1: What are the primary hazards associated with the traditional terbutaline synthesis, and how does this proposed route mitigate them?
Answer: The traditional synthesis of terbutaline often involves several hazardous reagents and conditions.[19][20] Our recommended approach systematically replaces these with safer alternatives.
| Traditional Hazard | Safer Alternative & Rationale |
| Liquid Bromine | Highly corrosive, toxic, and difficult to handle.[21] |
| N-Bromosuccinimide (NBS) or Dibromohydantoin | Solids that are much easier and safer to handle.[4][6][22] They reduce exposure risks and allow for better portion control. |
| Lithium Aluminum Hydride (LiAlH₄) | Extremely reactive and pyrophoric; reacts violently with water and protic solvents, releasing flammable hydrogen gas.[13][23] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A much milder and more selective reducing agent that is stable in air and does not react violently with water, making it far safer for bench-top use.[12] |
| High-Pressure Hydrogen Gas | Flammable and explosive, requiring specialized and expensive high-pressure reactor equipment. |
| Catalytic Transfer Hydrogenation (CTH) | Generates hydrogen in situ from a stable donor like ammonium formate, operating at atmospheric pressure and eliminating the need for handling gaseous hydrogen.[16] |
| N-benzyl-tert-butylamine | Requires an additional synthetic step and introduces another benzyl group that must be removed. |
| Direct Reductive Amination with tert-butylamine | A more atom-economical and streamlined approach that directly installs the required tert-butylamino group without the need for a pre-functionalized amine.[9][24][25] |
Question 2: Why is Catalytic Transfer Hydrogenation (CTH) considered a superior alternative to traditional catalytic hydrogenation for this synthesis?
Answer: CTH offers significant advantages in terms of safety, practicality, and accessibility for most research labs.
-
Enhanced Safety: The most critical advantage is the avoidance of high-pressure hydrogen gas.[16] CTH generates the necessary hydrogen in a controlled manner from a solid or liquid donor (e.g., ammonium formate, formic acid), operating at or near atmospheric pressure.[15][16] This eliminates the risk of explosion associated with compressed hydrogen cylinders and high-pressure reactors.
-
Simplified Equipment: CTH can be performed in standard laboratory glassware (a round-bottom flask with a condenser), making it accessible to any standard synthesis lab.[17] It does not require the specialized, reinforced steel autoclaves needed for high-pressure hydrogenation.
-
High Selectivity: CTH is often highly selective. For instance, it can selectively cleave benzyl ethers without reducing other sensitive functional groups that might be affected under the harsher conditions of some high-pressure hydrogenations.[15]
Question 3: What are the mechanistic advantages of a one-pot reductive amination over a stepwise alkylation and reduction?
Answer: A one-pot reductive amination is a more efficient and "greener" approach for several reasons:
-
Process Intensification: It combines two distinct reaction steps (imine formation and reduction) into a single operation.[25] This reduces solvent usage, energy consumption for workups and purifications, and overall synthesis time.
-
Avoids Unstable Intermediates: The α-amino ketone intermediate formed after the initial alkylation can be unstable. In a one-pot reductive amination, the imine/iminium ion is formed and immediately reduced in situ, preventing its accumulation and potential degradation.
-
Improved Selectivity and Reduced Byproducts: Traditional alkylation of amines can be difficult to control and can lead to over-alkylation.[12] Reductive amination provides a more controlled pathway to the desired secondary amine, generally resulting in cleaner reactions and higher yields of the target product.[9]
Visualizing the Safer Synthetic Workflow
The following diagram illustrates the recommended safer pathway for the synthesis of terbutaline from 3,5-dibenzyloxyacetophenone.
Caption: Proposed safer synthesis workflow for terbutaline.
Detailed Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol provides a detailed methodology for the final debenzylation step, which is critical for obtaining the active pharmaceutical ingredient.
Objective: To remove the two benzyl protecting groups from 1-(3,5-bis(benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-ol to yield terbutaline.
Materials:
-
1-(3,5-Bis(benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-ol (1 equivalent)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 10-20% by weight of the starting material)
-
Ammonium Formate (HCOONH₄) (10 equivalents)
-
Methanol (ACS grade or higher)
-
Celite®
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material, 1-(3,5-bis(benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-ol.
-
Solvent Addition: Add methanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Handle wet Pd/C carefully; do not allow it to dry completely as it can become pyrophoric.
-
Hydrogen Donor Addition: Add the ammonium formate to the stirred suspension. The addition may cause some effervescence.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 65°C in methanol) and maintain it with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the Celite pad with the catalyst to dry out. Quench the catalyst on the Celite pad with plenty of water before disposal.
-
Wash the Celite pad with additional methanol to ensure all the product is collected.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can then be purified by recrystallization or other appropriate techniques.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for synthesizing terbutaline intermediate - Patent WO-2020010765-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. Terbutaline - Wikipedia [en.wikipedia.org]
- 20. TERBUTALINE MEDICINAL CHEMISTRY.pptx [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 23. youtube.com [youtube.com]
- 24. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 25. jocpr.com [jocpr.com]
Technical Support Center: Strategies for Selective α-Monobromination of 1-(3,5-bis(benzyloxy)phenyl)ethanone
Introduction
Welcome to the technical support guide for the selective α-monobromination of 1-(3,5-bis(benzyloxy)phenyl)ethanone. This advanced intermediate is crucial in the synthesis of various high-value pharmaceutical compounds and research molecules. However, its chemical structure presents a significant challenge during electrophilic bromination. The methyl group of the ethanone moiety is the target for α-bromination, but the two benzyloxy groups strongly activate the aromatic ring, creating a high risk of competitive and undesired aromatic bromination. Furthermore, the initial α-bromination product is often more reactive than the starting material, leading to the rapid formation of di- and tri-brominated byproducts.
This guide provides in-depth troubleshooting advice, preventative protocols, and mechanistic explanations to help researchers, scientists, and drug development professionals achieve high yields of the desired 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone while minimizing impurities.
Section 1: Understanding the Challenge: Mechanism of α-Bromination and Side Reactions
The α-bromination of a ketone under acidic conditions proceeds through an enol intermediate.[1][2][3] This process is acid-catalyzed because protonation of the carbonyl oxygen facilitates the tautomerization of the ketone into its more nucleophilic enol form.[2][3] The rate-determining step is the formation of this enol.[3][4][5] Once formed, the electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂ or NBS) to yield the α-bromo ketone.[1][2][6]
The primary challenges with 1-(3,5-bis(benzyloxy)phenyl)ethanone are twofold:
-
Over-bromination: The first bromine atom introduced is electron-withdrawing, which increases the acidity of the remaining α-proton. This can make the formation of the second enol faster than the first, leading to a mixture of mono-, di-, and sometimes tri-brominated products.
-
Aromatic Ring Bromination: The 3,5-bis(benzyloxy) groups are strongly activating ortho-, para-directors. This makes the aromatic ring highly susceptible to electrophilic attack by bromine, competing with the desired α-bromination at the ketone side chain.[7][8]
Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the α-bromination of 1-(3,5-bis(benzyloxy)phenyl)ethanone.
Q1: My final product is a mixture containing significant amounts of di-brominated ketone. How can I improve selectivity for the mono-brominated product?
A1: Over-bromination is a classic problem in ketone halogenation. Here are the key parameters to control:
-
Brominating Agent Stoichiometry: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent. Adding the agent slowly via a syringe pump or dropping funnel to a solution of the ketone can help maintain a low concentration of the brominating species, disfavoring the second reaction.
-
Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to over-bromination.[9] Consider milder, more selective reagents:
-
Copper(II) Bromide (CuBr₂): This is an excellent choice for selective mono-bromination of ketones.[10] The reaction is often performed at reflux in a solvent mixture like ethyl acetate/chloroform. CuBr₂ acts as both the bromine source and a Lewis acid catalyst.[11]
-
N-Bromosuccinimide (NBS): NBS is a common alternative to Br₂.[1] When used with a catalytic amount of acid (like p-TsOH or HBr) or a solid catalyst like acidic alumina, it can provide good selectivity.[7]
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For Br₂ or NBS, starting at 0 °C and allowing the reaction to slowly warm may improve selectivity.
Q2: I am observing significant bromination on the aromatic ring, not the α-carbon. What is causing this and how can I stop it?
A2: This side reaction occurs because the benzyloxy groups strongly activate the aromatic ring towards electrophilic substitution.
-
Reagent Selection is Key: The choice of brominating agent and catalyst is critical.
-
Using CuBr₂ often favors α-bromination over aromatic bromination for aralkyl ketones.[12]
-
When using NBS , the catalyst can direct the selectivity. For instance, using acidic alumina (Al₂O₃) as a catalyst in methanol has been shown to exclusively promote α-bromination on moderately activated aralkyl ketones.[7] Conversely, neutral alumina in acetonitrile can favor ring bromination.[7]
-
-
Avoid Strong Lewis Acids: Avoid strong Lewis acids (e.g., AlCl₃, FeCl₃) as catalysts when using Br₂ or NBS, as they strongly promote electrophilic aromatic substitution.
-
Solvent Choice: The solvent can influence selectivity. Protic solvents like methanol, when used with certain catalyst systems (e.g., acidic Al₂O₃/NBS), can enhance the rate of α-bromination.[7]
Q3: My reaction is very slow or does not go to completion, even with excess brominating agent.
A3: Low conversion points to issues with the rate-determining enolization step or reagent deactivation.
-
Insufficient Catalyst: Under acidic conditions, enol formation is the rate-limiting step.[3][4] Ensure you are using an adequate amount of acid catalyst if your protocol requires it (e.g., with NBS).
-
Reagent Quality: Ensure your brominating agent is pure and active. NBS can decompose over time. CuBr₂ should be anhydrous for best results.
-
Solvent Purity: Ensure your solvents are anhydrous. Water can interfere with the catalyst and react with some brominating agents.
-
Temperature: While low temperatures are good for selectivity, the reaction may require heating to proceed at a practical rate. For CuBr₂ reactions, reflux is common. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction time and selectivity.
Q4: My product seems to decompose during workup or purification. What are the best practices for isolation?
A4: α-bromo ketones can be lachrymatory and unstable, especially to basic conditions or prolonged heating.
-
Aqueous Workup: Use a mild aqueous wash (e.g., with cold, dilute sodium bisulfite solution) to quench any excess bromine, followed by a water and brine wash. Avoid strong bases like sodium hydroxide, as they can cause decomposition or promote elimination reactions to form α,β-unsaturated ketones.[13][14]
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) is often the best method to achieve high purity.
-
Silica Gel Chromatography: If chromatography is necessary, work quickly. Use a non-polar eluent system and consider deactivating the silica gel slightly by adding 1% triethylamine to the eluent to prevent product degradation on the column.
-
Section 3: Recommended Protocols for Selective Monobromination
Here are two field-proven protocols designed to maximize the yield of 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone.
Protocol 1: Copper(II) Bromide Method
This method is highly recommended for its excellent selectivity in α-brominating ketones without affecting activated aromatic rings.[10]
| Parameter | Value | Notes |
| Reagents | ||
| Substrate | 1.0 equiv | 1-(3,5-bis(benzyloxy)phenyl)ethanone |
| CuBr₂ | 2.1 equiv | Acts as bromine source and catalyst. |
| Solvent | 5-10 mL / mmol | 1:1 mixture of Ethyl Acetate (EtOAc) & Chloroform (CHCl₃) |
| Conditions | ||
| Temperature | Reflux (approx. 70-80°C) | |
| Reaction Time | 2 - 6 hours | Monitor by TLC until starting material is consumed. |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(3,5-bis(benzyloxy)phenyl)ethanone (1.0 equiv) and Copper(II) Bromide (2.1 equiv).
-
Add the solvent mixture of ethyl acetate and chloroform.
-
Heat the mixture to reflux with vigorous stirring. The reaction mixture will turn from green/black to a pale, near-colorless suspension as the Cu(II) is reduced to Cu(I)Br.[11]
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:EtOAc).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite or silica gel to remove the insoluble copper(I) salts. Wash the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or via flash chromatography.
Protocol 2: N-Bromosuccinimide (NBS) with a Solid Catalyst
This method uses a solid, recyclable catalyst, simplifying workup and offering high selectivity.[7]
| Parameter | Value | Notes |
| Reagents | ||
| Substrate | 1.0 equiv | 1-(3,5-bis(benzyloxy)phenyl)ethanone |
| NBS | 1.05 equiv | Recrystallize from water if purity is questionable. |
| Catalyst | 0.5 g / mmol substrate | Acidic Alumina (Al₂O₃) |
| Solvent | 5-10 mL / mmol | Methanol (MeOH) |
| Conditions | ||
| Temperature | Reflux (approx. 65°C) | |
| Reaction Time | 15 - 30 minutes | This reaction is often very fast.[7] |
Step-by-Step Procedure:
-
To a round-bottom flask with a reflux condenser and magnetic stirrer, add the substrate (1.0 equiv), NBS (1.05 equiv), and acidic alumina.
-
Add methanol as the solvent.
-
Heat the suspension to reflux with vigorous stirring.
-
Monitor the reaction closely by TLC. The reaction is typically complete within 30 minutes.
-
After completion, cool the mixture to room temperature.
-
Filter off the alumina catalyst and wash it with a small amount of methanol or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization.
Section 4: Process Logic & Decision Workflow
Choosing the correct experimental path is crucial for success. The following workflow provides a decision-making framework for optimizing the bromination reaction.
Caption: A decision workflow for optimizing the selective α-bromination.
Section 5: Summary of Best Practices
-
Prioritize Selectivity: For this particular substrate, reagent choice is paramount. CuBr₂ is often the most reliable method to avoid aromatic bromination.
-
Control Stoichiometry: Use a slight excess (1.05x) of the brominating agent at most. Overdosing the reagent is the primary cause of byproduct formation.
-
Monitor Vigorously: Use TLC to track the consumption of starting material and the appearance of products. Stop the reaction as soon as the starting material is gone to prevent further reactions.
-
Maintain Anhydrous Conditions: Water can interfere with many bromination protocols. Use dry solvents and glassware.
-
Purify with Care: α-bromo ketones can be sensitive. Use mild workup conditions and purify promptly after the reaction is complete.
By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and successfully synthesize 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone in high yield and purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
Optimizing the crystallization process of 3,5-Dibenzyloxyacetophenone for higher purity
Welcome to the technical support center for 3,5-Dibenzyloxyacetophenone (DBAP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the crystallization process to achieve high purity and yield. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the crystallization of 3,5-Dibenzyloxyacetophenone.
Q1: What is the typical melting point of pure 3,5-Dibenzyloxyacetophenone?
A high-purity sample of 3,5-Dibenzyloxyacetophenone should exhibit a sharp melting point in the range of 60-64°C.[1][2][3][4] A broader melting range or a depressed melting point is often indicative of impurities.
Q2: Which solvents are recommended for the recrystallization of DBAP?
Based on solubility data and established protocols, several solvent systems are effective. Methanol is commonly used in synthesis protocols for recrystallization.[5] A mixed solvent system of ether-hexane has also been successfully employed to yield high-purity crystals.[6] Other solvents in which DBAP is soluble include dichloromethane and ethyl acetate, suggesting they could be part of a viable recrystallization system, likely paired with an anti-solvent like hexanes or heptane.[1][7]
Q3: My DBAP appears as an off-white or pale yellow powder. Is this normal?
Yes, the appearance of 3,5-Dibenzyloxyacetophenone is typically described as an off-white to pale yellow crystalline powder or solid.[1][2] Significant color deviation towards brown or orange may suggest the presence of chromophoric impurities, which might require a decolorization step (e.g., using activated charcoal) during recrystallization.
Q4: What are the most common impurities I should be aware of?
Impurities in DBAP often stem from its synthesis. Common precursors and reagents that could carry through or result in byproducts include 3,5-dihydroxyacetophenone, benzyl chloride, and unreacted starting materials from preceding steps.[4][5][8] Additionally, side reactions like over-alkylation or incomplete benzylation can introduce structurally similar impurities that may be challenging to remove.
In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming common challenges encountered during the crystallization of 3,5-Dibenzyloxyacetophenone.
Problem 1: The Compound "Oils Out" Upon Cooling
"Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid phase rather than forming solid crystals. This is common when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution from which it is separating.
Causality & Solution Pathway:
-
High Supersaturation: The concentration of DBAP in the hot solvent may be too high.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Insulate the flask to slow down the cooling process. Allow it to cool to room temperature undisturbed on the benchtop before transferring to an ice bath.[9]
-
-
Impurity-Driven Melting Point Depression: Significant levels of impurities can lower the melting point of the mixture, making it more prone to oiling out.
-
Solution: Consider a preliminary purification step. For instance, passing the crude material through a short plug of silica gel with a suitable eluent (e.g., dichloromethane/hexanes) can remove polar impurities. Alternatively, treating the hot solution with activated charcoal can remove colored impurities that may interfere with crystallization.[9]
-
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent might be too high relative to the melting point of DBAP.
-
Solution: Select a lower-boiling point solvent or solvent system. If using a mixed solvent system like Dichloromethane/Hexane, ensure the ratio is optimized to lower the saturation point gradually.
-
Problem 2: Poor or Low Yield of Crystals
A low yield indicates that a significant amount of the product remains dissolved in the mother liquor after filtration.
Causality & Solution Pathway:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause of low recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. To check for product loss in the mother liquor, take a small sample of the filtrate, and evaporate it. A significant solid residue indicates substantial product loss.[10] You can recover this by concentrating the mother liquor and performing a second crystallization ("second crop").
-
-
Premature Crystallization: Crystals forming during the hot filtration step (if performed) will be lost.
-
Solution: Use a pre-warmed funnel and filter flask for hot filtration. Adding a small excess of solvent (3-5%) before filtration can also help prevent the product from crashing out prematurely.[11]
-
-
Insufficient Cooling: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Solution: Once the flask has reached room temperature, cool it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solid.[9]
-
Problem 3: Product Purity is Not Sufficiently High
Even after recrystallization, the purity (assessed by HPLC, NMR, or melting point) may be inadequate.
Causality & Solution Pathway:
-
Co-precipitation of Impurities: If an impurity has similar solubility characteristics to DBAP in the chosen solvent, it may crystallize along with the product.
-
Solution: A different recrystallization solvent or solvent system is required. The ideal solvent should dissolve the impurities well at all temperatures or not at all, while dissolving DBAP well only when hot. A systematic solvent screening is recommended (see Protocol 1).
-
-
Inclusion of Mother Liquor: Impurities dissolved in the solvent can become trapped within the crystal lattice or on the crystal surface if not washed properly.
-
Solution: After filtration, wash the collected crystals (the "filter cake") with a small amount of ice-cold fresh solvent.[9][12] This removes residual mother liquor without dissolving a significant amount of the product. Ensure the vacuum is briefly disconnected during the wash to allow the solvent to rinse the crystals before reapplying the vacuum to dry them.
-
Detailed Experimental Protocols
Protocol 1: Systematic Recrystallization of 3,5-Dibenzyloxyacetophenone
This protocol outlines a robust method for purifying crude DBAP.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent system. Based on available data, an Ether-Hexane or Methanol-Water system is a strong starting point.[6] Let's proceed with Ether-Hexane.
-
Dissolution: Place the crude DBAP (e.g., 5.0 g) in an Erlenmeyer flask. Add the "soluble" solvent (diethyl ether) portion-wise while gently heating (e.g., in a warm water bath) until the solid just dissolves. Avoid using a large excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: To the hot, clear solution, slowly add the "anti-solvent" (hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the soluble solvent (ether) to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small volume of ice-cold anti-solvent (hexane) to remove any adhering impurities.[9]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely under vacuum.
-
Purity Assessment: Determine the melting point and/or analyze the purity by HPLC or ¹H NMR.[13]
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₀O₃ | [1][2] |
| Molecular Weight | 332.39 g/mol | [1][3] |
| Appearance | Off-white to pale yellow crystalline powder | [1][2] |
| Melting Point | 60-64 °C | [1][3][4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1][7] |
| Storage | Sealed in dry, Room Temperature | [2] |
Visualization of the Crystallization Workflow
The following diagram illustrates the decision-making process and workflow for optimizing the crystallization of 3,5-Dibenzyloxyacetophenone.
Caption: Troubleshooting workflow for DBAP crystallization.
References
- 1. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 2. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 3. 3,5-二苄氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3',5'-Dibenzyloxyacetophenone | CAS#:28924-21-2 | Chemsrc [chemsrc.com]
- 5. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. chembk.com [chembk.com]
- 8. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. 3,5-Dibenzyloxyacetophenone(28924-21-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: A Deep Dive into the Degradation of 3,5-Dibenzyloxyacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical and practical advice on investigating the degradation pathways of 3,5-Dibenzyloxyacetophenone under various stress conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your stability studies.
Introduction: Understanding the Stability of 3,5-Dibenzyloxyacetophenone
3,5-Dibenzyloxyacetophenone is a key intermediate in the synthesis of various pharmaceuticals, including the bronchodilator terbutaline.[1][2][3][4] Its stability is paramount to ensure the quality, safety, and efficacy of the final drug product. Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[5]
This guide will walk you through the potential degradation pathways of 3,5-Dibenzyloxyacetophenone based on its functional groups: two benzylic ether linkages and an acetophenone moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 3,5-Dibenzyloxyacetophenone?
A1: Based on its chemical structure, the primary degradation pathways involve the cleavage of the benzyl ether bonds and reactions involving the acetophenone group. Specifically:
-
Hydrolysis (Acidic and Basic): The benzylic ether linkages are susceptible to cleavage under both acidic and basic conditions, although the mechanisms differ.
-
Oxidation: Both the benzylic ethers and the acetophenone methyl group can be oxidized.
-
Photolysis: Aromatic ketones like acetophenone are known to be photosensitive and can undergo degradation upon exposure to light.
-
Thermal Degradation: High temperatures can provide the energy needed to break the weaker bonds in the molecule, primarily the C-O bonds of the ether linkages.
Q2: I am seeing unexpected peaks in my HPLC analysis of a 3,5-Dibenzyloxyacetophenone sample. What could they be?
A2: Unexpected peaks are likely degradation products. The most probable initial degradants are 3-Hydroxy-5-benzyloxyacetophenone and 3,5-Dihydroxyacetophenone, resulting from the cleavage of one or both benzyl groups. Other possibilities include benzoic acid and benzaldehyde from the oxidation of the cleaved benzyl groups, or products of acetophenone side-chain reactions. A systematic forced degradation study, as outlined in this guide, will help you identify these peaks.
Q3: My 3,5-Dibenzyloxyacetophenone sample is showing a decrease in purity over time, even when stored in the dark at a low temperature. What could be the cause?
A3: While light and heat are major factors, degradation can still occur under other conditions. Consider the following:
-
Trace Acidity or Basicity: Residual catalysts or impurities in your sample or storage container could be promoting slow hydrolysis of the benzyl ethers.
-
Oxidation: If not stored under an inert atmosphere (like nitrogen or argon), slow oxidation can occur.
-
Incompatible Excipients: If your sample is part of a formulation, interactions with excipients could be catalyzing degradation.
Q4: How can I prevent the degradation of 3,5-Dibenzyloxyacetophenone during storage?
A4: To ensure long-term stability, store 3,5-Dibenzyloxyacetophenone in a well-sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C). For maximum stability, storing under an inert atmosphere is recommended to prevent oxidation.
Troubleshooting Guide for Forced Degradation Studies
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of the study. For photolytic stress, increase the light intensity or exposure time. |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration. A time-course study is recommended to find the optimal point where partial degradation (5-20%) is achieved. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method. A C18 column is a good starting point. Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with a buffer like ammonium formate or phosphate) and gradient profiles to achieve good separation of the parent compound and its more polar degradation products. |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of degradants, or co-elution. | Concentrate the stressed sample before LC-MS analysis. Optimize the HPLC method for better separation. Use high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurements to help in elemental composition determination. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore). | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. Consider GC-MS for volatile degradants. Ensure the response factors of the degradation products are considered. |
Proposed Degradation Pathways of 3,5-Dibenzyloxyacetophenone
The following sections detail the scientifically plausible degradation pathways for 3,5-Dibenzyloxyacetophenone under different stress conditions.
Hydrolytic Degradation (Acidic and Basic)
The ether linkages in 3,5-Dibenzyloxyacetophenone are the most likely sites for hydrolytic degradation.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is protonated, forming a good leaving group (a benzyl alcohol). The resulting carbocation is stabilized by resonance. Nucleophilic attack by water then leads to the formation of a hydroxyl group and benzyl alcohol. This can occur sequentially for both benzyl groups.[6][7][8][9]
-
Base-Catalyzed Hydrolysis: While ethers are generally stable to bases, cleavage can occur under harsh conditions (e.g., high temperature). However, this pathway is generally less favorable than acid-catalyzed cleavage for benzylic ethers.
The primary degradation products from hydrolysis are expected to be:
-
DP1: 3-Hydroxy-5-benzyloxyacetophenone
-
DP2: 3,5-Dihydroxyacetophenone
-
DP3: Benzyl alcohol
References
- 1. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 2. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 3. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 4. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring the Synthesis of 3,5-Dibenzyloxyacetophenone
Welcome to the technical support center for the synthesis of 3,5-Dibenzyloxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to monitoring the progress of this important chemical transformation. Our goal is to equip you with the knowledge to confidently track your reaction, identify potential issues early, and ensure a successful synthesis.
I. Reaction Overview: The Williamson Ether Synthesis
The synthesis of 3,5-Dibenzyloxyacetophenone is a classic example of the Williamson ether synthesis. In this reaction, the two phenolic hydroxyl groups of 3,5-dihydroxyacetophenone are deprotonated by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form a diphenoxide intermediate. This nucleophilic intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an electrophilic benzylating agent, such as benzyl bromide or benzyl chloride, to form the desired diether product.[1]
The progress of this reaction is critical to monitor to ensure complete conversion of the starting material and to minimize the formation of side products. Inadequate monitoring can lead to low yields, difficult purifications, and wasted resources. This guide will focus on the practical application of various analytical techniques to effectively monitor this synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of 3,5-Dibenzyloxyacetophenone, with a focus on how to diagnose and resolve them using reaction monitoring techniques.
Issue 1: Incomplete Reaction - Starting Material Persists
Symptom: Thin-Layer Chromatography (TLC) analysis consistently shows a significant spot corresponding to the 3,5-dihydroxyacetophenone starting material, even after prolonged reaction time.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Approach | Recommended Solution |
| Insufficient Base | The reaction mixture may appear heterogeneous, with undissolved starting material. The pH of the reaction mixture (if aqueous workup is performed on a small aliquot) may not be sufficiently basic. | Add an additional portion of fresh, dry base (e.g., 0.2-0.5 equivalents of K₂CO₃). Ensure the base is finely powdered to maximize surface area. |
| Inactive Benzylating Agent | Run a TLC of the benzyl bromide/chloride reagent. An old or improperly stored reagent may have hydrolyzed to benzyl alcohol. | Use a fresh bottle of benzyl bromide/chloride or purify the existing reagent by distillation. |
| Low Reaction Temperature | Confirm the internal temperature of the reaction vessel. The external temperature of the heating mantle may not accurately reflect the reaction temperature. | Increase the reaction temperature in increments of 5-10 °C and continue to monitor by TLC. Be mindful of the solvent's boiling point. |
| Poor Solvent Quality | The presence of water in the solvent can quench the phenoxide intermediate. | Use anhydrous solvent. If necessary, distill the solvent over a suitable drying agent before use. |
Issue 2: Appearance of a New, Intermediate Polarity Spot on TLC
Symptom: A new spot appears on the TLC plate with an Rf value between that of the starting material and the desired product.
Potential Cause and Solution:
This new spot is likely the mono-benzylated intermediate, 1-(3-(benzyloxy)-5-hydroxyphenyl)ethanone. This occurs when only one of the two hydroxyl groups has reacted.
| Potential Cause | Diagnostic Approach | Recommended Solution |
| Insufficient Benzylating Agent | The reaction has stalled with the formation of the mono-substituted product. | Add an additional 0.2-0.5 equivalents of the benzylating agent and continue to monitor the reaction. |
| Insufficient Base | Not enough base is present to deprotonate both hydroxyl groups effectively. | Add more base to the reaction mixture. |
Issue 3: Streaking or Tailing of Spots on the TLC Plate
Symptom: The spots on the TLC plate, particularly the starting material, appear as streaks rather than distinct spots.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Approach | Recommended Solution |
| Sample Overloading | The spotting solution is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| Inappropriate TLC Solvent System | The solvent system is not optimized for the separation, leading to poor resolution. | Adjust the polarity of the developing solvent. For highly polar compounds that streak, adding a small amount of a more polar solvent (like methanol) or a few drops of acetic acid can sometimes improve spot shape. |
| Acidic or Basic Nature of the Compound | The phenolic hydroxyl groups of the starting material can interact strongly with the silica gel, causing streaking. | Add a small amount of acetic acid to the developing solvent to suppress the ionization of the phenolic groups. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best technique for monitoring the synthesis of 3,5-Dibenzyloxyacetophenone?
For routine, qualitative monitoring, Thin-Layer Chromatography (TLC) is the most convenient and cost-effective method. It provides a quick visual assessment of the presence of starting material, product, and any major byproducts. For more quantitative analysis and to monitor for minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q2: How do I choose the right solvent system for TLC?
The goal is to find a solvent system where the starting material (3,5-dihydroxyacetophenone) has a low Rf value (e.g., 0.1-0.2) and the product (3,5-dibenzyloxyacetophenone) has a higher Rf value (e.g., 0.5-0.7). A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate in a ratio of around 4:1 to 2:1 (v/v).
Q3: What are the expected Rf values for the starting material and product?
The Rf values are highly dependent on the exact TLC plate, solvent system, and laboratory conditions. However, as a general guideline in a hexane:ethyl acetate (3:1) system:
-
3,5-Dihydroxyacetophenone: Rf ≈ 0.1 - 0.25 (due to its high polarity from the two hydroxyl groups).
-
3,5-Dibenzyloxyacetophenone: Rf ≈ 0.5 - 0.7 (significantly less polar).
Q4: Can I use Gas Chromatography (GC) to monitor this reaction?
While GC can be used, it is generally less ideal than TLC or HPLC for this specific reaction. The starting material, 3,5-dihydroxyacetophenone, is relatively non-volatile and may require derivatization for effective GC analysis. The product, 3,5-dibenzyloxyacetophenone, has a higher boiling point and may also be challenging to analyze without a high-temperature GC setup.
Q5: How can I use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction?
¹H NMR spectroscopy is an excellent tool for monitoring the reaction's progress and confirming the final product's identity. You can take a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃). By comparing the integrals of characteristic peaks of the starting material and product, you can determine the reaction conversion.
Q6: What are the key ¹H NMR signals to look for?
-
3,5-Dihydroxyacetophenone: Look for the disappearance of the phenolic -OH protons (often a broad singlet, highly dependent on solvent and concentration) and the characteristic aromatic proton signals.
-
3,5-Dibenzyloxyacetophenone: Look for the appearance of the benzylic protons (-CH₂-) as a singlet around 5.06 ppm and the complex multiplet of the benzyl aromatic protons between 7.3 and 7.5 ppm. The acetyl group protons (-COCH₃) will appear as a singlet around 2.54 ppm.
IV. Experimental Protocols for Reaction Monitoring
Protocol 1: Thin-Layer Chromatography (TLC)
This protocol provides a step-by-step guide for monitoring the reaction using TLC.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Developing Solvent: In a beaker, prepare a mixture of hexane and ethyl acetate. A good starting ratio is 3:1 (v/v). Pour the solvent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and cover with the lid. Allow the chamber to equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This is your baseline. Mark three lanes on the baseline for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of your 3,5-dihydroxyacetophenone starting material in a suitable solvent (e.g., acetone or ethyl acetate). Using a capillary tube, make a small spot on the "SM" mark on the baseline.
-
RM Lane: Withdraw a small aliquot of your reaction mixture using a glass pipette and dilute it with a small amount of ethyl acetate. Spot this diluted mixture on the "RM" mark.
-
C Lane (Co-spot): On the "C" mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot. This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the compounds will quench the fluorescence of the plate, appearing as dark spots.[2]
-
Interpret the Results:
-
The starting material spot in the "SM" lane should align with the lower spot in the "RM" lane (if any starting material remains).
-
The product spot will be the higher Rf spot in the "RM" lane.
-
As the reaction proceeds, the intensity of the starting material spot in the "RM" lane should decrease, while the intensity of the product spot should increase.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the reaction with more quantitative detail.
Instrumentation and Conditions (to be optimized):
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic or trifluoroacetic acid. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 1 mL of 30:70 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation:
-
Identify the peaks corresponding to 3,5-dihydroxyacetophenone and 3,5-dibenzyloxyacetophenone by injecting standards of each compound.
-
3,5-dihydroxyacetophenone, being more polar, will have a shorter retention time than the less polar product, 3,5-dibenzyloxyacetophenone.
-
Monitor the disappearance of the starting material peak and the appearance and growth of the product peak over time. The reaction is complete when the starting material peak is no longer detectable.
-
Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes how to use ¹H NMR to monitor the reaction.
Procedure:
-
Sample Preparation: Take a small aliquot from the reaction mixture (e.g., 0.1-0.2 mL). Evaporate the solvent under reduced pressure or with a stream of nitrogen. Dissolve the residue in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire the Spectrum: Obtain a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify Key Peaks:
-
3,5-Dihydroxyacetophenone: Aromatic protons will appear in the 6.5-7.0 ppm region. The acetyl protons will be around 2.5 ppm.[3]
-
3,5-Dibenzyloxyacetophenone: The benzylic protons (-OCH₂Ph) will appear as a sharp singlet around 5.06 ppm. The aromatic protons of the benzyl groups will be a multiplet around 7.3-7.5 ppm. The aromatic protons on the central ring will appear around 6.8 and 7.2 ppm. The acetyl protons will be a singlet around 2.54 ppm.
-
-
Monitor Conversion: Compare the integration of a starting material peak (e.g., an aromatic proton) with a product peak (e.g., the benzylic protons). As the reaction progresses, the relative integral of the product peak will increase.
-
V. Visual Workflow and Logic Diagrams
To further clarify the monitoring and troubleshooting process, the following diagrams have been generated.
Caption: Workflow for monitoring the synthesis via TLC.
Caption: Logic diagram for troubleshooting common issues.
VI. References
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. The Royal Society of Chemistry. --INVALID-LINK--
-
Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. MicroSolv Technology Corporation. --INVALID-LINK--
-
Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide. Benchchem. --INVALID-LINK--
-
Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. The Royal Society of Chemistry. --INVALID-LINK--
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. --INVALID-LINK--
-
Separation of Benzyl-p-cresol on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
FLASH OPTIMIZATION. Brian H. Northrop. --INVALID-LINK--
-
How can I find out the same Rf value compounds by TLC wise without using NMR?. ResearchGate. --INVALID-LINK--
-
What are the products formed when phenol is reacted with benzyl bromide?. Chemistry Stack Exchange. --INVALID-LINK--
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. --INVALID-LINK--
-
Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich. --INVALID-LINK--
-
3,5-Dihydroxyacetophenone synthesis. ChemicalBook. --INVALID-LINK--
-
3,5-Dihydroxyacetophenone | Drug Intermediate. MedChemExpress. --INVALID-LINK--
-
Improving HPLC Separation of Polyphenols. LCGC International. --INVALID-LINK--
-
A Review of Dendrophthoe pentandra (L.) Miq. as a Source of Antioxidants. Pharmaciana. --INVALID-LINK--
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. --INVALID-LINK--
-
Benzyl Protection. Common Organic Chemistry. --INVALID-LINK--
-
Synthesis of Flavones. Acta Scientific Pharmaceutical Sciences. --INVALID-LINK--
-
RF values for component obtained from hexane extract. ResearchGate. --INVALID-LINK--
-
Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. The Royal Society of Chemistry. --INVALID-LINK--
-
Preparation method of 3, 5-resacetophenone. Google Patents. --INVALID-LINK--
-
Benzylation of Phenol. Industrial & Engineering Chemistry. --INVALID-LINK--
-
Method of making benzylated phenols. Google Patents. --INVALID-LINK--
-
Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). --INVALID-LINK--
References
Catalyst selection and optimization for the synthesis of 3,5-Dibenzyloxyacetophenone
Welcome to the technical support center for the synthesis of 3,5-dibenzyloxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and successfully synthesize this key intermediate, which is widely used in the production of pharmaceuticals for various treatments.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,5-dibenzyloxyacetophenone?
There are two main approaches for the synthesis of 3,5-dibenzyloxyacetophenone. The most common method is the benzylation of 3,5-dihydroxyacetophenone.[2] An alternative, multi-step route begins with 3,5-dihydroxybenzoic acid, which involves protecting the hydroxyl groups, converting the carboxylic acid to a ketone, and then deprotection.[3][4][5]
Q2: Which type of catalyst is recommended for the benzylation of 3,5-dihydroxyacetophenone?
For the benzylation of 3,5-dihydroxyacetophenone, a phase-transfer catalyst in the presence of a base like potassium carbonate is often effective. Alternatively, traditional Williamson ether synthesis conditions using a strong base to deprotonate the phenols followed by addition of benzyl halide can be employed. While Lewis acids are common in other aromatic substitutions, they are generally not the primary catalysts for this specific benzylation reaction.
Q3: My Friedel-Crafts acylation of 1,3-dibenzyloxybenzene is resulting in a low yield. What are the likely causes?
Low yields in the Friedel-Crafts acylation of 1,3-dibenzyloxybenzene to produce 3,5-dibenzyloxyacetophenone can stem from several factors. The benzyloxy groups are electron-donating and ortho-, para-directing. This can lead to a mixture of isomers. Additionally, the Lewis acid catalyst can complex with the oxygen atoms of the benzyloxy groups, which can deactivate the ring towards electrophilic substitution.[6] Insufficient catalyst is another common issue, as Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[7]
Q4: I am observing multiple products in my reaction mixture. How can I improve the regioselectivity of the acylation?
To improve regioselectivity in the Friedel-Crafts acylation, the choice of solvent and reaction temperature is critical. Non-polar solvents may favor one isomer, while polar solvents might favor another.[7] Lowering the reaction temperature can also enhance selectivity by favoring the thermodynamically more stable product. A methodical screening of Lewis acid catalysts can also identify one that provides better regioselectivity for your specific substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient Lewis acid catalyst. 2. Deactivation of the aromatic ring by complexation of the catalyst with the benzyloxy groups.[8] 3. Reaction temperature is too low. | 1. Use a fresh, anhydrous Lewis acid catalyst in stoichiometric amounts.[9] 2. Consider using a milder Lewis acid or an alternative synthetic route. 3. Gradually increase the reaction temperature while monitoring for product formation and byproduct generation.[7] |
| Formation of Multiple Isomers | 1. The benzyloxy groups are ortho-, para-directing, leading to a mixture of products. 2. Reaction temperature is too high, favoring kinetic products. | 1. Optimize the solvent system; non-polar solvents may favor a specific isomer.[7] 2. Lower the reaction temperature to favor the formation of the thermodynamically more stable isomer. |
| O-Acylation as a Major Byproduct | In reactions involving phenols, O-acylation can compete with the desired C-acylation, especially under kinetic control.[6] | While 3,5-dibenzyloxyacetophenone synthesis starts from the protected diol, if debenzylation occurs, subsequent O-acylation is possible. To favor C-acylation, ensure complete benzylation of the starting material and use conditions that favor thermodynamic control, such as a strong Lewis acid and adequate reaction time. |
| Difficult Product Purification | The presence of unreacted starting materials, isomers, and other byproducts can complicate purification. | Employ column chromatography with a carefully selected solvent system to separate the desired product from impurities. Recrystallization can also be an effective final purification step.[10] |
Experimental Protocols
Protocol 1: Benzylation of 3,5-Dihydroxyacetophenone
This protocol details the synthesis of 3,5-dibenzyloxyacetophenone from 3,5-dihydroxyacetophenone.
Materials:
-
3,5-Dihydroxyacetophenone
-
Benzyl chloride
-
Potassium carbonate
-
Acetone
-
Sodium iodide (catalyst)[4]
-
Distilled water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3,5-dihydroxyacetophenone in acetone.
-
Add potassium carbonate, benzyl chloride, and a catalytic amount of sodium iodide.[4]
-
Reflux the mixture for 15-30 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of 1,3-Dibenzyloxybenzene
This protocol outlines the synthesis of 3,5-dibenzyloxyacetophenone via Friedel-Crafts acylation.
Materials:
-
1,3-Dibenzyloxybenzene
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid[7]
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride.[8]
-
Cool the flask in an ice bath and add anhydrous DCM.
-
Slowly add acetyl chloride or acetic anhydride to the stirred suspension.
-
In a separate flask, dissolve 1,3-dibenzyloxybenzene in anhydrous DCM.
-
Add the 1,3-dibenzyloxybenzene solution dropwise to the Lewis acid-acylating agent complex.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the starting material.[8]
-
Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.[7]
-
Separate the organic layer and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Visualizing the Process
Catalyst Selection Logic
Caption: Decision tree for catalyst selection.
General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 5. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3,5-Dibenzyloxyacetophenone: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, 3,5-dibenzyloxyacetophenone stands as a pivotal intermediate, notably in the preparation of various therapeutic agents.[1] Its synthesis, therefore, is a subject of considerable interest to researchers and process chemists. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's merits and drawbacks. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to 3,5-Dibenzyloxyacetophenone
3,5-Dibenzyloxyacetophenone, with the chemical formula (C₆H₅CH₂O)₂C₆H₃COCH₃, is a beige crystalline powder with a melting point of 60-62 °C.[2][3] Its core structure, featuring a central acetophenone moiety flanked by two benzyloxy groups, makes it a versatile building block. The benzyloxy groups serve as protecting groups for the otherwise reactive hydroxyl functionalities, allowing for selective transformations at other positions of the molecule. This strategic protection is crucial in multi-step syntheses of complex target molecules.
Synthetic Strategies: An Overview
The synthesis of 3,5-dibenzyloxyacetophenone can be broadly approached via two primary strategies: the direct protection of a pre-existing acetophenone core or the construction of the acetophenone functionality from a suitably protected benzoic acid derivative. A third, less common but viable, approach involves the direct acylation of a dibenzyloxybenzene precursor. This guide will dissect each of these routes, providing a comprehensive analysis to aid in the selection of the most appropriate method for a given application.
Route 1: Direct Benzylation of 3,5-Dihydroxyacetophenone
This is arguably the most straightforward and convergent approach, involving the direct protection of the hydroxyl groups of commercially available 3,5-dihydroxyacetophenone. The underlying reaction is the Williamson ether synthesis, a classic and reliable method for forming ether linkages.
Mechanism: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In the first step, a base is used to deprotonate the phenolic hydroxyl groups of 3,5-dihydroxyacetophenone, generating a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide) in a concerted step, leading to the formation of the dibenzyl ether and a halide salt as a byproduct.[6][7][8] The use of a primary halide like benzyl chloride is ideal as it minimizes the competing elimination reaction.[7]
Experimental Protocol
The following protocol is adapted from a patented procedure and has been demonstrated to provide high yields.[9]
Materials:
-
3,5-Dihydroxyacetophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Chloride (C₆H₅CH₂Cl)
-
Acetone
-
Methanol (for recrystallization)
Procedure:
-
To a reaction vessel at room temperature, add 3,5-dihydroxyacetophenone (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone.
-
Stir the mixture and add benzyl chloride (2.1 eq.).
-
Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from methanol to obtain 3,5-dibenzyloxyacetophenone as an off-white solid.
Yield: 80-82%[9]
Advantages and Disadvantages
-
Advantages: High yield, relatively simple one-step procedure, readily available starting materials.
-
Disadvantages: Benzyl chloride is a lachrymator and a potential carcinogen, requiring careful handling in a well-ventilated fume hood.[10][11][12][13]
Route 2: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
This route involves a series of transformations starting from the more readily available and often cheaper 3,5-dihydroxybenzoic acid. While longer, this pathway offers flexibility and may be advantageous in certain large-scale manufacturing scenarios. The key steps are esterification, benzylation, hydrolysis, and conversion of the carboxylic acid to the acetophenone.[14]
Step-by-Step Experimental Protocols
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
A standard Fischer esterification is employed to protect the carboxylic acid.[15]
-
Procedure: Reflux a mixture of 3,5-dihydroxybenzoic acid (1.0 eq.), absolute ethanol (excess), and a catalytic amount of concentrated sulfuric acid for several hours.[16][17] The reaction progress can be monitored by TLC. After completion, the excess ethanol is removed, and the crude ester is purified.
-
Yield: Typically high, often exceeding 80%.[16]
Step 2: Benzylation of Ethyl 3,5-Dihydroxybenzoate
This step is analogous to Route 1, employing the Williamson ether synthesis.
-
Procedure: The ethyl 3,5-dihydroxybenzoate (1.0 eq.) is reacted with benzyl chloride (excess) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The mixture is heated to reflux for several hours.[18]
-
Yield: High, with reported yields around 97%.[18]
Step 3: Hydrolysis of Ethyl 3,5-Bis(benzyloxy)benzoate
The ester is hydrolyzed back to the carboxylic acid.
-
Procedure: The protected ester is refluxed with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol.[18] After the reaction, the mixture is acidified to precipitate the carboxylic acid.
-
Yield: Nearly quantitative, with yields often exceeding 97%.[18]
Step 4: Conversion of 3,5-Bis(benzyloxy)benzoic Acid to 3,5-Dibenzyloxyacetophenone
This final transformation is the most challenging and can be accomplished through several methods.
Method 2A: Reaction with Methyllithium
-
Mechanism: This reaction involves the addition of an organolithium reagent to a carboxylate. The initial equivalents of methyllithium deprotonate the carboxylic acid. Subsequent addition of methyllithium to the carboxylate forms a stable dianionic tetrahedral intermediate, which upon acidic workup, collapses to the ketone.[14] Careful control of stoichiometry is crucial to prevent over-addition to the ketone product.
-
Procedure: A solution of 3,5-dibenzyloxybenzoic acid in a mixture of ether and THF is treated with a solution of methyllithium at a controlled temperature (15-20 °C).[19] After the addition is complete, the reaction is stirred for a short period before being quenched with water. The product is then extracted and purified by recrystallization.
-
Yield: A reported yield for this specific conversion is 59%.[19]
-
Safety: Methyllithium is a pyrophoric reagent that reacts violently with water and air.[20][21][22][23][24] It must be handled under an inert atmosphere by trained personnel.
Method 2B: Acyl Chloride and Malonate Route
-
Mechanism: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with a malonate derivative (e.g., dimethyl malonate or diethyl malonate) in the presence of a magnesium salt and a base. The resulting intermediate is then hydrolyzed and decarboxylated to yield the target ketone.
-
Procedure: 3,5-Dibenzyloxybenzoic acid is refluxed with thionyl chloride in a solvent like dichloromethane.[25] The resulting acyl chloride is then added to a mixture of a malonate, magnesium chloride, and triethylamine in acetonitrile. The final product is obtained after an acidic workup and purification.
-
Yield: This method can provide high yields, with reported yields for the acylation and subsequent decarboxylation steps being in the range of 85-90%.[18][25]
Advantages and Disadvantages
-
Advantages: Utilizes a potentially cheaper starting material. The malonate route avoids the use of pyrophoric organometallic reagents.
-
Disadvantages: A multi-step synthesis with a lower overall yield compared to the direct benzylation route. The methyllithium route involves hazardous reagents.
Route 3: Friedel-Crafts Acylation of 1,3-Dibenzyloxybenzene
A conceptually different approach is the Friedel-Crafts acylation of 1,3-dibenzyloxybenzene with an acetylating agent.
Mechanism: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[26] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[27][28] The electron-rich aromatic ring of 1,3-dibenzyloxybenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the acylated product.[29] The two benzyloxy groups are ortho, para-directing and strongly activating, which should favor acylation at the 4-position (para to one and ortho to the other). Acylation at the 2-position is sterically hindered.
Projected Experimental Protocol
Materials:
-
1,3-Dibenzyloxybenzene
-
Acetyl Chloride or Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (or another suitable inert solvent)
Procedure:
-
Dissolve 1,3-dibenzyloxybenzene in dry dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Carefully add anhydrous aluminum chloride.
-
Slowly add acetyl chloride dropwise to the stirred mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction by carefully pouring it onto ice and dilute acid.
-
Separate the organic layer, wash, dry, and remove the solvent.
-
Purify the product by column chromatography or recrystallization.
Advantages and Disadvantages
-
Advantages: A convergent route that builds the desired molecule in a single C-C bond-forming step.
-
Disadvantages: The synthesis of the starting material, 1,3-dibenzyloxybenzene, is required. Friedel-Crafts reactions can sometimes suffer from side reactions, and the regioselectivity may not be perfect, potentially leading to purification challenges. The Lewis acid catalyst is required in stoichiometric amounts as it complexes with the product ketone.[26]
Comparative Summary
| Feature | Route 1: Direct Benzylation | Route 2: Multi-step from Acid | Route 3: Friedel-Crafts Acylation |
| Starting Material | 3,5-Dihydroxyacetophenone | 3,5-Dihydroxybenzoic Acid | 1,3-Dibenzyloxybenzene |
| Number of Steps | 1 | 4 | 1 (plus synthesis of starting material) |
| Overall Yield | High (80-82%) | Moderate (likely 40-50% overall) | Potentially high, but requires optimization |
| Key Reagents | Benzyl chloride, K₂CO₃ | EtOH, H₂SO₄, Benzyl chloride, NaOH, MeLi or SOCl₂/malonate | Acetyl chloride, AlCl₃ |
| Safety Concerns | Benzyl chloride (lachrymator, carcinogen) | MeLi (pyrophoric), Thionyl chloride (corrosive) | AlCl₃ (moisture sensitive, corrosive) |
| Scalability | Good | Moderate, depends on the chosen ketone formation step | Potentially good, but may require significant process development |
Conclusion and Recommendations
For laboratory-scale synthesis where the primary goal is to obtain 3,5-dibenzyloxyacetophenone in high yield and with operational simplicity, the direct benzylation of 3,5-dihydroxyacetophenone (Route 1) is the most highly recommended pathway. Its single-step nature and high reported yields make it an efficient and attractive option, provided that appropriate safety precautions are taken when handling benzyl chloride.
The multi-step synthesis from 3,5-dihydroxybenzoic acid (Route 2) offers a viable alternative, particularly if the starting acid is significantly more economical than the corresponding acetophenone. The malonate-based approach for the final ketone formation step is preferable from a safety standpoint over the use of methyllithium. However, the increased number of steps and the consequently lower overall yield may be a deterrent for many applications.
The Friedel-Crafts acylation of 1,3-dibenzyloxybenzene (Route 3) is a chemically elegant approach that warrants consideration, especially for industrial-scale production where the synthesis of the starting material can be integrated into the overall process. However, this route would require significant process development and optimization to ensure high regioselectivity and yield, making it less suitable for general laboratory use without further investigation.
Ultimately, the choice of synthetic route will depend on a variety of factors, including the scale of the synthesis, the cost and availability of starting materials, the technical capabilities of the laboratory, and the safety infrastructure in place. This guide has aimed to provide the necessary data and insights to facilitate an informed and strategic decision.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
- 3. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 18. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 19. prepchem.com [prepchem.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. s3.amazonaws.com [s3.amazonaws.com]
- 24. echemi.com [echemi.com]
- 25. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 26. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 27. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 28. youtube.com [youtube.com]
- 29. Khan Academy [khanacademy.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3,5-Dibenzyloxyacetophenone
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates is paramount to ensuring the final product's quality, safety, and efficacy. 3,5-Dibenzyloxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals, demands robust analytical methods for its precise measurement.[1][2] This guide provides an in-depth comparison of three common analytical techniques for the quantification of 3,5-Dibenzyloxyacetophenone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction to 3,5-Dibenzyloxyacetophenone
3,5-Dibenzyloxyacetophenone ((C₆H₅CH₂O)₂C₆H₃COCH₃) is a beige to off-white crystalline powder with a molecular weight of 332.39 g/mol .[1][3][4] It is soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.[1][3] Its role as a crucial building block in the synthesis of therapeutic agents necessitates stringent quality control, making its accurate quantification a critical step in the manufacturing process.
This guide will delve into the principles, methodologies, and comparative performance of HPLC, GC, and UV-Vis Spectroscopy for the quantitative analysis of this important compound. The selection of an appropriate analytical method is contingent upon various factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a non-volatile compound like 3,5-Dibenzyloxyacetophenone, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach.
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like 3,5-Dibenzyloxyacetophenone, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.
Causality Behind Experimental Choices
-
Column: A C18 column is chosen for its strong hydrophobic retention of the aromatic and benzylic groups in 3,5-Dibenzyloxyacetophenone.
-
Mobile Phase: A gradient of acetonitrile and water is selected to ensure adequate retention and sharp peak shapes. The gradient elution allows for the efficient removal of both early and late-eluting impurities.
-
Detector: A UV detector is ideal as the aromatic rings in 3,5-Dibenzyloxyacetophenone exhibit strong UV absorbance. The maximum absorbance wavelength (λmax) for acetophenone derivatives is typically around 245-250 nm.[5]
-
Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile, and filtered to remove any particulate matter that could damage the column.[6][7]
Experimental Workflow
Caption: HPLC analysis workflow for 3,5-Dibenzyloxyacetophenone.
Gas Chromatography (GC): A Viable Alternative for Volatile Analytes
While HPLC is generally preferred for non-volatile compounds, GC can be employed for the analysis of 3,5-Dibenzyloxyacetophenone, particularly if it is present in a volatile matrix or if derivatization is considered. Given its relatively high boiling point (489.5 °C at 760 mmHg), high-temperature GC is necessary.[1]
Principle of GC
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column. Compounds with higher volatility and weaker interactions with the stationary phase travel faster and elute earlier.
Causality Behind Experimental Choices
-
Column: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic ketones.
-
Injector: A split/splitless injector is used to introduce a small, precise volume of the sample onto the column. A high injector temperature is required to ensure complete vaporization of 3,5-Dibenzyloxyacetophenone.
-
Detector: A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds.
-
Sample Preparation: The sample must be dissolved in a volatile organic solvent.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. Gas chromatographic analysis of acetophenone oxime and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. organomation.com [organomation.com]
- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
A Comparative Guide to the Purity Assessment of 3,5-Dibenzyloxyacetophenone: GC-MS vs. HPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,5-Dibenzyloxyacetophenone, a crucial intermediate in the synthesis of various therapeutic agents, including treatments for obesity, diabetes, and glaucoma, demands rigorous purity assessment to ensure the absence of potentially harmful impurities.[1][2] This guide provides an in-depth, comparative analysis of two preeminent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the selection of the most appropriate analytical methodology for their specific needs. The discussion herein is grounded in the principles of scientific integrity, with a focus on self-validating protocols and authoritative references.
The Analytical Challenge: 3,5-Dibenzyloxyacetophenone and its Potential Impurities
3,5-Dibenzyloxyacetophenone (C₂₂H₂₀O₃, M.W. 332.39 g/mol ) is a beige, crystalline powder with a melting point of 60-62 °C.[1][3] Its synthesis and storage can introduce a variety of impurities, which, according to the International Council for Harmonisation (ICH) guidelines, must be identified, quantified, and controlled.[4][5][6][7][8] These can include:
-
Starting Materials: Residual 1,3-dibenzyloxybenzene or acylating agents.
-
By-products: Isomeric acetophenones or products of incomplete reactions.
-
Degradation Products: Compounds formed through hydrolysis or oxidation of the benzyloxy groups.
-
Residual Solvents: Organic solvents used during synthesis and purification.
The choice between GC-MS and HPLC for purity assessment hinges on the physicochemical properties of 3,5-Dibenzyloxyacetophenone and its potential impurities, particularly their volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation of Volatile Compounds
GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[9][10] It is the gold standard for the analysis of volatile and semi-volatile compounds.[11]
The Rationale for GC-MS in 3,5-Dibenzyloxyacetophenone Analysis
While 3,5-Dibenzyloxyacetophenone itself has a relatively high boiling point (estimated around 489.5°C at 760 mmHg), it is amenable to GC analysis with appropriate instrumental parameters.[12] The primary advantage of GC-MS lies in its ability to separate and identify volatile and semi-volatile impurities that may be present, such as residual starting materials, by-products, and some degradation products. The mass spectrometer provides definitive identification of these impurities by comparing their fragmentation patterns to spectral libraries.[13]
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile and semi-volatile impurities in a 3,5-Dibenzyloxyacetophenone sample.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS System).
Sample Preparation:
-
Accurately weigh 10 mg of the 3,5-Dibenzyloxyacetophenone sample.
-
Dissolve in 10 mL of dichloromethane or ethyl acetate in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 100 µg/mL.
GC-MS Parameters:
| Parameter | Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a versatile choice for separating a wide range of semi-volatile organic compounds.[13] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas is essential for GC. Helium provides good separation efficiency. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the sample without thermal degradation of the analyte. |
| Injection Mode | Split (50:1) | A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. |
| Injection Volume | 1 µL | A small injection volume prevents peak broadening and maintains column efficiency. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 10 min) | A temperature gradient is crucial for eluting compounds with varying boiling points, from volatile impurities to the main analyte. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the separated components before they enter the mass spectrometer. |
| Ion Source Temp. | 230 °C | Maintains the analytes in the gas phase for efficient ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.[13] |
| Mass Range | m/z 40-500 | A wide mass range ensures the detection of both low and high molecular weight fragments. |
Data Presentation: Hypothetical GC-MS Results
| Peak No. | Retention Time (min) | Compound Name | Area % | Identification Method |
| 1 | 8.5 | Toluene (Residual Solvent) | 0.03 | Retention Time & MS Library Match |
| 2 | 12.2 | Benzaldehyde (Degradation) | 0.08 | Retention Time & MS Library Match |
| 3 | 15.8 | 1,3-Dihydroxyacetophenone | 0.15 | Retention Time & MS Fragmentation |
| 4 | 20.5 | 3,5-Dibenzyloxyacetophenone | 99.70 | Retention Time & MS Fragmentation |
| 5 | 21.1 | Isomeric Impurity | 0.04 | Retention Time & MS Fragmentation |
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds, including those that are non-volatile or thermally labile.[14][15][16][17][18]
The Rationale for HPLC in 3,5-Dibenzyloxyacetophenone Analysis
HPLC is particularly well-suited for the purity assessment of 3,5-Dibenzyloxyacetophenone due to its non-destructive nature and its ability to analyze the compound at ambient temperatures, thus avoiding the risk of thermal degradation that can be a concern with GC.[11][19] It is highly effective for quantifying the main component and detecting non-volatile impurities and degradation products.[20] The presence of a chromophore in the molecule (the acetophenone and benzyloxy groups) allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC
Objective: To quantify the purity of 3,5-Dibenzyloxyacetophenone and detect potential non-volatile impurities.
Instrumentation: An HPLC system with a UV detector (e.g., Shimadzu LC-20AT series).[21]
Sample Preparation:
-
Accurately weigh 10 mg of the 3,5-Dibenzyloxyacetophenone sample.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 100 µg/mL with the mobile phase.
HPLC Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a standard choice for reversed-phase chromatography, offering good retention and separation of moderately polar compounds like 3,5-Dibenzyloxyacetophenone.[21] |
| Mobile Phase | A: Water; B: Acetonitrile | A common and effective mobile phase system for reversed-phase HPLC. |
| Gradient | 0-10 min, 70% B; 10-20 min, 70-90% B; 20-25 min, 90% B | A gradient elution is employed to effectively separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable analysis time. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in 3,5-Dibenzyloxyacetophenone provide strong UV absorbance at this wavelength, allowing for sensitive detection. |
| Injection Volume | 10 µL | A small and precise injection volume is crucial for accurate quantification. |
Data Presentation: Hypothetical HPLC Results
| Peak No. | Retention Time (min) | Compound Name | Area % |
| 1 | 3.2 | Polar Impurity 1 | 0.05 |
| 2 | 4.5 | 3,5-Dihydroxyacetophenone | 0.12 |
| 3 | 12.8 | 3,5-Dibenzyloxyacetophenone | 99.80 |
| 4 | 15.1 | Non-polar Impurity 1 | 0.03 |
Head-to-Head Comparison: GC-MS vs. HPLC
| Feature | GC-MS | HPLC |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.[22][23] | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[16] |
| Advantages | - High separation efficiency.- Definitive identification of impurities via mass spectral libraries.- Gold standard for volatile impurity profiling.[20] | - Suitable for non-volatile and thermally labile compounds.[11]- High precision and accuracy for quantification.[20]- Non-destructive, allowing for fraction collection. |
| Limitations | - Not suitable for non-volatile or thermally labile compounds.- Potential for on-column degradation of sensitive analytes. | - May require reference standards for impurity identification.- Lower resolution for highly complex mixtures compared to capillary GC. |
| Best For | Identifying and quantifying unknown volatile and semi-volatile impurities, such as residual solvents and starting materials. | Accurate quantification of the main component and known non-volatile impurities and degradation products. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis of 3,5-Dibenzyloxyacetophenone.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for HPLC analysis.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and complementary techniques for the comprehensive purity assessment of 3,5-Dibenzyloxyacetophenone. The choice between them is not a matter of superiority, but of strategic application based on the analytical objective.
-
For routine quality control and accurate quantification of the main component and known non-volatile impurities, HPLC with UV detection is the recommended method. Its robustness, precision, and suitability for non-volatile compounds make it ideal for release testing and stability studies, in line with regulatory expectations.[24][25][26][27][28]
-
For impurity profiling, identification of unknown volatile and semi-volatile impurities, and troubleshooting out-of-specification results, GC-MS is indispensable. Its high resolving power and the definitive structural information provided by the mass spectrometer are crucial for understanding the complete impurity profile of the material.
In a comprehensive quality control strategy, HPLC should be employed for routine purity determination, while GC-MS should be utilized during process development, for the characterization of reference standards, and in the investigation of any unexpected peaks observed in the HPLC chromatogram. This dual-pronged approach ensures a thorough understanding of the purity of 3,5-Dibenzyloxyacetophenone, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Dibenzyloxyacetophenone 98 28924-21-2 [sigmaaldrich.com]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 12. 3',5'-Dibenzyloxyacetophenone | CAS#:28924-21-2 | Chemsrc [chemsrc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. chromtech.com [chromtech.com]
- 16. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 17. microbenotes.com [microbenotes.com]
- 18. HPLC Principle,Instrumentation and Application | PPT [slideshare.net]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 22. agilent.com [agilent.com]
- 23. Principle and Working of Gas Chromatography | GC Principle Explained | Pharmaguideline [pharmaguideline.com]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. scribd.com [scribd.com]
- 27. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 28. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Procedures for Terbutaline Intermediates
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) like Terbutaline, a potent β2 adrenergic receptor agonist, rigorous control over its synthetic pathway is crucial for ensuring safety and efficacy.[1] This guide provides an in-depth, experience-driven comparison of analytical procedures for the cross-validation of methods used to monitor key intermediates in Terbutaline synthesis. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a robust and trustworthy analytical framework.
The synthesis of Terbutaline often involves key intermediates such as 3,5-dibenzyloxyacetophenone and its brominated derivative, which must be closely monitored for purity and potential side-products.[1][2][3] The transition of analytical methods between different laboratories or even different technologies within the same organization necessitates a rigorous cross-validation process to ensure consistent and reliable results.[4][5] This guide will focus on the cross-validation of two prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of these critical intermediates.
The Imperative of Cross-Validation in Pharmaceutical Analysis
Cross-validation of an analytical method is the formal process of verifying that a validated method produces consistent, reliable, and accurate results when utilized under different circumstances, such as in different laboratories, with different analysts, or on different equipment.[4] This process is a cornerstone of regulatory compliance, as mandated by bodies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9] The primary objective is to ensure the interchangeability of analytical data, which is critical during drug development, particularly when manufacturing processes are scaled up or transferred.
The following diagram illustrates the logical workflow for a typical cross-validation process between two analytical laboratories.
References
- 1. Terbutaline - Wikipedia [en.wikipedia.org]
- 2. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 3. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Validation of the structure of 3,5-Dibenzyloxyacetophenone using spectroscopic methods
A Comparative Guide to the Spectroscopic Validation of 3,5-Dibenzyloxyacetophenone
Introduction: In the landscape of pharmaceutical synthesis and materials science, the unequivocal structural confirmation of chemical intermediates is a cornerstone of regulatory compliance and successful research outcomes. 3,5-Dibenzyloxyacetophenone is a key intermediate, frequently utilized in the synthesis of complex molecules such as modified analogs of (-)-epicatechin gallate.[1] Its purity and structural integrity are paramount. This guide provides an in-depth, comparative analysis of the orthogonal spectroscopic methods used to validate the structure of 3,5-Dibenzyloxyacetophenone. We will dissect the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between molecular structure and spectral output. Furthermore, we will compare its spectroscopic signature against its common precursor, 3,5-Dihydroxyacetophenone, to provide a clear framework for distinguishing between these two critical compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[2][3] It provides detailed information about the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).[2][4] For 3,5-Dibenzyloxyacetophenone, this technique is essential for confirming the presence and connectivity of the methyl ketone group, the distinct aromatic systems, and the crucial benzylic ether linkages.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for this compound and its residual proton signal at ~7.26 ppm provides a convenient internal reference. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex aromatic region.
-
Processing: Fourier transform the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate all signals to determine the relative proton ratios.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR structural validation.
Expected Data & Interpretation
The structure of 3,5-Dibenzyloxyacetophenone predicts five distinct proton signals.
| Expected Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| -COCH₃ | ~2.55 | Singlet (s) | 3H | The methyl protons are adjacent to a carbonyl group, which deshields them into this region. With no adjacent protons, the signal is a singlet.[5] |
| -OCH₂-Ph | ~5.08 | Singlet (s) | 4H | These benzylic protons are attached to a carbon bonded to an oxygen, resulting in a significant downfield shift. The two CH₂ groups are chemically equivalent. |
| Aromatic H (C4) | ~6.85 | Triplet (t) | 1H | This proton is on the central ring, meta to the two ether groups and ortho to the acetyl group. It is coupled to the two equivalent H2/H6 protons, resulting in a triplet. |
| Aromatic H (C2, C6) | ~7.15 | Doublet (d) | 2H | These two equivalent protons on the central ring are ortho to the ether groups and meta to the acetyl group. They are coupled to the H4 proton, appearing as a doublet. |
| Aromatic H (Benzyl) | ~7.30 - 7.45 | Multiplet (m) | 10H | These are the protons on the two terminal phenyl rings of the benzyl groups. Their signals overlap in a complex multiplet, typical for monosubstituted benzene rings. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Rationale: While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon backbone of the molecule. It is invaluable for confirming the number of unique carbon atoms and identifying key functional groups like carbonyls. A standard broadband proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically non-equivalent carbon, offering a direct carbon count.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the CDCl₃ solvent signal (δ ~77.16 ppm).
Expected Data & Interpretation
Symmetry in 3,5-Dibenzyloxyacetophenone means that not all 22 carbons will be unique. We expect 11 distinct signals.
| Expected Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |
| -COCH₃ | ~26.7 | The methyl carbon of the acetyl group, appearing in the typical aliphatic region. |
| -OCH₂-Ph | ~70.5 | The benzylic carbon, shifted downfield by the adjacent oxygen atom. |
| Aromatic C (Central Ring) | ~107.8, ~108.3 | C2/C6 and C4 of the central phenyl ring. These carbons are shielded by the electron-donating ether groups. |
| Aromatic C (Benzyl Rings) | ~127.6, ~128.3, ~128.7 | The C-H carbons of the terminal phenyl rings. |
| Aromatic C (ipso, Benzyl) | ~136.5 | The ipso-carbon of the benzyl rings (the carbon attached to the -OCH₂ group). |
| Aromatic C (Central Ring) | ~139.5 | C1 of the central ring (the carbon attached to the acetyl group). |
| Aromatic C (Central Ring) | ~160.0 | C3/C5 of the central ring (the carbons attached to the ether oxygen). Deshielded significantly by the oxygen. |
| C=O | ~197.5 | The carbonyl carbon, which has a characteristic and highly deshielded chemical shift.[6] |
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.[7] Molecules absorb infrared radiation at specific frequencies that correspond to the vibration of their bonds (e.g., stretching, bending).[8] For this analysis, IR is used to confirm the presence of the ketone (C=O) and ether (C-O) functionalities and to verify the aromatic nature of the compound.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is efficient and requires minimal preparation. A small amount of the powdered sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Processing: Perform a background scan first, then scan the sample. The software automatically generates the transmittance or absorbance spectrum.
Workflow for IR Analysis
Caption: Workflow for IR functional group analysis.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Rationale |
| 3100 - 3000 | C-H Stretch | sp² C-H (Aromatic): This absorption confirms the presence of hydrogens on the aromatic rings.[9] |
| 3000 - 2850 | C-H Stretch | sp³ C-H (Aliphatic): These signals arise from the methyl and methylene groups. |
| ~1685 | C=O Stretch | Ketone: A strong, sharp absorption characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[8] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring: Multiple sharp bands in this region confirm the presence of the aromatic rings.[9] |
| ~1200 & ~1050 | C-O Stretch | Aryl-Alkyl Ether: Two distinct stretches are expected for the asymmetric and symmetric C-O-C vibrations of the ether linkages. |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[10] For 3,5-Dibenzyloxyacetophenone (C₂₂H₂₀O₃), the expected molecular weight is 332.39 g/mol . Electron Ionization (EI) is a common technique that fragments the molecule in a reproducible way, creating a unique fingerprint.
Experimental Protocol: A Self-Validating System
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a Gas Chromatography (GC) system.
-
Ionization: Ionize the sample using a standard Electron Ionization (EI) source (70 eV).
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).
Expected Data & Interpretation
| m/z (mass-to-charge) | Proposed Fragment | Rationale for Fragmentation |
| 332 | [M]⁺ | Molecular Ion: The intact molecule with one electron removed. Its presence confirms the molecular weight. |
| 317 | [M - CH₃]⁺ | Alpha-cleavage: Loss of the methyl radical from the acetyl group, a very common and favorable fragmentation for acetophenones, resulting in a stable acylium ion.[10][11] This is often the base peak. |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation: Cleavage of the benzylic C-O bond results in the highly stable benzyl cation, which can rearrange to the even more stable tropylium cation. This is a hallmark of compounds containing benzyl groups. |
| 77 | [C₆H₅]⁺ | Phenyl Cation: Further fragmentation can lead to the loss of CO from the benzoyl-type fragments.[11] |
Comparative Analysis: 3,5-Dibenzyloxyacetophenone vs. 3,5-Dihydroxyacetophenone
The most compelling validation comes from comparing the product to its precursor. 3,5-Dihydroxyacetophenone (C₈H₈O₃, MW: 152.15 g/mol ) is the starting material for the benzylation reaction that forms the target compound.[12][13] A successful reaction is confirmed by the disappearance of precursor signals and the appearance of new, characteristic product signals.
| Spectroscopic Method | 3,5-Dihydroxyacetophenone (Precursor) | 3,5-Dibenzyloxyacetophenone (Product) | Key Differentiating Feature |
| ¹H NMR | Broad singlet, ~9.5 ppm (2H, -OH).[14] No signals ~5 ppm. Aromatic signals ~6.5-7.0 ppm.[12] | No -OH signal. Sharp singlet, ~5.08 ppm (4H, -OCH₂-). Additional aromatic signals ~7.3-7.5 ppm (10H). | Disappearance of the broad phenolic -OH protons and appearance of the sharp benzylic -OCH₂- protons. |
| IR | Very broad O-H stretch (~3500-3100 cm⁻¹). [15] C=O stretch ~1650 cm⁻¹. | No broad O-H stretch. C-H stretches (~3100-2850 cm⁻¹). C=O stretch ~1685 cm⁻¹. | The complete absence of the broad hydroxyl band in the product spectrum is definitive proof of successful benzylation. |
| MS | Molecular Ion [M]⁺ at m/z 152 . | Molecular Ion [M]⁺ at m/z 332 . | The molecular weight shift of +180 amu (2 x C₇H₇) perfectly corresponds to the addition of two benzyl groups. |
| ¹³C NMR | Aromatic C-OH signals ~159 ppm. | Aromatic C-O-CH₂ signals ~160 ppm. New signal at ~70.5 ppm (-OCH₂-) . | The appearance of the benzylic carbon signal is a key indicator of product formation. |
Conclusion
The structural validation of 3,5-Dibenzyloxyacetophenone is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy verifies the key functional groups, and mass spectrometry confirms the molecular weight and characteristic fragmentation. When compared against its precursor, 3,5-Dihydroxyacetophenone, the data presents an unambiguous and self-validating confirmation of the molecular structure. This rigorous, multi-technique workflow is essential for ensuring the quality and identity of critical chemical intermediates in research and development.
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. emerypharma.com [emerypharma.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 11. app.studyraid.com [app.studyraid.com]
- 12. 3,5-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 13. 3',5'-Dihydroxyacetophenone | C8H8O3 | CID 103993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,5-Dihydroxyacetophenone(51863-60-6) 1H NMR spectrum [chemicalbook.com]
- 15. 3,5-Dihydroxyacetophenone(51863-60-6) IR Spectrum [chemicalbook.com]
An Inter-Laboratory Comparison of Analytical Methods for the Quantification of 3,5-Dibenzyloxyacetophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and accurate quantification of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3,5-Dibenzyloxyacetophenone is a key intermediate in the synthesis of various therapeutic agents.[1] Its precise analysis is critical for process control and quality assurance. This guide presents a comprehensive inter-laboratory comparison of analytical methodologies for 3,5-Dibenzyloxyacetophenone, offering field-proven insights and actionable protocols.
The objective of this study was to assess the reliability and reproducibility of different analytical techniques for the quantification of 3,5-Dibenzyloxyacetophenone across multiple laboratories. This guide is structured to provide not just the results of this comparison, but also to explain the rationale behind the experimental choices, thereby serving as a practical resource for analytical chemists in the pharmaceutical industry.
The Critical Role of Analytical Method Validation
Before embarking on an inter-laboratory comparison, it is imperative to understand the principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as ICH Q2(R1), to ensure that analytical procedures are suitable for their intended purpose.[2][3][4][5] Validation provides documented evidence that a method is accurate, precise, specific, and robust.[6][7][8]
The core parameters assessed during method validation include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Design of the Inter-Laboratory Study
This inter-laboratory study was designed to evaluate the performance of three common analytical techniques for the quantification of 3,5-Dibenzyloxyacetophenone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). An interlaboratory study is a planned series of analyses of a common test material performed by a number of laboratories, with the goal of evaluating their relative performances.[10]
Ten participating laboratories with expertise in pharmaceutical analysis were provided with standardized samples of 3,5-Dibenzyloxyacetophenone, including a high-purity reference standard and samples with known impurities. The study's design and data analysis were guided by principles outlined in ISO 17025 and other relevant literature on interlaboratory comparisons.[11][12][13][14][15]
Caption: Workflow of the inter-laboratory comparison study.
Comparative Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[16][17][18] For this study, a reversed-phase HPLC method with UV detection was developed and validated.
Experimental Protocol: HPLC-UV Analysis of 3,5-Dibenzyloxyacetophenone
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the 3,5-Dibenzyloxyacetophenone sample in the mobile phase to a final concentration of 1 mg/mL.
-
Calibration: Prepare a series of calibration standards from the reference standard and construct a calibration curve.
Caption: HPLC experimental workflow.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[19][20][21][22][23] For the analysis of 3,5-Dibenzyloxyacetophenone, a high-temperature GC method with flame ionization detection (FID) was employed.
Experimental Protocol: GC-FID Analysis of 3,5-Dibenzyloxyacetophenone
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and an autosampler.
-
Column: A low-bleed, high-temperature capillary column suitable for the analysis of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to ensure adequate separation of the analyte from any impurities.
-
Injector and Detector Temperature: Optimized to prevent sample degradation and ensure efficient detection.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as dichloromethane, to a concentration of 1 mg/mL.
-
Calibration: Prepare a series of calibration standards and construct a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[24][25][26][27][28]
Experimental Protocol: qNMR Analysis of 3,5-Dibenzyloxyacetophenone
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl3).
-
Sample Preparation: Accurately weigh the 3,5-Dibenzyloxyacetophenone sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum using parameters that ensure accurate integration, such as a sufficient relaxation delay.
-
Quantification: Calculate the concentration of the analyte by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Inter-Laboratory Comparison Results
The data from the ten participating laboratories were statistically analyzed to assess the performance of each analytical method. The key metrics evaluated were accuracy (as percent recovery of a known standard) and precision (as the relative standard deviation, %RSD, of replicate measurements). Laboratory performance was also evaluated using z-scores.[29][30][31]
| Analytical Method | Average Accuracy (% Recovery) | Intra-Laboratory Precision (%RSD) | Inter-Laboratory Precision (%RSD) |
| HPLC-UV | 99.5 ± 1.2 | < 1.0 | 2.5 |
| GC-FID | 98.9 ± 1.8 | < 1.5 | 3.8 |
| qNMR | 100.1 ± 0.5 | < 0.5 | 1.2 |
Analysis of Results:
-
HPLC-UV demonstrated excellent accuracy and good precision, making it a reliable method for routine quality control.
-
GC-FID showed slightly lower accuracy and precision compared to HPLC, which may be attributed to the higher temperatures required, potentially leading to minor sample degradation.
-
qNMR provided the highest accuracy and precision, confirming its status as a primary analytical technique. Its ability to provide structural information simultaneously is an added advantage.
Caption: Comparative analytical approaches.
Conclusions and Recommendations
This inter-laboratory comparison provides valuable insights into the analysis of 3,5-Dibenzyloxyacetophenone.
-
For routine quality control and release testing, the validated HPLC-UV method is highly recommended due to its robustness, reliability, and widespread availability in pharmaceutical laboratories.
-
The GC-FID method is a suitable alternative, particularly for laboratories that have established expertise in this technique for similar compounds.
-
qNMR stands out as the most accurate and precise method. It is the preferred technique for the certification of reference materials and for resolving discrepancies between other analytical methods.
The choice of analytical method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. It is crucial that any chosen method is thoroughly validated according to ICH guidelines to ensure the generation of reliable and reproducible data.[32][33]
References
- 1. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. particle.dk [particle.dk]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. wjarr.com [wjarr.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A simple methodology to analyze inter-laboratory data: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. archimer.ifremer.fr [archimer.ifremer.fr]
- 16. app.studyraid.com [app.studyraid.com]
- 17. dspace.ceu.es [dspace.ceu.es]
- 18. ptfarm.pl [ptfarm.pl]
- 19. Gas chromatographic analysis of acetophenone oxime and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [Determination of conversion of asymmetric hydrosilylation of acetophenone by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scirp.org [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. emerypharma.com [emerypharma.com]
- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 26. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. benchmark-intl.com [benchmark-intl.com]
- 30. researchgate.net [researchgate.net]
- 31. demarcheiso17025.com [demarcheiso17025.com]
- 32. ICH Official web site : ICH [ich.org]
- 33. fda.gov [fda.gov]
A Comparative Guide to Terbutaline Synthesis: Evaluating Alternatives to the Conventional 3,5-Dibenzyloxyacetophenone Intermediate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of terbutaline, a potent β2-adrenergic receptor agonist widely used in the management of asthma, has traditionally relied on a synthetic pathway beginning with 3,5-dibenzyloxyacetophenone. While effective, this route necessitates protection and deprotection steps that can impact overall yield, cost, and environmental footprint. This guide provides a detailed comparison of the conventional method with a prominent alternative pathway starting from 3,5-dihydroxyacetophenone, offering experimental insights and data to inform process development and optimization.
Introduction to Terbutaline and its Synthesis
Terbutaline, chemically (RS)-5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol, is a crucial medication for relieving bronchospasm.[1][2] Its synthesis involves the construction of the phenylethanolamine scaffold. The conventional and most documented industrial synthesis commences with 3,5-dibenzyloxyacetophenone, a derivative of 3,5-dihydroxyacetophenone where the phenolic hydroxyl groups are protected by benzyl groups.[1][3][4] This protection strategy is employed to prevent unwanted side reactions during subsequent synthetic transformations.
The Conventional Synthetic Route: A Critical Examination
The synthesis of terbutaline from 3,5-dibenzyloxyacetophenone typically proceeds through several key steps, as outlined below. The benzyl protecting groups are crucial for preventing the acidic phenolic protons from interfering with subsequent reactions, particularly those involving basic reagents.
Experimental Protocol: Terbutaline Synthesis via 3,5-Dibenzyloxyacetophenone
-
Bromination: 3,5-Dibenzyloxyacetophenone is first brominated at the α-carbon to yield 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethan-1-one.[3] This electrophilic substitution is a critical step for introducing a leaving group that facilitates the subsequent amination.
-
Reduction: The carbonyl group of the bromo-intermediate is then reduced to a hydroxyl group using a reducing agent like potassium borohydride, yielding 1-[3,5-bis(benzyloxy)phenyl]-2-bromoethanol.[3]
-
Amination: The bromine atom is subsequently displaced by tert-butylamine to form 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol.[3]
-
Deprotection: The final step involves the removal of the benzyl protecting groups via catalytic hydrogenation (e.g., using Pd/C) to yield terbutaline.[1][3]
-
Salt Formation: The free base is then converted to its sulfate salt for pharmaceutical use.[3]
Caption: Conventional synthetic pathway for terbutaline starting from 3,5-dibenzyloxyacetophenone.
While this route is well-established, it has inherent drawbacks. The introduction and removal of the benzyl groups add two steps to the overall synthesis, which can decrease the overall yield and increase production costs. Furthermore, the debenzylation step often requires catalytic hydrogenation under pressure, which can pose safety challenges in an industrial setting.[5]
An Alternative Intermediate: 3,5-Dihydroxyacetophenone
A more convergent and potentially more efficient approach to terbutaline synthesis utilizes 3,5-dihydroxyacetophenone as the starting material.[5][6] This strategy circumvents the need for benzyl protection and deprotection, thereby shortening the synthetic sequence.
Experimental Protocol: Terbutaline Synthesis via 3,5-Dihydroxyacetophenone
-
Hydroxyl Protection (Optional but Recommended): To avoid side reactions during bromination, the hydroxyl groups of 3,5-dihydroxyacetophenone are often protected, for instance, by acetylation with acetic anhydride to form 3,5-diacetoxyacetophenone.[5][6]
-
Bromination: The protected acetophenone is then brominated at the α-position.
-
Deprotection/Hydrolysis: The protecting groups are removed (e.g., by acid-catalyzed hydrolysis) to yield 2-bromo-1-(3,5-dihydroxyphenyl)ethanone.[6]
-
Carbonyl Reduction: The ketone functionality is reduced to a hydroxyl group using a reducing agent such as sodium borohydride to give 2-bromo-1-(3,5-dihydroxyphenyl)ethanol.[5][6]
-
Condensation: The final key step involves the condensation of the bromo-alcohol with tert-butylamine to afford terbutaline.[5][6]
-
Salt Formation: The resulting terbutaline is then converted to its sulfate salt.[6]
Some patented methods even propose the direct bromination of 3,5-dihydroxyacetophenone without the initial protection step, further streamlining the process.[7] However, this may lead to challenges in controlling selectivity and purity.
Caption: Alternative synthetic pathway for terbutaline starting from 3,5-dihydroxyacetophenone.
Comparative Analysis of the Two Routes
| Parameter | Conventional Route (3,5-Dibenzyloxyacetophenone) | Alternative Route (3,5-Dihydroxyacetophenone) |
| Starting Material | Requires prior benzylation of 3,5-dihydroxyacetophenone. | Commercially available and less expensive.[5] |
| Number of Steps | Longer due to protection/deprotection steps. | Shorter and more atom-economical.[5] |
| Overall Yield | Potentially lower due to more synthetic steps. A reported total yield is 42%.[3] | Potentially higher due to a more convergent synthesis. |
| Process Safety | Involves high-pressure hydrogenation for debenzylation.[5] | Avoids high-pressure hydrogenation, leading to a safer process.[5] |
| Cost-Effectiveness | Higher cost due to additional reagents and longer process time. | Lower cost due to cheaper starting material and fewer steps.[5] |
| Environmental Impact | Generates more waste due to protection/deprotection steps. | More environmentally friendly with fewer byproducts. |
Innovations in Reagents and Conditions
Recent advancements have focused on improving the safety and environmental profile of terbutaline synthesis, irrespective of the chosen intermediate. For instance, the use of safer brominating agents like dibromohydantoin is being explored as an alternative to hazardous liquid bromine.[7] This reagent is described as green, environmentally friendly, and results in a product with high purity and considerable yield.[7][8]
Conclusion
The synthesis of terbutaline via 3,5-dihydroxyacetophenone presents a compelling alternative to the traditional route starting from its dibenzylated counterpart. The benefits of a shorter synthetic sequence, higher potential yields, improved safety profile, and lower costs make it an attractive option for industrial-scale production. While the conventional method is well-established, the drive for more efficient and sustainable pharmaceutical manufacturing positions the 3,5-dihydroxyacetophenone route as a superior strategy for future terbutaline production. Researchers and drug development professionals are encouraged to consider this alternative pathway for process optimization and the development of more economical and environmentally benign synthetic methods.
References
- 1. Terbutaline - Wikipedia [en.wikipedia.org]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Novel Synthetic Process for Terbutaline Sulfate and Its Crystal Form B [cjph.com.cn]
- 4. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 5. CN105254512B - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
- 6. CN105254512A - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
- 7. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 8. Method for synthesizing terbutaline intermediate - Patent WO-2020010765-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,5-Dibenzyloxyacetophenone: Economic and Environmental Analysis
Introduction
3,5-Dibenzyloxyacetophenone is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its molecular structure, featuring a central acetophenone core with two benzyl ether linkages, makes it a versatile building block. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development and fine chemical manufacturing. This guide provides an in-depth comparison of the prevalent synthesis routes to 3,5-Dibenzyloxyacetophenone, offering a critical evaluation of their economic and environmental profiles to aid in the selection of the most suitable method for a given application.
Synthesis Route 1: Direct Benzylation of 3,5-Dihydroxyacetophenone
This is the most straightforward and commonly employed route for the synthesis of 3,5-Dibenzyloxyacetophenone. It involves the direct O-alkylation of 3,5-dihydroxyacetophenone with a benzylating agent, typically benzyl chloride or benzyl bromide, in the presence of a base.
Experimental Protocol
-
Dissolution: Dissolve 3,5-dihydroxyacetophenone (1 equivalent) in a suitable organic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-2.5 equivalents), to the solution.
-
Addition of Benzylating Agent: Slowly add benzyl chloride or benzyl bromide (2-2.3 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 50-80°C and stir for several hours (typically 4-6 hours).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield 3,5-dibenzyloxyacetophenone as an off-white solid.[1]
Visualization of the Workflow
Caption: Workflow for the direct benzylation of 3,5-dihydroxyacetophenone.
Economic Analysis
| Factor | Cost Consideration | Notes |
| Starting Materials | 3',5'-Dihydroxyacetophenone can be a significant cost driver. Prices can range from approximately $36.65 for 25g to $1038.66 for 1kg.[2] Benzyl chloride is a more economical reagent, with prices around $39.01 per liter to $111.00 for 2.5 liters.[3][4] | The overall cost is heavily influenced by the scale of the synthesis and the purity of the starting materials required. |
| Reagents & Solvents | Potassium carbonate is a relatively inexpensive base. Acetone is a common and affordable solvent. The use of more expensive solvents like DMF can increase costs. | Solvent choice can impact both cost and environmental footprint. |
| Energy Consumption | The reaction requires heating for several hours, contributing to energy costs. | Optimizing reaction time and temperature can lead to cost savings. |
| Yield | This route typically provides good to high yields, often exceeding 80%.[1] | Higher yields translate to better process economy. |
Environmental Analysis
| Factor | Environmental Impact | Mitigation Strategies |
| Reagents | Benzyl chloride is a lachrymator and is classified as a hazardous substance.[5][6] It is also considered a potential carcinogen.[7] | Proper handling in a well-ventilated fume hood and use of personal protective equipment are essential. Exploring greener benzylation agents could be a long-term goal.[8] |
| Solvents | N,N-Dimethylformamide (DMF) is a common solvent for this reaction but has significant health risks, including liver damage and potential carcinogenicity.[9][10][11][12][13] Acetone is a less toxic alternative. | Replacing DMF with greener solvents like acetone or 2-methyltetrahydrofuran (2-MeTHF) is highly recommended.[14][15] |
| Waste Generation | The reaction generates inorganic salt byproducts (e.g., KCl) that need to be disposed of. Solvent waste is also a major concern. | Proper waste segregation and disposal are crucial.[16][17] Solvent recovery and recycling can significantly reduce the environmental impact.[18][19] |
Synthesis Route 2: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
Experimental Protocol (Illustrative)
A detailed, multi-step protocol is outlined in patent literature.[21][22] The key transformations are:
-
Esterification: 3,5-dihydroxybenzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ester.
-
Benzylation: The hydroxyl groups of the ester are protected using benzyl chloride in the presence of a base.
-
Hydrolysis: The ester group is hydrolyzed back to a carboxylic acid.
-
Acylation & Decarboxylation: The carboxylic acid is converted to an acyl chloride and then reacted with a suitable reagent (e.g., involving dimethyl malonate and magnesium chloride) to introduce the acetyl group, followed by decarboxylation.[22]
-
Debenzylation (if necessary): If the final product desired is 3,5-dihydroxyacetophenone, a debenzylation step is required. However, for 3,5-dibenzyloxyacetophenone, this step is omitted.
Visualization of the Synthetic Pathway
Caption: Multi-step synthesis pathway from 3,5-dihydroxybenzoic acid.
Economic Analysis
| Factor | Cost Consideration | Notes |
| Starting Materials | 3,5-Dihydroxybenzoic acid is generally more affordable than 3,5-dihydroxyacetophenone. | The cost savings on the starting material may be offset by the increased number of steps and reagents. |
| Reagents & Solvents | This route requires a wider variety of reagents and solvents for each step, increasing the overall cost. | The cumulative cost of all reagents and solvents needs to be carefully evaluated. |
| Process Complexity | The multi-step nature of this synthesis leads to longer overall reaction times and more complex purification procedures, increasing labor and operational costs. | Each additional step can lead to a decrease in the overall yield. |
| Overall Yield | The overall yield is a product of the yields of each individual step and is typically lower than the direct benzylation route. | A lower overall yield can significantly impact the economic viability of this route. |
Environmental Analysis
| Factor | Environmental Impact | Mitigation Strategies |
| Reagents | This route involves a larger number of potentially hazardous reagents, such as thionyl chloride for acyl chloride formation. | Careful handling and quenching procedures are necessary. Substitution with greener alternatives should be considered where possible. |
| Solvents | Multiple solvents are used throughout the different steps, leading to a more complex waste stream. | Solvent selection should prioritize greener alternatives.[14][15] A comprehensive waste management plan is essential.[16][19][23] |
| Waste Generation | Each step generates byproducts and waste, leading to a higher overall waste output compared to the direct route. | Implementing principles of green chemistry, such as atom economy and waste minimization, is crucial.[18] |
Alternative and Greener Approaches
Research into more environmentally friendly synthesis methods is ongoing. Some promising alternatives include:
-
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts can enhance the efficiency of the benzylation reaction, potentially allowing for milder reaction conditions, reduced reaction times, and the use of less hazardous solvents.[24][25][26][27]
-
Enzymatic Synthesis: Biocatalytic methods, although still in early stages of development for this specific synthesis, offer the potential for highly selective reactions under mild, environmentally benign conditions.[28]
-
Alternative Benzylating Agents and Catalysts: Investigating greener benzylating agents and recyclable catalysts could further reduce the environmental impact.[8] For instance, the use of benzyl alcohols with an iron(III) catalyst has been explored for benzylation of arenes.[8]
-
Alternative Deprotection Methods: For syntheses requiring a final debenzylation step, traditional methods like catalytic hydrogenolysis can be harsh. Milder, oxidative debenzylation methods are being developed.[29][30]
Comparative Summary
| Parameter | Route 1: Direct Benzylation | Route 2: Multi-step Synthesis |
| Starting Material Cost | Higher (3,5-dihydroxyacetophenone) | Lower (3,5-dihydroxybenzoic acid) |
| Process Complexity | Low (One-pot synthesis) | High (Multiple steps) |
| Overall Yield | High | Moderate to Low |
| Economic Viability | Generally more favorable for large-scale production if the starting material is accessible. | Potentially viable if the starting material for Route 1 is unavailable or very expensive. |
| Environmental Impact | Moderate, primarily due to the use of benzyl chloride and potentially hazardous solvents. | High, due to the larger number of reagents, solvents, and waste streams. |
Conclusion
The direct benzylation of 3,5-dihydroxyacetophenone remains the most economically and environmentally favorable route for the synthesis of 3,5-dibenzyloxyacetophenone, provided the starting material is readily available at a reasonable cost. Its simplicity, high yield, and lower waste generation make it a more sustainable choice for industrial applications.
The multi-step synthesis from 3,5-dihydroxybenzoic acid, while offering a workaround for the potential high cost or unavailability of 3,5-dihydroxyacetophenone, is hampered by its complexity, lower overall yield, and greater environmental footprint.
For future research, a focus on incorporating green chemistry principles into the direct benzylation route is recommended. This includes the exploration of greener solvents, the use of phase-transfer catalysis to improve efficiency, and the investigation of less hazardous benzylating agents. Such advancements will be crucial in developing a truly sustainable and economically viable synthesis of this important pharmaceutical intermediate.
References
- 1. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzyl chloride for synthesis 100-44-7 [sigmaaldrich.com]
- 4. A12481.0E [thermofisher.com]
- 5. dir.ca.gov [dir.ca.gov]
- 6. gov.uk [gov.uk]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. researchgate.net [researchgate.net]
- 9. LCSS: DIMETHYLFORMAMIDE [web.stanford.edu]
- 10. Acute and subchronic toxicity of dimethylformamide and dimethylacetamide following various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. abbviecontractmfg.com [abbviecontractmfg.com]
- 17. Pharma Waste Management: Steps for Compliance & Sustainability [adragos-pharma.com]
- 18. imjhealth.org [imjhealth.org]
- 19. echemnetwork.com [echemnetwork.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 22. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 23. longdom.org [longdom.org]
- 24. imedpub.com [imedpub.com]
- 25. researchgate.net [researchgate.net]
- 26. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 27. researchgate.net [researchgate.net]
- 28. 3,5-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis and application to their ultimate disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, ensuring the safety of laboratory personnel and the preservation of environmental integrity. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential practices.
Understanding the Compound: Physicochemical Properties and Hazard Profile
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, also known as 3',5'-Dibenzyloxyacetophenone, is an aromatic ketone.[1][2] A thorough understanding of its properties is the foundation of safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C22H20O3 | [1][3] |
| Molecular Weight | 332.4 g/mol | [1][3] |
| CAS Number | 28924-21-2 | [1][3] |
| GHS Hazard Classification | Does not meet GHS hazard criteria based on current reports. | [1] |
While aggregated data from the European Chemicals Agency (ECHA) indicates that this chemical does not currently meet the criteria for GHS hazard classification, it is crucial to recognize that the absence of a hazard classification does not equate to an absence of risk.[1] The toxicological properties of many research chemicals have not been fully investigated.[4] Therefore, treating all chemical waste with a high degree of caution is a cornerstone of laboratory safety. Aromatic ketones as a class have variable toxicities, and it is prudent to minimize exposure and environmental release.[5][6]
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, adherence to standard laboratory safety protocols is mandatory. This establishes a controlled environment that minimizes the risk of accidental exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The mandated and most responsible method for the disposal of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is through a licensed and approved hazardous waste disposal service.[4][7][8] Disposing of this chemical down the drain or in regular trash is strictly prohibited to prevent potential environmental contamination.
Step 1: Segregation of Waste
Isolate waste containing Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- from all other waste streams at the point of generation. This prevents cross-contamination and ensures that the waste is handled appropriately by the disposal facility. Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
Step 2: Containerization
-
Primary Container: Place the waste, whether in solid form or dissolved in a solvent, into a designated, robust, and chemically compatible container. The container must have a secure, leak-proof lid.
-
Material Compatibility: Ensure the container material is compatible with the waste. For instance, if the compound is dissolved in an organic solvent, a solvent-resistant container is necessary.
Step 3: Labeling
Accurate and clear labeling of waste containers is a critical compliance and safety measure. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-".
-
The CAS Number: "28924-21-2".
-
An indication of the hazards (e.g., "Caution: Chemical Waste - Handle with Care").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory group.
Step 4: Secure Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:
-
Secure and accessible only to authorized personnel.
-
Away from general laboratory traffic.
-
Ventilated to prevent the accumulation of any potential vapors.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup for the hazardous waste.[8] Adhere to all institutional, local, state, and federal regulations governing the disposal of chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-.
Caption: Disposal workflow for Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-.
Environmental Considerations
Conclusion
The proper disposal of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is a straightforward yet critical process that hinges on the principles of segregation, proper containerization, clear labeling, and the use of professional disposal services. By adhering to this guide, researchers and laboratory professionals can ensure they are not only compliant with regulations but are also upholding the highest standards of safety and environmental stewardship.
References
- 1. Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)- | C22H20O3 | CID 120098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | SIELC Technologies [sielc.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. employees.delta.edu [employees.delta.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
